Serotonin adipinate
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDKLAIWRJDCMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCN.C(CCC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16031-83-7 | |
| Record name | Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16031-83-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80928536 | |
| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-34-8, 16031-83-7 | |
| Record name | Serotonin adipinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serotonin adipinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SEROTONIN ADIPATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ8D63BQY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Serotonin Adipinate: A Technical Guide to its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the chemical properties and structural characteristics of serotonin adipinate. The information is intended to support research and development activities by providing key data on its physicochemical nature, methodologies for its characterization, and its role within biological signaling pathways.
Chemical Structure and Conformation
This compound is a salt formed between the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and the dicarboxylic acid, adipic acid.[1] The molecular formula is C₁₆H₂₂N₂O₅, and it has a molar mass of 322.36 g/mol .[1][2] The structure consists of the protonated form of serotonin, the 5-hydroxytryptammonium cation (C₁₀H₁₃N₂O⁺), ionically bonded to the adipate anion (C₆H₉O₄⁻).[3][4]
The formation of this salt is a strategy employed to modify the physicochemical properties of serotonin, such as solubility and stability.[4] In the crystalline state, the serotonin and adipate ions are interconnected by a network of hydrogen bonds.[5] Specifically, N—H⋯O and O—H⋯N hydrogen bonds form between the serotonin cation and the adipate anion, creating a stable three-dimensional lattice.[5] The conformation of the serotonin molecule within the salt is influenced by the adipate counter-ion, with hydrogen bonding favoring a flat conformation, while additional stacking interactions may lead to a nonplanar conformation.[3][4]
Caption: Logical relationship of this compound salt formation.
Physicochemical Properties
The physicochemical properties of this compound are summarized below. These properties are critical for understanding its behavior in various experimental and physiological environments.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₂₂N₂O₅ | [2][5] |
| Molar Mass | 322.36 g/mol | [2][5] |
| IUPAC Name | 3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid | [1][5] |
| Appearance | Solid powder | [5] |
| Boiling Point | 416.1 °C at 760 mmHg | [2] |
| Flash Point | 205.4 °C | [2] |
| Vapor Pressure | 1.63E-07 mmHg at 25 °C | [2] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [5] |
| Storage | Dry, dark, at 0-4°C (short term) or -20°C (long term) | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically involves a salt formation reaction between serotonin and adipic acid.[2]
Objective: To form the adipate salt of serotonin to potentially improve its solubility and stability.
Materials:
-
Serotonin (free base)
-
Adipic acid
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Reaction vessel
-
Stirring apparatus
-
Filtration apparatus
Methodology:
-
Dissolution: Dissolve equimolar amounts of serotonin free base and adipic acid in a minimal amount of a suitable heated anhydrous solvent (e.g., ethanol).
-
Reaction: Stir the mixture at an elevated temperature (e.g., 50-70°C) for a specified period to ensure complete reaction and salt formation.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the this compound salt.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.
-
Drying: Dry the final product under a vacuum to yield pure this compound powder.
Physicochemical Characterization
Characterization is essential to confirm the identity and purity of the synthesized salt.
Objective: To verify the molecular structure and confirm the identity of the synthesized this compound.
Methodologies:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample of the product in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
Analyze the spectra to confirm the presence of peaks corresponding to both the serotonin cation and the adipate anion, and verify their stoichiometric ratio.[5]
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample.
-
Infuse the sample into a mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Confirm the presence of the serotonin cation (m/z for [C₁₀H₁₃N₂O]⁺) in the positive mode and the adipate anion (m/z for [C₆H₉O₄]⁻) in the negative mode.[5]
-
-
X-ray Diffraction (XRD):
-
Mount a suitable single crystal of the product on a goniometer.
-
Collect diffraction data using an X-ray diffractometer.
-
Solve and refine the crystal structure to determine the precise atomic arrangement, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding within the crystal lattice.[3][5]
-
Caption: Experimental workflow for synthesis and characterization.
Relevant Biological Pathways
This compound acts as a source of serotonin, a critical monoamine neurotransmitter involved in a vast array of physiological and psychological processes.[6]
Serotonin Biosynthesis
Serotonin is synthesized in the body from the essential amino acid L-tryptophan.[7] This process occurs primarily in the enterochromaffin cells of the gastrointestinal tract and in serotonergic neurons within the brain's raphe nuclei.[6][7] The synthesis is a two-step enzymatic process.
-
Hydroxylation: Tryptophan hydroxylase (TPH) converts L-tryptophan to 5-hydroxytryptophan (5-HTP). This is the rate-limiting step in serotonin synthesis.[7][8]
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin (5-HT).[7]
Caption: The biosynthesis pathway of serotonin from L-tryptophan.
Serotonergic Synapse Signaling
Once synthesized, serotonin is stored in vesicles within presynaptic neurons.[9] Upon neuronal stimulation, it is released into the synaptic cleft where it exerts its effects by binding to a variety of postsynaptic and presynaptic receptors (e.g., 5-HT₁, 5-HT₂, etc.).[9][10] The signal is terminated primarily by the reuptake of serotonin from the synapse back into the presynaptic neuron via the serotonin transporter (SERT).[6] Once back inside the neuron, serotonin is either re-packaged into vesicles or metabolized by monoamine oxidase (MAO) into 5-hydroxyindoleacetic acid (5-HIAA).[6][10]
Caption: Overview of signaling at a serotonergic synapse.
References
- 1. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. This compound | 16031-83-7 | Benchchem [benchchem.com]
- 6. Serotonin - Wikipedia [en.wikipedia.org]
- 7. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Serotonin Synthesis Amplification - Evecxia Therapeutics [evecxia.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
Physicochemical characteristics of serotonin adipinate
An In-depth Technical Guide on the Physicochemical Characteristics of Serotonin Adipinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, the salt formed from the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and adipic acid, is a compound of significant interest in pharmaceutical research. The formation of this salt can alter the physicochemical properties of serotonin, such as its solubility, stability, and handling characteristics, which are critical parameters in drug development.[1][2] This document provides a comprehensive overview of the known physicochemical characteristics of this compound, detailed experimental protocols for their determination, and a summary of the relevant biological pathways for context.
Physicochemical Properties
The key physicochemical properties of this compound are summarized below. These properties are a composite of its two constituent molecules: serotonin and adipic acid.[3]
General and Thermal Properties
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₂O₅ | [1][4][5] |
| Molar Mass | 322.36 g/mol | [1][4][5][6] |
| Appearance | Solid powder | [3][5] |
| Boiling Point | 416.1 °C at 760 mmHg | [1] |
| Flash Point | 205.4 °C | [1] |
| Vapor Pressure | 1.63 x 10⁻⁷ mmHg at 25°C | [1] |
Solubility and Dissociation
| Property | Value / Description | Reference |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[3] The adipic acid salt form may lead to a different solubility profile compared to serotonin alone.[1] | |
| pKa | The protonated amino group of the serotonin moiety has a pKa of approximately 9.97, indicating it exists in a protonated form at physiological pH.[7] |
Structural and Crystallographic Data
The crystal structure of this compound has been determined, revealing a salt composed of the serotonin cation (C₁₀H₁₃N₂O⁺) and the adipate anion (C₆H₉O₄⁻).[7][8] The conformation and packing of the ions in the crystal lattice are influenced by a network of hydrogen bonds and stacking interactions.[2][7][8]
| Property | Description | Reference |
| Chemical Structure | An ionic bond between the protonated amine group of serotonin and a deprotonated carboxylic acid group of adipic acid.[1][3] | |
| InChIKey | QUDKLAIWRJDCMU-UHFFFAOYSA-N | [4][5][6] |
| SMILES | C1=CC2=C(C=C1O)C(=CN2)CCN.C(CCC(=O)O)CC(=O)O | [4] |
| Crystal System | Data not specified in the provided search results. | |
| Key Interactions | Hydrogen bonding and stacking interactions between ions are crucial for the crystal conformation.[2][7][8] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible characterization of active pharmaceutical ingredients (APIs). The following sections describe standard protocols for determining key physicochemical properties.
Melting Point Determination
The melting point provides an indication of purity.[9][10] Pure crystalline compounds typically exhibit a sharp melting range.[10]
Methodology: Capillary Method [11][12]
-
Sample Preparation: A small amount of the dry, powdered this compound is placed in a capillary tube and compacted to a height of 1-2 mm.[9][13]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., DigiMelt or Mel-Temp) alongside a calibrated thermometer.[9][10]
-
Heating: The sample is heated at a controlled, slow rate (e.g., 2 °C/min) near the expected melting point to ensure thermal equilibrium.[9][10]
-
Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid crystal disappears (completion) are recorded. This range is the melting point.[10][12]
-
Replicates: The measurement is repeated with fresh samples to ensure accuracy.[12]
References
- 1. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 16031-83-7 | Benchchem [benchchem.com]
- 4. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. westlab.com [westlab.com]
- 12. davjalandhar.com [davjalandhar.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
In Vitro Mechanism of Action of Serotonin Adipinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin adipinate, a salt of serotonin and adipic acid, is a molecule of significant interest in pharmacological research due to the multifaceted roles of serotonin (5-hydroxytryptamine, 5-HT) in physiology and pathology. In vitro, the mechanism of action of this compound is primarily dictated by the activity of serotonin, which engages with a wide array of cell surface receptors, leading to the modulation of diverse intracellular signaling pathways. This technical guide provides a comprehensive overview of the in vitro mechanism of action of serotonin, the active component of this compound, with a focus on its receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these processes.
Introduction
Serotonin is a pivotal monoamine neurotransmitter that exerts its influence on a vast range of physiological processes, including mood regulation, gastrointestinal motility, and hemostasis[1][2][3]. The diverse effects of serotonin are mediated by its interaction with at least 14 distinct receptor subtypes, which are broadly classified into seven families (5-HT1 to 5-HT7)[2][4]. These receptors, with the exception of the 5-HT3 receptor which is a ligand-gated ion channel, are G protein-coupled receptors (GPCRs)[1][5]. The adipic acid component of this compound is not known to have pharmacological activity at serotonin receptors and is considered to primarily influence the salt's physicochemical properties[1]. This guide will, therefore, focus on the well-established in vitro pharmacology of serotonin.
Serotonin Receptor Binding Affinity
| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| 5-HT1A | [³H]8-OH-DPAT | Human recombinant (CHO cells) | 8.1 - 9.0 (pKi) | [6] |
| 5-HT1B/1D | [³H]5-HT | Human recombinant | High nanomolar | [7] |
| 5-HT2A | [³H]Ketanserin | Human recombinant | High nanomolar | [7] |
| 5-HT2B | [³H]5-HT | Human recombinant | High nanomolar | [7] |
| 5-HT6 | [³H]5-HT | Human recombinant | High affinity | [4] |
| 5-HT7 | [³H]5-CT | Human recombinant (CHO cells) | 8.1 - 9.0 (pKi) | [6] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity. The data presented are for serotonin (5-HT) and are expected to be representative of the active moiety of this compound.
Signaling Pathways
Upon binding to its cognate GPCRs, serotonin initiates a cascade of intracellular signaling events. The specific pathway activated depends on the receptor subtype and the G protein to which it couples.
Gαi-Coupled Receptors (e.g., 5-HT1A)
Receptors of the 5-HT1 family typically couple to inhibitory G proteins (Gαi). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels[8]. The βγ subunits of the G protein can also directly modulate the activity of other effectors, such as G protein-coupled inwardly rectifying potassium channels (GIRKs).
Gαq-Coupled Receptors (e.g., 5-HT2A)
The 5-HT2 receptor family couples to Gαq proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Gαs-Coupled Receptors (e.g., 5-HT4, 5-HT6, 5-HT7)
Receptors such as 5-HT4, 5-HT6, and 5-HT7 are coupled to stimulatory G proteins (Gαs). This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels, activating PKA and downstream targets[4][9].
References
- 1. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 2. Pharmacology of serotonin: what a clinician should know - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Magic™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 6. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Novel and atypical pathways for serotonin signaling - PMC [pmc.ncbi.nlm.nih.gov]
The Interaction of Serotonin with 5-HT Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a ubiquitous monoamine neurotransmitter that plays a critical role in a vast array of physiological and pathological processes.[1] Its diverse functions are mediated through a large family of 5-HT receptors, which are the targets of numerous therapeutic agents. This technical guide provides an in-depth overview of the interaction of serotonin with its receptors, with a focus on quantitative binding and functional data, detailed experimental protocols, and the underlying signaling pathways.
While the specific query mentioned "serotonin adipinate," it is important to clarify that this is a salt form of serotonin. The pharmacologically active moiety is the serotonin molecule itself. The adipinate counter-ion may influence the compound's physicochemical properties, such as solubility and stability, but the fundamental interactions with the 5-HT receptors are dictated by the serotonin structure. Therefore, this guide will focus on the binding and functional characteristics of serotonin (5-HT).
Quantitative Analysis of Serotonin Interaction with 5-HT Receptors
The affinity of serotonin for its various receptor subtypes is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. The functional potency of serotonin is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50) in various functional assays that measure the downstream signaling events following receptor activation. Serotonin generally exhibits high affinity, typically in the low nanomolar range, for most 5-HT receptor subtypes.[2]
The following table summarizes the binding affinities (Ki) and functional potencies (EC50/IC50) of serotonin for a range of human 5-HT receptor subtypes. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used, the cell type or tissue preparation, and the specific functional assay employed.
| Receptor Subtype | G-protein Coupling | Binding Affinity (Ki) [nM] | Functional Activity (EC50/IC50) [nM] | Functional Assay |
| 5-HT1A | Gi/o | 1.0 - 10 | 1 - 20 | cAMP Inhibition |
| 5-HT1B | Gi/o | 1.0 - 15 | 5 - 50 | cAMP Inhibition |
| 5-HT1D | Gi/o | 0.5 - 10 | 2 - 30 | cAMP Inhibition |
| 5-HT1E | Gi/o | ~200 | >1000 | cAMP Inhibition |
| 5-HT1F | Gi/o | 10 - 50 | 20 - 100 | cAMP Inhibition |
| 5-HT2A | Gq/11 | 2.0 - 20 | 10 - 100 | Phosphoinositide Hydrolysis |
| 5-HT2B | Gq/11 | 1.0 - 15 | 5 - 50 | Phosphoinositide Hydrolysis |
| 5-HT2C | Gq/11 | 1.0 - 10 | 1 - 20 | Phosphoinositide Hydrolysis |
| 5-HT3 | Ligand-gated ion channel | 100 - 500 (as agonist) | 500 - 2000 | Ion Flux (e.g., Ca2+) |
| 5-HT4 | Gs | 5 - 50 | 10 - 100 | cAMP Stimulation |
| 5-HT5A | Gi/o | 10 - 100 | >1000 | cAMP Inhibition |
| 5-HT6 | Gs | 5 - 30 | 20 - 150 | cAMP Stimulation |
| 5-HT7 | Gs | 0.5 - 10 | 1 - 20 | cAMP Stimulation |
Signaling Pathways of 5-HT Receptors
The diverse physiological effects of serotonin are a direct consequence of the activation of distinct intracellular signaling cascades by different 5-HT receptor families. These receptors are primarily G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[3] The GPCRs are classified based on the G-protein alpha subunit they couple to: Gs, Gi/o, or Gq/11.[4]
Gs-Coupled Receptor Signaling (5-HT4, 5-HT6, 5-HT7)
Activation of Gs-coupled receptors by serotonin leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
Gi/o-Coupled Receptor Signaling (5-HT1, 5-HT5)
In contrast to Gs-coupling, serotonin binding to Gi/o-coupled receptors results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[4][5] This reduces PKA activity and subsequently alters cellular function. Additionally, the βγ subunits of the Gi/o protein can directly modulate other effectors, such as ion channels.
Gq/11-Coupled Receptor Signaling (5-HT2)
Activation of Gq/11-coupled receptors by serotonin stimulates phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC).
Experimental Protocols
The characterization of the interaction between serotonin and its receptors relies on a variety of in vitro assays. The following sections provide detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity (Ki) of a test compound (in this case, serotonin) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the 5-HT receptor of interest in a suitable buffer (e.g., Tris-HCl) containing protease inhibitors.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]ketanserin for 5-HT2A receptors), and varying concentrations of unlabeled serotonin.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes with bound radioligand will be trapped on the filter.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filter mats in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of serotonin.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for Gs and Gi/o-coupled receptors)
This assay measures the ability of serotonin to either stimulate (for Gs-coupled receptors) or inhibit (for Gi/o-coupled receptors) the production of cyclic AMP (cAMP).
Detailed Methodology:
-
Cell Culture:
-
Culture cells stably expressing the 5-HT receptor of interest (e.g., CHO or HEK293 cells).
-
-
Cell Stimulation:
-
Plate the cells in a 96-well plate.
-
For Gi/o-coupled receptors, pre-treat the cells with forskolin to stimulate basal cAMP production.
-
Add varying concentrations of serotonin to the wells and incubate for a specific period.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of serotonin.
-
For Gs-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the EC50 value for cAMP stimulation.
-
For Gi/o-coupled receptors, fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.
-
Phosphoinositide Hydrolysis Functional Assay (for Gq/11-coupled receptors)
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of PLC activation, following stimulation of Gq/11-coupled 5-HT receptors by serotonin.
Detailed Methodology:
-
Cell Culture and Labeling:
-
Culture cells expressing the 5-HT2 receptor subtype of interest.
-
Label the cells by incubating them overnight with [3H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
-
Cell Stimulation:
-
Wash the cells to remove excess radiolabel.
-
Pre-incubate the cells with a lithium chloride (LiCl) solution, which inhibits the breakdown of inositol monophosphates, allowing them to accumulate.
-
Add varying concentrations of serotonin and incubate for a defined period.
-
-
Extraction of Inositol Phosphates:
-
Stop the reaction by adding a suitable reagent (e.g., ice-cold perchloric acid).
-
Separate the inositol phosphates from the rest of the cellular components using anion-exchange chromatography.
-
-
Quantification:
-
Measure the radioactivity of the eluted inositol phosphates using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [3H]inositol phosphates accumulated against the log concentration of serotonin.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Conclusion
This technical guide provides a comprehensive overview of the interaction of serotonin with its diverse family of receptors. The quantitative data presented in the summary table, coupled with the detailed signaling pathways and experimental protocols, offer a valuable resource for researchers and professionals in the field of pharmacology and drug development. A thorough understanding of these fundamental interactions is crucial for the rational design of novel therapeutics targeting the serotonergic system for the treatment of a wide range of neurological and psychiatric disorders.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. acnp.org [acnp.org]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of the serotonin receptor subtypes 5-HT1A and 5-HT7 and its interaction in emotional learning and memory [frontiersin.org]
- 6. Reactome | 5-HT2 receptor can bind serotonin [reactome.org]
- 7. The Implication of 5-HT Receptor Family Members in Aggression, Depression and Suicide: Similarity and Difference [mdpi.com]
The Adipate Advantage: A Deep Dive into the Physicochemical and Structural Properties of a Serotonin Salt
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a pivotal neurotransmitter implicated in a vast array of physiological and pathological processes, including mood regulation, sleep, and appetite. Due to its inherent instability, serotonin is often formulated as a salt to enhance its physicochemical properties for therapeutic applications. The choice of the counter-ion is a critical determinant of the resulting salt's characteristics, influencing its stability, solubility, and ultimately its bioavailability. Among the various salt forms, serotonin adipate has emerged as a formulation with noteworthy properties. This technical guide provides an in-depth analysis of the role of the adipate counter-ion in defining the properties of serotonin salts, offering a comparative perspective against other common forms like serotonin creatinine sulfate and serotonin hydrochloride.
Physicochemical Properties of Serotonin Salts: A Comparative Analysis
The selection of an appropriate counter-ion is a fundamental step in drug development, aimed at optimizing the drug substance's properties. The adipate counter-ion, a dicarboxylic acid, imparts specific characteristics to the serotonin molecule. Below is a comparative summary of the key physicochemical properties of serotonin and its common salt forms.
| Property | Serotonin (Free Base) | Serotonin Adipate | Serotonin Hydrochloride | Serotonin Creatinine Sulfate Monohydrate |
| Molecular Formula | C₁₀H₁₂N₂O | C₁₆H₂₂N₂O₅ | C₁₀H₁₃ClN₂O | C₁₄H₂₃N₅O₇S |
| Molecular Weight | 176.22 g/mol | 322.36 g/mol [1] | 212.67 g/mol [2] | 405.43 g/mol [3] |
| Melting Point | 167.7 °C[4] | Not explicitly available | 149-154 °C[5] | Not explicitly available |
| Solubility in Water | Slightly soluble[4] | Soluble in DMSO[6] | 17 mg/mL | Insoluble in water[3][7] |
| Stability | Prone to degradation; hygroscopic[8] | Enhanced thermal stability in solution[9] | Stable, but light sensitive and hygroscopic[5] | Utilized for its stability in formulations[10] |
The Structural Influence of the Adipate Counter-Ion
The adipate counter-ion plays a significant role in the crystal packing and conformation of the serotonin molecule. X-ray crystallography studies have revealed that in serotonin adipate, the serotonin cations and adipate anions are organized in sheets, with chains of serotonin cations being a prominent feature. This arrangement is stabilized by a network of hydrogen bonds.
Comparative Crystallographic Data
A comparison of bond lengths and angles in serotonin adipate with serotonin creatinine sulfate highlights the subtle yet significant influence of the counter-ion on the molecular geometry of serotonin.
| Parameter | Serotonin Adipate | Serotonin Creatinine Sulfate |
| Bond Lengths (Å) | ||
| N1—C7 | 1.483 | 1.51 |
| C7—C8 | 1.510 | 1.53 |
| C8—C9 | 1.490 | 1.48 |
| Bond Angles (°) | ||
| N1—C7—C8 | 110.1 | 108.0 |
| C7—C8—C9 | 113.9 | 111.1 |
Data sourced from Rychkov et al., 2013.
These structural differences, driven by the nature of the counter-ion, can influence the solid-state properties of the salt, including its dissolution rate and stability.
Experimental Protocols
Synthesis and Crystallization of Serotonin Adipate
This protocol is based on the methodology described in the literature for the preparation of serotonin adipate crystals for structural analysis.
Objective: To synthesize and crystallize serotonin adipate from an aqueous solution.
Materials:
-
Serotonin (free base)
-
Adipic acid
-
Deionized water
-
Heating and stirring plate
-
Crystallization dish
-
Filtration apparatus
Procedure:
-
Prepare a saturated aqueous solution of serotonin at 313 K (40°C).
-
Prepare a saturated aqueous solution of adipic acid at 313 K.
-
Mix the two solutions in a 1:1 molar ratio.
-
Allow the solution to cool slowly to room temperature in a crystallization dish.
-
Monitor for the formation of crystals. The crystals of serotonin adipate are typically transparent with a light-brown tinge.
-
Once crystals of a suitable size have formed, they are isolated by filtration.
-
The crystals are then washed with a small amount of cold deionized water and dried under vacuum.
Characterization by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and concentration of serotonin salts.
Instrumentation:
-
HPLC system with a UV detector (280 nm)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 40 mM ammonium formate, pH 3.0) in a 20:80 v/v ratio.[11]
-
Standard solutions of serotonin adipate and other serotonin salts of known concentrations.
-
Sample solutions prepared by dissolving the serotonin salt in the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min.
-
Inject a known volume (e.g., 20 µL) of the standard solution and record the chromatogram.
-
Inject the same volume of the sample solution and record the chromatogram.
-
The retention time of the serotonin peak in the sample should match that of the standard.
-
The purity of the sample can be determined by the area percentage of the serotonin peak. The concentration can be quantified by comparing the peak area of the sample to a calibration curve generated from the standard solutions.
Single-Crystal X-ray Diffraction Analysis
Objective: To determine the three-dimensional atomic and molecular structure of serotonin adipate crystals.
Instrumentation:
-
Single-crystal X-ray diffractometer
Procedure:
-
A suitable single crystal of serotonin adipate is selected and mounted on the diffractometer.
-
The crystal is exposed to a monochromatic X-ray beam.
-
The diffracted X-rays are collected on a detector. The angles and intensities of the diffraction spots are measured.
-
The collected data is processed to determine the unit cell dimensions and space group of the crystal.
-
The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods).
-
An electron density map is calculated from the structure factors (derived from the intensities) and phases.
-
A molecular model is built into the electron density map and refined to best fit the experimental data. This yields the final three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions.
The Role of the Adipate Counter-Ion in a Biological Context
While the adipate counter-ion does not appear to directly interact with serotonin receptors or alter signaling pathways, its influence on the physicochemical properties of the serotonin salt can have significant biological implications. By improving stability and potentially modifying solubility and dissolution rates, the adipate counter-ion can affect the bioavailability of serotonin.[12] An enhancement in these properties can lead to more consistent and efficient absorption of the active pharmaceutical ingredient.
Visualizing Key Processes
Serotonin Synthesis and Metabolism Workflow
The following diagram illustrates the key steps in the synthesis and metabolism of serotonin, providing context for its biological role.
Caption: A simplified workflow of serotonin synthesis and metabolism.
Serotonin Receptor Signaling Pathway (5-HT2A Receptor)
This diagram depicts a representative signaling pathway for the serotonin 2A (5-HT2A) receptor, a G-protein coupled receptor.
Caption: The Gq-coupled signaling pathway of the 5-HT2A receptor.
Conclusion
The adipate counter-ion confers distinct physicochemical and structural properties to serotonin, primarily by enhancing its thermal stability in solution. While a direct comparison of all physicochemical parameters with other salts is not exhaustively documented in a single source, the available data suggests that the choice of adipate as a counter-ion is a strategic one for creating a more robust and potentially more bioavailable form of serotonin. The detailed experimental protocols and visualizations provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the nuanced roles of counter-ions in optimizing the therapeutic potential of active pharmaceutical ingredients like serotonin.
References
- 1. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
- 5. Serotonin hydrochloride | 153-98-0 [chemicalbook.com]
- 6. Serotonin adipinate | 16031-83-7 | Benchchem [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. 5-Hydroxytryptamine CAS#: 50-67-9 [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. innoprot.com [innoprot.com]
- 11. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 12. Increasing serotonin bioavailability alters gene expression in peripheral leukocytes and lymphoid tissues of dairy calves - PMC [pmc.ncbi.nlm.nih.gov]
Serotonin Adipinate in the Study of Protein Serotonylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of protein serotonylation, a crucial post-translational modification, and explores the potential utility of serotonin adipinate in its investigation. While direct and established protocols for the use of this compound in protein serotonylation studies are not widely documented, this document will detail the foundational knowledge of serotonylation, established methodologies for its study, and the characteristics of this compound, offering a framework for its potential application as a serotonin donor in such research.
The Landscape of Protein Serotonylation
Protein serotonylation is a post-translational modification involving the covalent attachment of the neurotransmitter serotonin to proteins.[1][2][3] This process is catalyzed by enzymes called transglutaminases (TGMs), particularly transglutaminase 2 (TGM2), which form an irreversible isopeptide bond between the primary amine group of serotonin and the gamma-carboxamide group of glutamine residues on target proteins.[1][2] This modification can alter the target protein's function, localization, and interaction with other molecules, thereby influencing a wide range of physiological and pathological processes.[1]
Key Biological Roles of Protein Serotonylation:
-
Hemostasis and Thrombosis: Serotonylation of proteins like fibrinogen and small GTPases in platelets is crucial for platelet activation and clot formation.[1][3]
-
Neuroplasticity: Serotonylation of proteins in neurons, such as those involved in synaptic plasticity, can impact learning and memory.[1]
-
Tumor Microenvironment: The modification of extracellular matrix proteins by serotonin can influence cancer cell motility and angiogenesis.[1]
-
Gene Regulation: Histone serotonylation, particularly on histone H3 at glutamine 5 (H3Q5ser), can act as a permissive mark for gene transcription.[1][4]
Investigating Protein Serotonylation: Established Methodologies
Several methods are employed to detect and quantify protein serotonylation, each with its own advantages and limitations.
Bioorthogonal Labeling and Enrichment
A powerful technique for identifying serotonylated proteins involves the use of a serotonin analog, such as propargylated serotonin (5-PT), which contains a bioorthogonal handle (an alkyne group).[2][5][6] This analog is incorporated into proteins by cellular machinery. The alkyne group then allows for the "click" reaction with a reporter tag, such as biotin, enabling the enrichment and subsequent identification of serotonylated proteins by mass spectrometry.[5][6]
Experimental Workflow for Bioorthogonal Labeling:
Caption: Bioorthogonal labeling and enrichment workflow for identifying serotonylated proteins.
Mass Spectrometry-Based Detection
Mass spectrometry (MS) is a cornerstone for the definitive identification and site-mapping of protein serotonylation.[5] In a typical bottom-up proteomics approach, serotonylated proteins are proteolytically digested, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4] The mass shift caused by the addition of serotonin to a glutamine residue allows for the identification of the modified peptide and the precise location of the modification.
Mass Spectrometry Data Interpretation:
Caption: Simplified workflow for the identification of serotonylated peptides by mass spectrometry.
Antibody-Based Methods
Antibodies that specifically recognize serotonin can be used to detect serotonylated proteins through techniques like Western blotting and immunoprecipitation.[7] While these methods are valuable for validating the serotonylation of a specific protein, they may lack the ability to pinpoint the exact modification site.
This compound: Properties and Synthesis
This compound is a salt formed between serotonin and adipic acid.[8][9] Its primary role described in the literature is not as a tool for studying protein modification but rather for therapeutic applications, such as in the treatment of hemodynamic disorders.[10] However, as a source of serotonin, it could potentially be used to increase intracellular serotonin levels for in vitro serotonylation assays.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₂O₅ | [8] |
| Molar Mass | 322.36 g/mol | [8] |
| Appearance | Solid powder | [9] |
| Solubility | Soluble in DMSO | [9] |
Table 1: Physicochemical Properties of this compound
The synthesis of this compound typically involves a direct acid-base reaction between serotonin and adipic acid.[9] Another method involves a condensation reaction using a dehydrating agent like dicyclohexylcarbodiimide (DCC).[8][9]
Potential Application of this compound in Serotonylation Research
While not a conventional tool, this compound could theoretically be employed to manipulate cellular serotonin concentrations in experimental settings. By providing a source of serotonin, it might be used to drive the serotonylation of proteins in cell cultures or in vitro enzymatic assays. However, researchers should consider that using a salt form might influence solubility and cellular uptake compared to free serotonin.
Proposed General Protocol for In Vitro Serotonylation using a Serotonin Source:
| Step | Description | Parameters |
| 1. Reaction Setup | Prepare a reaction mixture containing the target protein, purified transglutaminase (e.g., TGM2), and a buffer. | Buffer pH, protein and enzyme concentrations to be optimized. |
| 2. Addition of Serotonin | Add serotonin (or a serotonin source like this compound) to the reaction mixture. | Final serotonin concentration to be determined based on experimental goals. |
| 3. Incubation | Incubate the reaction mixture to allow for the serotonylation reaction to proceed. | Incubation time and temperature to be optimized. |
| 4. Quenching the Reaction | Stop the reaction by adding a quenching agent or by heat inactivation. | e.g., EDTA to chelate Ca²⁺ required by TGMs. |
| 5. Analysis | Analyze the reaction products for protein serotonylation using methods like Western blotting or mass spectrometry. | --- |
Table 2: Generalized Protocol for In Vitro Protein Serotonylation
Signaling Pathways Involving Protein Serotonylation
Serotonylation is integrated into various signaling cascades, often involving small GTPases. The covalent modification of these proteins can lock them in an active state, leading to downstream signaling events.
Caption: Serotonylation of small GTPases leading to downstream signaling.
Conclusion
The study of protein serotonylation is a rapidly evolving field with significant implications for understanding health and disease. While established methods using bioorthogonal labeling and mass spectrometry are the current standards, the exploration of new tools and approaches is crucial. This compound, as a stable and soluble source of serotonin, presents a potential, though yet unproven, reagent for manipulating serotonylation in experimental systems. Further research is warranted to validate its efficacy and establish standardized protocols for its use in this context. This guide provides the foundational knowledge and technical considerations for researchers venturing into the intricate world of protein serotonylation.
References
- 1. Serotonylation: A Key to Understanding Disease Mechanisms - Creative Proteomics [creative-proteomics.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. Serotonylation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Serotonylation: Serotonin Signaling and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Serotonylation: Serotonin Signaling and Epigenetics [frontiersin.org]
- 8. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 9. This compound | 16031-83-7 | Benchchem [benchchem.com]
- 10. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
Serotonin Adipinate in Models of Hemodynamic Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the current understanding of serotonin adipinate's role in models of hemodynamic disorders. The information is synthesized from available clinical and pharmacological studies to serve as a resource for research and development in this area. It is important to note that while clinical data in specific contexts exist, detailed preclinical studies in standardized hemodynamic shock models are not extensively available in the public domain. This guide, therefore, combines established data with the broader pharmacological context of serotonin to present a comprehensive picture.
Introduction
Hemodynamic instability, a hallmark of various shock states (e.g., hemorrhagic, septic, cardiogenic), is characterized by inadequate tissue perfusion and is a major contributor to morbidity and mortality in critically ill patients. The underlying pathophysiology often involves a complex interplay of vasodilation, myocardial dysfunction, and endothelial damage. Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine primarily stored in platelets, is a potent vasoactive substance with complex and diverse effects on the cardiovascular system.
This compound, a salt of serotonin, has been investigated for its potential to correct hemodynamic disturbances. The rationale for its use is partly based on the concept of a relative or absolute "serotonin deficiency" in certain pathological states, where endogenous serotonin mechanisms are insufficient to maintain vascular tone and cardiac function.[1] It is proposed that the administration of this compound can restore vascular tone, improve cardiac performance, and protect the microcirculation. Studies suggest it has a normalizing effect on vascular tone and can be used to correct vascular insufficiency.[2]
This guide will detail the quantitative effects of this compound on hemodynamic parameters, outline experimental protocols, and visualize the proposed mechanisms of action and experimental workflows.
Data Presentation: Hemodynamic Effects of this compound
The following tables summarize the known quantitative effects of this compound on key hemodynamic parameters.
Table 1: Clinical Efficacy of this compound in Acute Poisoning with Hemodynamic Disorders
| Parameter | Observation | Implication | Source |
| Stroke Volume | Increased | Improved cardiac contractile function and ejection. | [3] |
| Total Peripheral Vascular Resistance | Normalized | Restoration of appropriate vascular tone. | [3] |
| Central Blood Volume | Normalized | Improved venous return and cardiac filling. | [3] |
This data is derived from a study in 30 patients with acute poisoning by psychotropic drugs, which induced hemodynamic instability.[3]
Experimental Protocols
Detailed preclinical studies of this compound in established shock models are limited. The following sections describe the protocol from a key clinical study and standard protocols for animal models where this compound could be evaluated.
Clinical Protocol: Acute Poisoning-Induced Hemodynamic Disorder
This protocol was used in a study of 30 patients with acute poisoning by psychotropic drugs leading to circulatory disorders.
-
Drug and Dosage: this compound, 40-60 mg.
-
Administration Route: Drip infusion.
-
Objective: Correction of hemodynamic disorders in the lesser and greater circulation.
-
Measured Outcomes: Stroke volume, total peripheral vascular resistance, central blood volume.
-
Reference: [3]
Preclinical Model Protocol: Hemorrhagic Shock in a Swine Model (Proposed Integration of this compound)
This protocol describes a standard method for inducing hemorrhagic shock, with proposed points for the introduction of this compound for efficacy testing.
-
Animal Model: Adult male swine (approximately 70 kg).
-
Anesthesia: Intravenous (e.g., acepromazine, midazolam, fentanyl, thiopental sodium, pancuronium) and inhaled (e.g., halothane 1%) anesthesia. Mechanical ventilation is established.
-
Instrumentation:
-
An arterial line is placed in the femoral artery for continuous blood pressure monitoring.
-
A pulmonary artery catheter is introduced via the internal jugular vein to monitor cardiac output, pulmonary artery pressure, and central venous pressure.
-
-
Induction of Hemorrhagic Shock:
-
A controlled hemorrhage is initiated by withdrawing a specific volume of blood (e.g., 50% of total blood volume, or approximately 33 ml/kg) from a major artery.
-
The withdrawal is performed over a set period (e.g., 10 minutes) to achieve a target mean arterial pressure (MAP) of 30-40 mmHg.
-
This state of shock is maintained for a defined period (e.g., 50-60 minutes).
-
-
Therapeutic Intervention (Proposed):
-
Following the shock period, resuscitation is initiated.
-
Control Group: Receives standard resuscitation fluids (e.g., crystalloids like Lactated Ringer's solution and/or colloids).
-
Treatment Group: Receives standard resuscitation fluids plus an infusion of this compound. A potential starting dose, extrapolated from other animal studies, could be in the range of 1-4.5 mg/kg.[4][5] The infusion rate would be titrated based on hemodynamic response.
-
-
Monitoring and Data Collection: Hemodynamic parameters (MAP, heart rate, cardiac output, systemic vascular resistance) and metabolic markers (e.g., lactate) are monitored continuously throughout the experiment.
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the proposed mechanisms of action and experimental workflows for this compound.
Proposed Mechanism of Action in Hemodynamic Shock
Caption: Proposed mechanism of this compound in shock.
This compound Signaling in Vascular Smooth Muscle
Caption: 5-HT2A receptor signaling in vascular smooth muscle.
Preclinical Experimental Workflow
Caption: Workflow for preclinical evaluation of this compound.
Conclusion
This compound shows promise as a therapeutic agent for correcting hemodynamic disorders, particularly in conditions characterized by vasodilation and reduced cardiac output. Clinical evidence from acute poisoning cases demonstrates its efficacy in normalizing key circulatory parameters.[3] The proposed mechanism of action involves the activation of serotonin receptors, leading to vasoconstriction, enhanced cardiac contractility, and potentially protective effects on the microvasculature.
However, a significant gap exists in the literature regarding the use of this compound in standardized preclinical models of hemorrhagic, septic, and cardiogenic shock. Such studies are crucial to precisely quantify its dose-dependent effects on a range of hemodynamic variables, to elucidate its specific receptor pharmacology, and to establish its safety and efficacy profile in different shock etiologies. Future research should focus on conducting these controlled animal studies to provide the robust data necessary to support broader clinical development and application.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of human and microbial metabolites of triptophane in severe diseases and critical ill (review) - Getsina - Journal of Clinical Practice [journals.eco-vector.com]
- 3. Serotonin - Wikiwand [wikiwand.com]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
The Neuropharmacological Profile of Serotonin Adipinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin adipinate, a salt of the neurotransmitter serotonin and adipic acid, presents a unique profile for neuropharmacological investigation. While specific quantitative data for the adipinate salt form is limited in publicly available literature, this guide synthesizes the known neuropharmacology of serotonin (5-hydroxytryptamine, 5-HT) and extrapolates the potential influence of the adipate counter-ion. This document provides a comprehensive overview of receptor binding affinities, pharmacokinetic considerations, and the intricate signaling pathways modulated by serotonin. Detailed experimental protocols for key in vitro and in vivo assays are also presented to facilitate further research and development in this area.
Introduction
Serotonin (5-HT) is a pivotal monoamine neurotransmitter implicated in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition.[1][2] Dysregulation of the serotonergic system is a hallmark of numerous neuropsychiatric disorders, making it a primary target for therapeutic intervention. This compound is a formulation where serotonin is ionically bound to adipic acid, a dicarboxylic acid that is generally recognized as safe (GRAS) and is metabolized through the fatty acid β-oxidation pathway.[3][4] The salt form of a drug can significantly influence its physicochemical properties, such as solubility and dissolution rate, which in turn can impact its pharmacokinetic profile, including bioavailability.[5][6][7] This guide provides a detailed examination of the neuropharmacological properties of the active moiety, serotonin, with a discussion on the potential contributions of the adipate salt form.
Receptor and Transporter Binding Profile of Serotonin
Serotonin exerts its diverse effects by binding to a wide range of receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7), and by its reuptake via the serotonin transporter (SERT).[8][9] The affinity of serotonin for these targets is a critical determinant of its physiological and pharmacological actions.
Table 1: Receptor and Transporter Binding Affinities (Ki) of Serotonin (5-HT)
| Target | Receptor Family | Ki (nM) | Species | Reference |
| 5-HT1A | 5-HT1 | 3.2 | Human | [10] |
| 5-HT1B | 5-HT1 | 4.1 | Human | [11] |
| 5-HT1D | 5-HT1 | 5.0 | Human | [11] |
| 5-HT1E | 5-HT1 | 7.5 | Human | [11] |
| 5-HT1F | 5-HT1 | 10 | Human | [11] |
| 5-HT2A | 5-HT2 | 11.7 | Human | [12] |
| 5-HT2B | 5-HT2 | 1.3 | Human | [13] |
| 5-HT2C | 5-HT2 | 5.0 | Human | [14] |
| 5-HT3 | Ligand-Gated Ion Channel | ~1000 | N/A | [2] |
| 5-HT4 | 5-HT4 | 126 | Human | [15] |
| 5-HT5A | 5-HT5 | 13 | Human | [11] |
| 5-HT6 | 5-HT6 | 6.3 | Human | [11] |
| 5-HT7 | 5-HT7 | 0.5 - 2 | Human | [14] |
| SERT | Transporter | 160 | Human |
Note: Ki values can vary between studies depending on the experimental conditions and tissues used. The values presented here are representative.
Pharmacokinetic Profile
The pharmacokinetic properties of serotonin itself present significant challenges for its use as a therapeutic agent, particularly its poor oral bioavailability and limited ability to cross the blood-brain barrier. The formulation of serotonin as an adipinate salt may be intended to address some of these challenges, primarily by potentially improving its absorption characteristics.
Absorption
Orally administered serotonin undergoes extensive first-pass metabolism in the gut and liver, primarily by monoamine oxidase (MAO), resulting in very low bioavailability.[1] The use of a salt form, such as adipinate, can enhance the dissolution rate and solubility of a drug, which may lead to improved absorption.[5][7] However, without specific studies on this compound, its oral bioavailability remains unquantified.
Distribution
Serotonin does not readily cross the blood-brain barrier due to its polarity.[16][17] This means that peripherally administered serotonin has limited direct effects on the central nervous system. The majority of serotonin in the body is found in the gastrointestinal tract and platelets.[1] It is unclear if the adipinate salt form would significantly alter the distribution profile or blood-brain barrier permeability of serotonin.
Metabolism and Excretion
Serotonin is primarily metabolized by MAO to 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted in the urine.[1] Adipic acid is metabolized via the beta-oxidation pathway, similar to fatty acids.[3]
Table 2: Pharmacokinetic Parameters of Serotonin and Related Compounds
| Parameter | Serotonin (IV) | 5-HTP (Oral, with Carbidopa) | Adipic Acid |
| Bioavailability | N/A | 48% ± 15% | High |
| Half-life (t½) | Short (minutes) | 2.2 - 7.4 hours | Rapidly metabolized |
| Blood-Brain Barrier Penetration | Very Low | Yes | No |
| Primary Metabolism | Monoamine Oxidase (MAO) | Aromatic L-amino acid decarboxylase | β-oxidation |
| Primary Excretion | Renal (as 5-HIAA) | Renal | Renal |
References:[1][3][18] Note: Data for serotonin is based on its known physiological properties. 5-HTP is a precursor to serotonin that can cross the blood-brain barrier.
Signaling Pathways
Serotonin receptors trigger a variety of intracellular signaling cascades depending on the G-protein to which they couple. Understanding these pathways is crucial for predicting the cellular and physiological effects of this compound.
Experimental Protocols
To facilitate further research into the neuropharmacological profile of this compound, this section provides detailed methodologies for key in vitro and in vivo assays.
In Vitro: Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for various 5-HT receptor subtypes.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a fixed concentration of a specific radioligand for the receptor subtype (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Add increasing concentrations of the unlabeled competitor (this compound).
-
Add the prepared cell membranes.
-
Incubate at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand against the log concentration of the competitor.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo: Microdialysis for Neurotransmitter Release
Objective: To measure the effect of this compound administration on extracellular serotonin levels in specific brain regions of freely moving animals.[19][20]
Methodology:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min).
-
-
Sample Collection:
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Neurochemical Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the post-administration serotonin levels as a percentage of the baseline levels for each animal.
-
Use statistical analysis (e.g., ANOVA) to compare the effects of this compound treatment to a vehicle control group.
-
Behavioral Assays
Objective: To assess the anxiolytic or anxiogenic effects of this compound.[21][22][23][24][25]
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Habituate the animals to the testing room for at least 30 minutes before the test.
-
Administer this compound or vehicle control at a predetermined time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the time spent in the open and closed arms and the number of entries into each arm.
-
Anxiolytic effects are indicated by a significant increase in the time spent and/or entries into the open arms compared to the control group.
-
Objective: To evaluate the potential antidepressant-like effects of this compound.[26][27][28][29][30]
Methodology:
-
Apparatus: A transparent cylinder filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Administer this compound or vehicle control at predetermined times before the test (acute or chronic dosing schedules can be used).
-
Gently place the animal into the water cylinder for a 6-minute session.
-
Record the session with a video camera.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
A significant decrease in immobility time in the drug-treated group compared to the control group suggests an antidepressant-like effect.
-
Conclusion
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. images.prod-techstreet.com [images.prod-techstreet.com]
- 4. Adipic acid - Wikipedia [en.wikipedia.org]
- 5. bjcardio.co.uk [bjcardio.co.uk]
- 6. pharmtech.com [pharmtech.com]
- 7. rjpdft.com [rjpdft.com]
- 8. frontiersin.org [frontiersin.org]
- 9. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. acnp.org [acnp.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Blood-Brain Barrier Permeability: Is 5-Hydroxytryptamine Receptor Type 4 a Game Changer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lowtoxinforum.com [lowtoxinforum.com]
- 17. Reddit - The heart of the internet [reddit.com]
- 18. Bioavailability and related pharmacokinetics in man of orally administered L-5-hydroxytryptophan in steady state. | Semantic Scholar [semanticscholar.org]
- 19. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 20. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. protocols.io [protocols.io]
- 22. behaviorcloud.com [behaviorcloud.com]
- 23. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 24. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [en.bio-protocol.org]
- 25. researchgate.net [researchgate.net]
- 26. jove.com [jove.com]
- 27. animal.research.wvu.edu [animal.research.wvu.edu]
- 28. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 29. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 30. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Serotonin Adipinate on Endothelial Cell Function: A Technical Guide
An In-depth Examination for Researchers and Drug Development Professionals
Abstract
Serotonin, a biogenic amine primarily known for its role as a neurotransmitter, is also a potent signaling molecule in the vascular system. Stored in high concentrations within platelets, it is released at sites of vascular injury and inflammation, where it directly interacts with the endothelial lining of blood vessels. Serotonin adipinate, a salt of serotonin, is utilized in certain clinical applications, and its effects on the endothelium are of significant interest for understanding vascular homeostasis and pathology. This technical guide provides a comprehensive overview of the current understanding of how serotonin impacts endothelial cell function, including proliferation, nitric oxide synthesis, angiogenesis, vascular permeability, and cell adhesion. It details the underlying signaling pathways, presents available quantitative data, and describes the experimental protocols used to elucidate these effects. While much of the foundational research has been conducted with serotonin in its base or hydrochloride form, the findings are considered broadly applicable to the functional effects of this compound, as the adipate moiety is not known to possess independent signaling activity in this context.
Introduction
The vascular endothelium is a dynamic interface that plays a critical role in regulating blood flow, vascular tone, inflammation, and coagulation. Endothelial dysfunction is a hallmark of many cardiovascular diseases, including atherosclerosis, hypertension, and diabetic vasculopathy. Serotonin (5-hydroxytryptamine, 5-HT) is a key modulator of endothelial function. Its release from activated platelets at sites of vascular injury can initiate a cascade of cellular responses that influence vascular health and disease progression.[1] this compound is a stable salt of serotonin used in some pharmaceutical preparations.[2] Understanding its precise effects on endothelial cells is crucial for developing therapeutic strategies targeting the serotonin signaling axis in vascular disorders. This guide synthesizes the available scientific literature to provide a detailed examination of serotonin's impact on endothelial cell biology.
Core Effects of Serotonin on Endothelial Cell Function
Serotonin exerts a variety of effects on endothelial cells, which can be both protective and pathological depending on the physiological context and the underlying state of the endothelium.
Endothelial Cell Proliferation (Mitogenesis)
Serotonin is a known mitogen for vascular endothelial cells, an effect that is particularly relevant in the context of vascular healing and repair following injury.[3] Studies have shown that serotonin at concentrations likely to be present at sites of vascular injury (200 to 1000 µmol/L) can induce a significant increase in DNA synthesis and cell number in cultured endothelial cells.[3] This proliferative effect is primarily mediated by the 5-HT2 receptor and involves G-protein signaling.[3]
Nitric Oxide (NO) Synthesis and Vasodilation
Angiogenesis
Angiogenesis, the formation of new blood vessels, is a complex process involving endothelial cell proliferation, migration, and differentiation. Serotonin functions as an "angiokine," promoting several key steps in the angiogenic cascade.[3] It has been shown to induce endothelial cell migration and the formation of tube-like structures in vitro.[6] This pro-angiogenic activity is driven by the activation of specific signaling pathways, including the Src/PI3K/AKT/mTOR/p70S6K pathway, which overlaps with signaling from other potent angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[3]
Vascular Permeability
Serotonin is a well-established factor that can increase vascular permeability, leading to tissue edema.[7] This effect is critical in the inflammatory response. The mechanism involves changes in the endothelial cell cytoskeleton, leading to the disruption of cell-cell junctions and the formation of intercellular gaps.[7] The 5-HT2A receptor, in conjunction with other channels such as the Transient Receptor Potential Vanilloid 4 (TRPV4), has been implicated in mediating the increase in endothelial permeability.[7]
Endothelial Cell Adhesion
The adhesion of leukocytes to the endothelium is a critical step in the inflammatory process, mediated by the expression of cell adhesion molecules (CAMs) such as ICAM-1 and VCAM-1. The direct effect of serotonin on the expression of these molecules is not yet fully resolved. Some studies suggest that peripheral serotonin does not directly regulate the expression of endothelial adhesion molecules during acute inflammation. However, other reports indicate that certain serotonin derivatives can inhibit the upregulation of adhesion molecules under inflammatory conditions.[8]
Signaling Pathways
Serotonin mediates its diverse effects on endothelial cells by binding to a variety of cell surface receptors, primarily from the G-protein coupled receptor (GPCR) superfamily. The specific downstream signaling cascade depends on the receptor subtype expressed and the G-protein to which it couples.
5-HT2 Receptor Signaling in Proliferation and Permeability
The 5-HT2A receptor, a member of the 5-HT2 family, is predominantly coupled to the Gq/11 family of G-proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to serotonin's mitogenic effects and its ability to increase vascular permeability.[9][10]
5-HT1B Receptor Signaling in eNOS Activation
Pro-Angiogenic Signaling
Serotonin's pro-angiogenic effects are mediated through a complex network of signaling pathways that overlap with those of other growth factors. This includes the activation of Src, a non-receptor tyrosine kinase, which then initiates the PI3K/Akt cascade. Downstream of Akt, the mammalian target of rapamycin (mTOR) and its effector, p70S6 kinase (p70S6K), are activated, leading to protein synthesis and processes that support cell growth, proliferation, and migration.[3]
Quantitative Data Summary
The following tables summarize the quantitative data available from the literature on the effects of serotonin on endothelial cell functions.
Table 1: Effect of Serotonin on Endothelial Cell Proliferation
| Cell Type | Serotonin Concentration (µmol/L) | Assay | Result | Reference |
| Canine Aortic Endothelial Cells | 200 - 1000 | [³H]thymidine incorporation | Significant increase in DNA synthesis | [3] |
| Bovine Aortic Endothelial Cells | 200 - 1000 | Cell Counting | Significant increase in cell number | [3] |
Table 2: Effect of Serotonin on Angiogenesis-Related Processes
| Cell Type | Process | Serotonin Concentration | Assay | Result | Reference |
| HUVEC | Migration | Low micromolar | Transwell Migration Assay | Significant stimulation of migration | [6] |
| HUVEC | Tube Formation | Low micromolar | Matrigel Tube Formation Assay | Significant stimulation of tube formation | [6] |
Table 3: Effect of Serotonin on Vascular Permeability
| Cell Type/Model | Serotonin Concentration | Assay | Result | Reference |
| Bovine Aortic Endothelial Cells | 10⁻⁹ to 10⁻⁵ M | Diffusion of TB-BSA conjugate | Up to 43% decrease in diffusion (barrier enhancement) | [11] |
| Mouse Airways/GI Tract | 100 µg/kg (i.v.) | Evans Blue Extravasation | Significant increase in plasma extravasation | [7] |
Note: The seemingly contradictory results on permeability may be due to different experimental models and endpoints. The in vitro study measured a barrier-enhancing effect at steady state, while the in vivo study measured acute inflammatory leakage.
Experimental Protocols
This section outlines the methodologies for key experiments used to study the effects of serotonin on endothelial cells.
Endothelial Cell Proliferation Assay ([³H]thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Culture: Endothelial cells (e.g., HUVECs, BAECs) are cultured to sub-confluence in appropriate growth medium.
-
Synchronization: To ensure cells are at the same stage of the cell cycle, they are typically serum-starved for 24-48 hours.
-
Stimulation: The synchronized cells are then treated with various concentrations of serotonin (or this compound) in a low-serum medium. Control wells receive the vehicle alone.
-
Radiolabeling: [³H]thymidine (a radioactive precursor of DNA) is added to each well for the final 4-24 hours of the incubation period.
-
Harvesting: The cells are washed to remove unincorporated [³H]thymidine, and the DNA is precipitated using an acid (e.g., trichloroacetic acid).
-
Quantification: The amount of incorporated [³H]thymidine is quantified using a scintillation counter. The results are expressed as counts per minute (CPM) or as a percentage of the control.
Endothelial Cell Migration Assay (Boyden Chamber)
This assay, also known as a transwell assay, is used to quantify the chemotactic migration of cells.
-
Chamber Setup: A Boyden chamber consists of two compartments separated by a microporous membrane. The membrane is typically coated with an extracellular matrix protein like collagen or fibronectin.
-
Chemoattractant: The lower chamber is filled with medium containing serotonin as the chemoattractant. The control lower chamber contains medium without serotonin.
-
Cell Seeding: A suspension of serum-starved endothelial cells is placed in the upper chamber.
-
Incubation: The chamber is incubated for several hours (typically 4-24 hours) to allow cells to migrate through the pores of the membrane towards the chemoattractant in the lower chamber.
-
Cell Removal and Staining: After incubation, the non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The cells that have migrated to the lower surface are fixed and stained with a dye such as crystal violet.
-
Quantification: The number of migrated cells is counted under a microscope in several representative fields.
References
- 1. digitalcommons.library.uab.edu [digitalcommons.library.uab.edu]
- 2. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin activates angiogenic phosphorylation signaling in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin and the endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The vascular permeabilizing factors histamine and serotonin induce angiogenesis through TR3/Nur77 and subsequently truncate it through thrombospondin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sepsis-induced elevation in plasma serotonin facilitates endothelial hyperpermeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. msudenver.edu [msudenver.edu]
- 11. Serotonin, norepinephrine, and histamine mediation of endothelial cell barrier function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Novel Neuroscientific Frontiers of Serotonin Adipinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serotonin, a pivotal neurotransmitter in the central nervous system, has long been a focal point in neuroscience research, primarily in the context of mood regulation. This technical guide delves into the emergent neuroscientific applications of a specific salt, serotonin adipinate. Beyond its established role in modulating gastrointestinal motility, preclinical evidence suggests a promising future for this compound in neuroprotection and the management of mood disorders. This document provides a comprehensive overview of its potential mechanisms of action, detailed experimental protocols for its investigation, and a summary of relevant quantitative data to facilitate further research and development in this exciting new chapter of neuropharmacology.
Introduction to this compound
This compound is a salt formed from the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) and adipic acid. This formulation offers distinct physicochemical properties that may influence its pharmacokinetic and pharmacodynamic profile compared to serotonin alone. While its peripheral effects on gastrointestinal function are well-documented, its potential within the central nervous system (CNS) is a burgeoning area of investigation.
Physicochemical Properties
A thorough understanding of the physicochemical characteristics of this compound is fundamental to its application in neuroscience research, particularly concerning its solubility, stability, and potential to cross the blood-brain barrier.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₂N₂O₅ | [1] |
| Molecular Weight | 322.36 g/mol | [1] |
| Boiling Point | 416.1°C at 760 mmHg | [1] |
| Flash Point | 205.4°C | [1] |
| Vapor Pressure | 1.63E-07 mmHg at 25°C | [1] |
Novel Applications in Neuroscience
Emerging research points to two primary areas of novel application for this compound within neuroscience: neuroprotection and the modulation of mood and anxiety-related behaviors.
Neuroprotection in Cerebral Ischemia
A seminal study utilizing electron-microscopic and radioautographic investigation of human brain autopsy material has provided direct evidence for the neuroprotective effects of this compound. The study revealed that the administration of this compound in an early postoperative period helps maintain the functional activity and supports intracellular processes of brain capillary endotheliocytes during total ischemia[2]. This suggests a protective role in the microhemocirculatory bed of the brain, a critical aspect in the pathophysiology of ischemic stroke and other neurovascular disorders. While the precise mechanisms are still under investigation, it is hypothesized that this compound may exert its effects through the modulation of local blood flow and the direct protection of endothelial cells.
Potential in Mood and Anxiety Disorders
Given that this compound is a salt of serotonin, it is a prime candidate for investigation in the context of mood and anxiety disorders. The serotonergic system is a cornerstone of the neurobiology of depression and anxiety, with selective serotonin reuptake inhibitors (SSRIs) being a frontline treatment. By directly providing the serotonin molecule, this compound could potentially modulate serotonergic neurotransmission. The adipic acid component may also influence its absorption and distribution, potentially offering a different therapeutic window compared to other serotonin-enhancing strategies.
Key Signaling Pathways
The neuropharmacological effects of serotonin are mediated through a diverse family of receptors, with 5-HT1A and 5-HT2A receptors being particularly implicated in mood and neuroprotection.
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to Gi/o proteins, typically leads to inhibitory neurotransmission. Its stimulation inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels and subsequently decreasing the activity of protein kinase A (PKA)[3][4]. This cascade ultimately results in the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels, leading to neuronal hyperpolarization.
5-HT2A Receptor Signaling
In contrast to the 5-HT1A receptor, the 5-HT2A receptor is coupled to Gq/11 proteins and its activation is generally excitatory. Stimulation of the 5-HT2A receptor activates phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG)[1][5][6]. IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), leading to a cascade of downstream signaling events that modulate neuronal excitability.
Experimental Protocols
To facilitate further investigation into the neuroscientific applications of this compound, this section provides detailed methodologies for key preclinical experiments.
In Vitro: Receptor Binding Assay
This protocol determines the affinity of this compound for specific serotonin receptor subtypes.
Objective: To quantify the binding affinity (Ki) of this compound for 5-HT1A and 5-HT2A receptors.
Materials:
-
Rat brain tissue homogenates (e.g., hippocampus for 5-HT1A, frontal cortex for 5-HT2A)
-
Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A)
-
This compound solutions of varying concentrations
-
Incubation buffer (e.g., Tris-HCl)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare brain tissue homogenates according to standard protocols.
-
In a 96-well plate, add a fixed concentration of radioligand to each well.
-
Add increasing concentrations of this compound (competitor) to the wells.
-
Add the brain tissue homogenate to initiate the binding reaction.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.
In Vivo: Behavioral Assays
This test is a widely used model to screen for antidepressant-like activity.
Objective: To assess the effect of this compound on depressive-like behavior.
Apparatus:
-
A transparent cylindrical tank (e.g., 40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 30 cm.
Procedure:
-
Administer this compound or vehicle to the animals (e.g., mice or rats) via the desired route (e.g., intraperitoneal injection) at a specified time before the test (e.g., 30 minutes).
-
Gently place each animal into the water-filled cylinder.
-
Record the animal's behavior for a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.
-
A significant decrease in immobility time in the this compound-treated group compared to the vehicle group is indicative of an antidepressant-like effect[7][8][9].
This assay is used to evaluate anxiety-like behavior.
Objective: To determine the anxiolytic or anxiogenic effects of this compound.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Administer this compound or vehicle to the animals.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the time spent in the open arms and the number of entries into the open and closed arms.
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect[10][11][12][13].
In Vivo: Microdialysis
This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a freely moving animal.
Objective: To measure the effect of this compound administration on extracellular serotonin levels in specific brain regions (e.g., prefrontal cortex, hippocampus).
Procedure:
-
Surgically implant a microdialysis probe into the target brain region of the animal.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Collect baseline dialysate samples.
-
Administer this compound systemically.
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED)[14][15][16][17][18].
Quantitative Data Summary
While specific quantitative data for this compound in neuroprotective and mood-related assays are still emerging, data from studies on serotonin and SSRIs provide a valuable reference for expected outcomes.
Representative Neuroprotection Data (from SSRI studies)
| Treatment | Assay | Endpoint | Result | Reference |
| Fluoxetine | Oxidative stress-induced cell damage (SH-SY5Y cells) | Cell Viability | Increased | [19] |
| Fluoxetine | Oxidative stress-induced cell damage (SH-SY5Y cells) | Reactive Oxygen Species (ROS) Generation | Decreased | [19] |
| Sertraline | Glia cell culture | Cell Death Rate | Decreased | [20] |
| Sertraline | Glia cell culture | Cell Growth Rate | Increased | [20] |
Representative Behavioral Data (from serotonergic compound studies)
| Compound | Test | Species | Effect | Reference |
| Fluoxetine (SSRI) | Forced Swim Test | Rat | ↓ Immobility Time | [7] |
| Desipramine (Tricyclic) | Forced Swim Test | Rat | ↓ Immobility Time | [7] |
| 5,7-Dihydroxytryptamine (Serotonin neurotoxin) | Elevated Plus Maze | Rat | ↑ Open Arm Time/Entries | [13] |
Discussion and Future Directions
The available evidence, though in its early stages, strongly suggests that this compound holds significant potential for novel applications in neuroscience. Its demonstrated neuroprotective effects in the cerebral microvasculature warrant further investigation into its efficacy in animal models of stroke and other ischemic brain injuries. Furthermore, its inherent serotonergic nature makes it a compelling candidate for studies on mood and anxiety disorders.
Future research should focus on:
-
Pharmacokinetic studies: to determine the blood-brain barrier permeability of this compound. A study has shown that high concentrations of serotonin can increase the permeability of the blood-brain barrier to proteins[21].
-
Dose-response studies: to establish the optimal therapeutic window for its neuroprotective and behavioral effects.
-
Mechanism of action studies: to elucidate the precise molecular pathways underlying its neuroprotective effects.
-
Comparative studies: to evaluate the efficacy of this compound against established treatments like SSRIs.
Conclusion
This compound represents a promising, yet underexplored, molecule in the field of neuroscience. The foundational evidence for its neuroprotective capabilities, coupled with its strong theoretical potential in mood regulation, underscores the need for dedicated and rigorous investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a catalyst for such research, paving the way for the potential development of a novel therapeutic agent for a range of debilitating neurological and psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. [Effect of serotonin-adipinate on the ultrastructure and synthetic activity of endotheliocytes of microhemocirculatory bed of human brain (autopsy material, early autopsies)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. msudenver.edu [msudenver.edu]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. criver.com [criver.com]
- 8. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated plus maze protocol [protocols.io]
- 12. Elevated plus-maze test [bio-protocol.org]
- 13. Effect of serotonergic lesion on "anxious" behaviour measured in the elevated plus-maze test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 16. Frontiers | Antidepressant activity: contribution of brain microdialysis in knock-out mice to the understanding of BDNF/5-HT transporter/5-HT autoreceptor interactions [frontiersin.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. omicsonline.org [omicsonline.org]
- 21. The effect of serotonin on the blood-brain barrier to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Serotonin Adipinate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter that plays a pivotal role in a vast array of physiological processes, including mood regulation, sleep, appetite, and cognition. In the context of cell biology, serotonin is a potent signaling molecule that can influence cell proliferation, migration, and differentiation. Serotonin adipinate, a salt of serotonin, is utilized in research to investigate these cellular effects. This document provides detailed protocols for the preparation of this compound solutions for cell culture experiments, summarizes key quantitative data, and illustrates the relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: Solubility and Storage of this compound
| Property | Value/Description | Source |
| Molecular Formula | C₁₆H₂₂N₂O₅ | [1][2][3] |
| Molecular Weight | 322.36 g/mol | [1][3] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Slightly soluble in water | [4] | |
| Storage | Store at -20°C for long-term storage. For short-term storage, it can be kept in a dry, dark place at 0-4°C. | [1] |
Table 2: Recommended Concentrations for Cell Culture Experiments
| Concentration Range | Cell Type/System | Observed Effect | Source |
| 0.1 µM - 0.55 µM | Murine Peritoneal Mast Cells | Uptake of serotonin by the cell culture. | [5] |
| 1.0 µM | JAR cells | Used as the Kм concentration for [³H]5-HT tracer in reuptake inhibition assays. | [6] |
| 20 µM - 200 µM | Rat Cerebral Cortex Slice Cultures | Increased the number of glutamate neurons. Concentrations above 250 µM were reported to have toxic effects. | [7] |
| 100 µM | Dissociated Rat Sympathetic Neurons | Used to study serotonin as a neurotransmitter. | [8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), carefully weigh out the desired amount of this compound powder. For a 10 mM stock solution, you will need 3.22 mg of this compound for 1 mL of DMSO.
-
Dissolution: Add the weighed this compound powder to a sterile polypropylene tube. Using a calibrated micropipette, add the calculated volume of cell culture grade DMSO to the tube.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes, or until the powder is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile polypropylene tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term use.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium appropriate for your cell line
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes and micropipettes with sterile tips
-
Sterile syringe filter (0.22 µm)
Procedure:
-
Thawing the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the -20°C freezer and thaw it at room temperature.
-
Dilution: In a sterile conical tube, add the desired volume of pre-warmed complete cell culture medium. To prepare a final working concentration (e.g., 10 µM), perform a serial dilution from the 10 mM stock solution. For example, to make 10 mL of a 10 µM working solution, add 10 µL of the 10 mM stock solution to 9.99 mL of cell culture medium.
-
Note on DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells, typically below 0.5% (v/v).
-
-
Mixing: Gently mix the working solution by inverting the tube several times or by gentle pipetting. Avoid vigorous vortexing, which can cause shearing of media components.
-
Sterile Filtration (Optional but Recommended): For critical experiments, it is advisable to sterile-filter the final working solution using a 0.22 µm syringe filter to remove any potential microbial contamination introduced during the dilution process.
-
Application to Cells: The freshly prepared this compound working solution is now ready to be added to your cell cultures.
Mandatory Visualization
Serotonin Signaling Pathways
References
- 1. This compound | 16031-83-7 | Benchchem [benchchem.com]
- 2. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 3. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Serotonin - Wikipedia [en.wikipedia.org]
- 5. Time- and Concentration-Dependent Effects of Exogenous Serotonin and Inflammatory Cytokines on Mast Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serotonin Promotes the Differentiation of Glutamate Neurons in Organotypic Slice Cultures of the Developing Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
Application Notes and Protocols for Serotonin Adipinate in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical monoamine neurotransmitter involved in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition.[1] Serotonin adipinate, a salt of serotonin with adipic acid, is a commonly used form for research and pharmaceutical development.[1] Proper dissolution and handling of this compound in aqueous buffers are paramount for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the dissolution of this compound, information on its stability, and a summary of its key chemical properties.
Chemical and Physical Properties
This compound is a salt formed between the neurotransmitter serotonin and the dicarboxylic acid, adipic acid.[2] This salt form can influence the compound's solubility and stability compared to the free base.
Table 1: Physicochemical Properties of this compound and Serotonin Hydrochloride
| Property | This compound | Serotonin Hydrochloride | Source |
| Molecular Formula | C₁₆H₂₂N₂O₅ | C₁₀H₁₂N₂O · HCl | [3][4] |
| Molecular Weight | 322.36 g/mol | 212.68 g/mol | [3][4] |
| Appearance | Solid powder | Crystalline solid | [3][4] |
| Solubility in PBS (pH 7.2) | Data not available | ~ 5 mg/mL | [4] |
| Solubility in Water | Data not available | 17 mg/mL (up to 100 mM reported) | |
| Solubility in DMSO | Soluble | ~ 10 mg/mL | [3][4] |
| Storage (Solid) | Dry, dark, 0-4°C (short-term), -20°C (long-term) | -20°C | [3][4] |
Recommended Protocol for Dissolving this compound
This protocol provides a general procedure for preparing aqueous solutions of this compound. Due to the limited stability of serotonin in aqueous solutions, it is crucial to prepare fresh solutions for each experiment.[4] Serotonin is susceptible to oxidation, and the inclusion of an antioxidant is highly recommended to ensure the integrity of the compound.[5]
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS), Tris buffer)
-
Antioxidant (e.g., L-Ascorbic acid or L-Cysteine)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated pH meter
Procedure:
-
Buffer Preparation: Prepare the desired aqueous buffer and adjust the pH to the desired value. Ensure the buffer is filtered and degassed to remove dissolved oxygen, which can promote oxidation.
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or vial.
-
Pre-dissolving Antioxidant (Recommended): If using an antioxidant, dissolve it in the buffer first. A common concentration for ascorbic acid is 0.1% (w/v).
-
Dissolution: Add the appropriate volume of the prepared buffer (containing the antioxidant, if used) to the this compound powder.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. Avoid vigorous shaking to minimize the introduction of oxygen. Gentle warming (e.g., to 37°C) may aid dissolution, but prolonged heating should be avoided.
-
pH Check and Adjustment: After dissolution, check the pH of the final solution and adjust if necessary using dilute acid or base.
-
Sterilization (Optional): If required for cell culture experiments, filter-sterilize the solution using a 0.22 µm syringe filter.
-
Immediate Use: Use the freshly prepared this compound solution immediately for your experiments.
Stability and Storage:
-
Aqueous solutions of serotonin are not recommended for storage for more than one day.[4]
-
If short-term storage is unavoidable, protect the solution from light by using an amber-colored vial and store it at 2-8°C.
-
The stability of serotonin in solution is poor in acidic medium but can be significantly improved by the addition of antioxidants like L-cysteine and ascorbic acid.[5]
Experimental Workflow
The following diagram illustrates the general workflow for preparing a this compound solution for experimental use.
Caption: Workflow for preparing this compound solution.
Serotonin Signaling Pathway
Serotonin exerts its diverse effects by binding to a variety of receptors, primarily G-protein coupled receptors (GPCRs) and one ligand-gated ion channel (5-HT3 receptor). The activation of these receptors initiates downstream signaling cascades that modulate neuronal activity and other cellular processes.
Caption: Simplified overview of the serotonin signaling pathway.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 16031-83-7 | Benchchem [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. New antioxidant mixture for long term stability of serotonin, dopamine and their metabolites in automated microbore liquid chromatography with dual electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo Administration of Serotonin Adipinate in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Direct experimental data on the in vivo administration of serotonin adipinate in rodent models is limited in publicly available literature. The following application notes and protocols are based on established methodologies for the administration of serotonin (often as the hydrochloride salt) in rats and mice. Researchers should consider the difference in molecular weight between serotonin base (176.22 g/mol ), serotonin hydrochloride (212.68 g/mol ), and this compound (322.36 g/mol ) when preparing dosing solutions. It is recommended to perform initial dose-response studies to determine the optimal dosage for this compound in your specific experimental context.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical monoamine neurotransmitter and peripheral hormone involved in a vast array of physiological processes, including mood regulation, appetite, sleep, and gastrointestinal function. This compound (C₁₆H₂₂N₂O₅) is a salt form of serotonin, which may offer altered physicochemical properties, such as enhanced stability or solubility, compared to other forms. Due to its extensive physiological roles, the in vivo administration of serotonin in rodent models is a key methodology for investigating its function and the therapeutic potential of serotonergic compounds. As serotonin does not readily cross the blood-brain barrier, systemic administration primarily targets peripheral serotonin receptors.
Quantitative Data Summary
The following tables summarize dosages and observed effects from studies involving the systemic administration of serotonin or its precursors in rodent models. These data can serve as a starting point for designing experiments with this compound.
Table 1: Serotonin Administration and Effects in Mice
| Compound | Strain | Administration Route | Dosage | Observed Effects | Reference |
| Serotonin | C57BL/6 | Intraperitoneal (i.p.) | 0.1, 0.5, 1 mg/mouse (twice weekly) | Dose-dependent prevention of high-fat diet-induced obesity. | [1] |
| L-Tryptophan | - | Intraperitoneal (i.p.) | 100 mg/kg | Reduced spontaneous activity in an open field test. | [2] |
Table 2: Serotonin Administration and Effects in Rats
| Compound | Strain | Administration Route | Dosage | Observed Effects | Reference |
| Serotonin | Sprague-Dawley | Intravenous (i.v.) | 2-6 mg/kg | Dose-related decreases in total energy intake, with a more pronounced suppression of fat intake. | |
| L-Tryptophan | - | Intraperitoneal (i.p.) | 25, 50, 100 mg/kg | Dose-dependent increase in latency to attack and kill mice; significant decrease in feeding behavior. | [2] |
| Serotonin | - | Subcutaneous (s.c.) | 285 mg/kg | LD50 | |
| Serotonin | - | Intravenous (i.v.) | 30 mg/kg | LD50 |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Vehicle (e.g., sterile saline [0.9% NaCl], phosphate-buffered saline [PBS])
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile vials
Protocol:
-
Calculate the required amount of this compound. Based on your target dose (in mg/kg), the molecular weight of this compound (322.36 g/mol ), and the desired concentration, calculate the mass of this compound needed. Remember to account for the adipinate moiety if you are aiming for a specific molar concentration of serotonin.
-
Dissolve the this compound. In a sterile vial, add the calculated mass of this compound to the appropriate volume of vehicle.
-
Ensure complete dissolution. Vortex the solution until the powder is completely dissolved. Gentle warming may be necessary, but be cautious of degradation.
-
Sterile filter the solution. To ensure sterility for in vivo administration, pass the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Store appropriately. Store the solution as recommended by the manufacturer, typically protected from light and at a cool temperature.
Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Mouse restrainer
-
Sterile syringes (e.g., 27-30 gauge needle)
-
70% ethanol
Protocol:
-
Animal Handling: Gently but firmly restrain the mouse, ensuring a secure grip that minimizes stress.
-
Injection Site: Turn the mouse to expose its abdomen. The injection site is in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Injection: Insert the needle at a 10-20 degree angle. Aspirate briefly to ensure no fluid (blood or urine) is drawn into the syringe. If the aspiration is clear, slowly inject the calculated volume of the this compound solution.
-
Withdrawal: Gently withdraw the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any immediate adverse reactions.
Subcutaneous (s.c.) Injection in Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 25-27 gauge needle)
-
70% ethanol
Protocol:
-
Animal Handling: Securely hold the rat.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Injection: Lift the skin to form a "tent." Insert the needle into the base of the tented skin, parallel to the body. Aspirate to check for blood. If clear, inject the solution.
-
Withdrawal: Remove the needle and gently massage the injection site to aid dispersal of the solution.
-
Monitoring: Return the rat to its cage and monitor for any adverse effects.
Signaling Pathways and Experimental Workflow
Serotonin Receptor Signaling
Serotonin exerts its diverse effects by binding to a variety of receptor subtypes, which are primarily G-protein coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, a ligand-gated ion channel.
Caption: Simplified overview of major serotonin receptor signaling pathways.
Experimental Workflow for In Vivo Administration
The following diagram outlines a typical workflow for an in vivo study involving the administration of this compound.
Caption: General experimental workflow for rodent studies.
References
Application Note: Quantification of Serotonin in Biological Samples by HPLC
**Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of serotonin (5-hydroxytryptamine, 5-HT) in various biological matrices, including plasma, serum, urine, and tissue homogenates. The protocols provided are intended for researchers, scientists, and professionals in drug development who require accurate measurement of this critical neurotransmitter. The method utilizes reversed-phase chromatography with UV detection, offering a reliable and accessible approach for most analytical laboratories.
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter with a pivotal role in regulating a wide array of physiological and psychological processes, including mood, sleep, appetite, and cognitive function.[1] Its dysregulation is implicated in numerous neuropsychiatric disorders such as depression and anxiety.[2] Serotonin adipate is a salt form of serotonin, which dissociates in biological fluids, making the quantification of the serotonin molecule the primary objective. Accurate and precise measurement of serotonin levels in biological samples is crucial for both clinical diagnostics and neuroscience research. This document provides a comprehensive HPLC method for the reliable quantification of serotonin.
Principle
The method is based on reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 stationary phase is used to separate serotonin from endogenous interferences within the biological sample. An isocratic mobile phase, consisting of an aqueous buffer and an organic modifier, allows for the elution of serotonin, which is then detected by a UV detector. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration from a standard calibration curve.
Chromatographic Conditions
A generalized set of HPLC conditions is provided below. These parameters may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Specification |
| HPLC System | Quaternary Pump HPLC System with UV Detector |
| Column | C18 Column (e.g., Discovery C18, 15 cm x 4.6 mm, 5 µm)[3] |
| Mobile Phase | 0.05% Formic Acid in Water : Acetonitrile (90:10, v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 20 µL[2] |
| Column Temp. | 35 °C[3] |
| Detection | UV at 280 nm[4] |
| Run Time | Approximately 10 minutes |
Experimental Workflow
The overall process from sample collection to final data analysis involves several key stages, including specific preparation steps tailored to the biological matrix being analyzed.
Sample Preparation Protocols
Accurate quantification is highly dependent on proper sample preparation to remove interfering substances.
Plasma and Serum: Protein Precipitation
Protein precipitation is a rapid and effective method for cleaning up plasma and serum samples.[5]
-
Transfer 200 µL of plasma or serum into a microcentrifuge tube.
-
Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample).[6]
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.[7]
-
Carefully collect the supernatant and transfer it to an HPLC vial.
-
Inject 20 µL of the supernatant into the HPLC system.[2]
Urine: Solid-Phase Extraction (SPE)
Urine samples often contain high concentrations of salts and other interfering compounds that should be removed using SPE.[8][9]
-
Thaw frozen urine samples and centrifuge at 2,000 x g for 5 minutes to remove particulate matter.
-
Condition SPE Cartridge: Use a mixed-mode cation exchange cartridge. Condition the cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load Sample: Load 500 µL of the centrifuged urine onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove hydrophilic interferences, followed by 1 mL of methanol to remove lipids.
-
Elute: Elute the serotonin from the cartridge using 500 µL of 5% ammonium hydroxide in methanol.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the HPLC mobile phase.
-
Transfer the reconstituted sample to an HPLC vial and inject 20 µL.
Brain Tissue: Homogenization and Precipitation
For solid tissues, homogenization is required to release the analyte before cleanup.[7][10]
-
Weigh approximately 100 mg of frozen brain tissue.
-
Add 1 mL of ice-cold 0.1 M perchloric acid.[10]
-
Homogenize the tissue on ice using a sonicator or mechanical homogenizer until no visible tissue fragments remain.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4 °C.[7]
-
Filter the resulting supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 20 µL of the filtered supernatant into the HPLC system.
Method Validation
The described HPLC method should be validated to ensure its performance. The following table summarizes typical validation parameters based on published data for serotonin analysis.
| Validation Parameter | Typical Value | Reference(s) |
| Linearity (r²) | > 0.999 | [2][11] |
| Range | 30 - 4000 ng/mL | [2] |
| Accuracy (% Recovery) | 86 - 90% | [2] |
| Precision (% RSD) | < 12% | [9] |
| Limit of Detection (LOD) | ~5 nmol/L (~1 ng/mL) | [12] |
| Limit of Quant. (LOQ) | ~10 nmol/L (~2 ng/mL) | [12][13] |
Serotonin Signaling Pathway
To provide context for the importance of serotonin measurement, a simplified diagram of a common serotonin signaling pathway is shown below. Most serotonin receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular second messenger cascades.[14][15]
Conclusion
The HPLC-UV method detailed in this application note provides a reliable and accessible means for quantifying serotonin in diverse biological samples. The protocols for sample preparation are optimized for common matrices, and the method demonstrates excellent performance characteristics in terms of linearity, accuracy, and precision. This application note serves as a valuable resource for researchers investigating the role of serotonin in health and disease.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromatogram Detail [sigmaaldrich.com]
- 4. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 5. agilent.com [agilent.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparison of Three Extraction Approaches for the Isolation of Neurotransmitters from Rat Brain Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous extraction and determination of monoamine neurotransmitters in human urine for clinical routine testing based on a dual functional solid phase extraction assisted by phenylboronic acid coupled with liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of dopamine and serotonin in human urine samples utilizing microextraction online with liquid chromatography/electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.brighton.ac.uk [research.brighton.ac.uk]
- 11. jfda-online.com [jfda-online.com]
- 12. Simplified determination of serotonin in plasma by liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Analysis of Serotonin Adipinate Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin adipinate, a salt of the neurotransmitter serotonin and adipic acid, is a compound of interest in pharmaceutical research and development. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for its safety and efficacy. This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comprehensive purity assessment of this compound. The described protocol enables the accurate quantification of both serotonin and adipic acid, as well as the identification of potential impurities and degradation products.
The method is designed to be highly sensitive and specific, leveraging the capabilities of tandem mass spectrometry to provide reliable and accurate results. This document provides detailed experimental protocols, data presentation in tabular format for clarity, and visual workflows to guide researchers through the analytical process.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Serotonin certified reference material
-
Adipic acid certified reference material
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Serotonin-d4 (internal standard for serotonin)
-
Adipic acid-d10 (internal standard for adipic acid)
Instrumentation
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source is recommended.
Sample and Standard Preparation
2.3.1. Standard Stock Solutions
-
Prepare individual stock solutions of serotonin, adipic acid, serotonin-d4, and adipic acid-d10 in methanol at a concentration of 1 mg/mL.
2.3.2. Working Standard Solutions
-
Prepare a mixed working standard solution containing serotonin and adipic acid by diluting the stock solutions with a 50:50 mixture of methanol and water.
-
Prepare a mixed internal standard (IS) working solution containing serotonin-d4 and adipic acid-d10 in the same diluent.
2.3.3. Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking the appropriate amounts of the mixed working standard solution into the diluent.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
2.3.4. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the diluent to achieve a target concentration.
-
Add the internal standard working solution to all calibration standards, QC samples, and test samples.
LC-MS/MS Method
2.4.1. Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
2.4.2. Mass Spectrometry Conditions
| Parameter | Serotonin | Adipic Acid |
| Ionization Mode | ESI Positive | ESI Negative |
| MRM Transition (Quantifier) | m/z 177.1 → 160.1 | m/z 145.1 → 101.1 |
| MRM Transition (Qualifier) | m/z 177.1 → 132.1 | m/z 145.1 → 57.1 |
| Internal Standard Transition | m/z 181.1 → 164.1 (Serotonin-d4) | m/z 155.1 → 108.1 (Adipic acid-d10) |
| Collision Energy | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time | 100 ms | 100 ms |
Data Presentation
Method Validation Summary
The LC-MS/MS method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.
| Parameter | Serotonin | Adipic Acid | Acceptance Criteria |
| **Linearity (R²) ** | >0.995 | >0.995 | R² ≥ 0.99 |
| Accuracy (%) | 98.5 - 101.2 | 99.1 - 100.8 | 80 - 120% (for impurities) |
| Precision (%RSD) | < 2.5 | < 2.0 | ≤ 15% |
| LOD (ng/mL) | 0.1 | 0.5 | Reportable |
| LOQ (ng/mL) | 0.5 | 1.5 | Reportable |
Purity Analysis of a this compound Batch
| Analyte | Expected Molar Ratio | Measured Molar Ratio | Purity (%) |
| Serotonin | 1.0 | 0.99 | 99.5 |
| Adipic Acid | 1.0 | 1.01 | 99.8 |
Identification of Potential Impurities
Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to identify potential degradation products.
| Impurity | m/z | Proposed Structure |
| Impurity A | 193.1 | Oxidized Serotonin |
| Impurity B | 160.1 | N-dealkylated Serotonin |
| Impurity C | 146.1 | Decarboxylated Serotonin |
Visualizations
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust approach for the purity assessment of this compound. The high sensitivity and specificity of tandem mass spectrometry allow for accurate quantification of the active components and confident identification of potential impurities. This protocol is suitable for routine quality control in a pharmaceutical setting and can be adapted for stability studies and the analysis of related compounds. The provided workflows and data tables serve as a valuable resource for researchers and scientists in the field of drug development.
Application Notes and Protocols for Serotonin Adipinate in Serotonin Receptor Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical neurotransmitter that modulates a wide array of physiological and pathological processes through its interaction with a diverse family of receptors. These receptors are primary targets for therapeutic intervention in numerous disorders, including depression, anxiety, migraines, and gastrointestinal conditions. Serotonin adipinate, a salt form of serotonin, is utilized in various research and clinical applications. Understanding its binding characteristics at different serotonin receptor subtypes is crucial for elucidating its pharmacological profile and guiding drug development efforts.
Data Presentation: Binding Affinity of Serotonin for Human Serotonin Receptor Subtypes
The following table summarizes the binding affinities (Ki) of serotonin for various human serotonin receptor subtypes, compiled from publicly available databases and scientific literature. This data is essential for designing and interpreting receptor binding experiments using this compound.
| Receptor Subtype | G-Protein Coupling | Serotonin Ki (nM) |
| 5-HT1A | Gi/o | 2.5 |
| 5-HT1B | Gi/o | 4.0 |
| 5-HT1D | Gi/o | 5.0 |
| 5-HT1E | Gi/o | 7.9 |
| 5-HT1F | Gi/o | 20 |
| 5-HT2A | Gq/11 | 10 |
| 5-HT2B | Gq/11 | 1.6 |
| 5-HT2C | Gq/11 | 5.0 |
| 5-HT3 | Ligand-Gated Ion Channel | - |
| 5-HT4 | Gs | 126 |
| 5-HT5A | Gi/o | 100 |
| 5-HT6 | Gs | 100 |
| 5-HT7 | Gs | 2.0 |
Note: Ki values represent the concentration of the ligand that will bind to half the binding sites at equilibrium. Lower Ki values indicate higher binding affinity. Data is aggregated from various sources and should be considered as representative.
Mandatory Visualizations
Serotonin Receptor Signaling Pathways
The majority of serotonin receptors are G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon ligand binding.[1][2] The 5-HT3 receptor is an exception, being a ligand-gated ion channel.[3]
References
Application Notes and Protocols for Studying Protein Serotonylation Using Serotonin Adipinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonylation is a post-translational modification where the neurotransmitter serotonin is covalently attached to proteins.[1][2][3][4] This process is catalyzed by transglutaminases (TGs), particularly tissue transglutaminase (TGM2), which form a stable isopeptide bond between the primary amine of serotonin and the γ-carboxamide group of a glutamine residue on a target protein.[1][2][3][4] This modification can alter the function, localization, and interaction partners of the modified protein, thereby influencing a wide range of physiological and pathological processes.[1][4][5][6]
Key protein targets of serotonylation include small GTPases (e.g., RhoA and Rab), cytoskeletal proteins (e.g., actin), and histones.[1][4][5][7] The functional consequences of their serotonylation are diverse, impacting processes such as platelet aggregation, vascular contraction, insulin secretion, and gene transcription.[1][2][3][5][6][7] Given its role in various diseases, including cardiovascular disorders and cancer, the study of serotonylation is a burgeoning field in drug development.[8]
Serotonin adipinate, a salt of serotonin, serves as a stable and soluble source of serotonin for in vitro and cellular assays.[9][10] These application notes provide detailed protocols for utilizing this compound to study protein serotonylation, from in vitro enzymatic assays to the identification of serotonylated proteins in cell-based models.
Data Presentation
Table 1: Summary of Known Serotonylated Proteins and Their Functions
| Protein Category | Examples | Serotonylation Site(s) | Functional Consequences | Key References |
| Small GTPases | RhoA, Rac1, Rab4 | Gln63 (RhoA) | Constitutive activation, independent of GTP binding | (Guilluy et al., 2007, 2009)[1] |
| Rab3a, Rab27a | Not specified | Promotion of insulin secretion | (Paulmann et al., 2009)[1][2] | |
| Cytoskeletal Proteins | α-actin, β-actin, γ-actin | Not specified | Regulation of vascular contraction | (Watts et al., 2009)[5][7] |
| Filamin A | Not specified | Involvement in contractility | (Watts et al., 2009)[7] | |
| Histones | Histone H3 | Gln5 | Permissive mark for gene transcription, enhances TFIID binding | (Farrelly et al., 2019)[1][8][11] |
| Extracellular Matrix | Fibronectin | Q34, Q38, Q40 | Altered matrix interactions | (Cui and Kaartinen, 2015)[5] |
Signaling and Experimental Workflow Diagrams
Caption: Serotonylation signaling pathway.
References
- 1. Frontiers | Serotonylation: Serotonin Signaling and Epigenetics [frontiersin.org]
- 2. Serotonylation: Serotonin Signaling and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The physiology, pathology and potential therapeutic application of serotonylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. Serotonylation: Serotonin Signaling and Epigenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonylation of Vascular Proteins Important to Contraction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonylation: A Key to Understanding Disease Mechanisms - Creative Proteomics [creative-proteomics.com]
- 9. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 10. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Histone serotonylation is a permissive modification that enhances TFIID binding to H3K4me3 - PMC [pmc.ncbi.nlm.nih.gov]
Serotonin Adipinate: A Versatile Tool for Investigating the Gut-Brain Axis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The gut-brain axis is a complex bidirectional communication network that links the central nervous system (CNS) and the enteric nervous system (ENS), playing a crucial role in maintaining physiological homeostasis. Disruptions in this axis have been implicated in a wide range of disorders, including gastrointestinal conditions like Irritable Bowel Syndrome (IBS) and neurological and psychiatric diseases such as anxiety and depression.[1][2][3][4][5] Serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter, is a critical signaling molecule within this axis.[6][7][8] An estimated 90% of the body's serotonin is produced in the gastrointestinal tract, primarily by enterochromaffin (EC) cells, where it regulates intestinal movements and other functions.[6][9]
Serotonin adipinate, a salt of serotonin, offers a valuable tool for researchers investigating the multifaceted roles of serotonin in the gut-brain axis. Its specific physicochemical properties may offer advantages in terms of stability and solubility for experimental applications. These application notes provide an overview of the utility of this compound, along with detailed protocols for its use in key experiments to dissect its influence on the gut-brain axis.
Data Presentation: Quantitative Effects of Serotonin on Gut-Brain Axis Parameters
The following tables summarize quantitative data from studies investigating the effects of serotonin on key parameters related to the gut-brain axis. While these studies may not have used this compound specifically, the data provides a crucial reference for expected outcomes when using this compound, as it is expected to act via the same serotonergic pathways.
Table 1: Effects of Serotonin on Gut Motility in Rodent Models
| Parameter | Animal Model | Serotonin Administration | Result | Reference |
| Gastric Emptying | Mouse | 1 mg/kg, intraperitoneal | 56.3 ± 6.1% emptied in 15 min (vs. 82.5 ± 1.4% in control) | [10] |
| Colonic Migrating Motor Complex (CMMC) Frequency | Mouse (TPH1-/-) | --- (Endogenous reduction) | Reduced frequency | [11] |
| Total Gastrointestinal Transit Time | Mouse (TPH2-R439H) | --- (Endogenous reduction) | Increased transit time | |
| Colonic Motility | Mouse (TPH2-R439H) | Oral 5-HTP slow release | Normalized motility |
Table 2: Effects of Serotonin on Gut Inflammation
| Parameter | Model | Serotonin Treatment | Result | Reference |
| Pro-inflammatory Chemokine Expression | Human 3D in vitro intestinal model | Co-treatment with TNF-α | Attenuated TNF-α-induced expression | [12] |
| Disease Severity in Colitis Model | Mouse (DSS-induced colitis) | TPH1-deficiency (reduced gut serotonin) | Reduced severity of colitis | |
| Autophagy in Colon | Mouse model of IBD | Increased serotonin levels | Inhibited autophagy | [13] |
| Antimicrobial Peptide Production | Intestinal epithelial cells | Increased serotonin levels | Reduced production | [13] |
Experimental Protocols
Here we provide detailed methodologies for key experiments to investigate the role of this compound in the gut-brain axis.
Protocol 1: In-Vivo Administration of this compound to Rodent Models
Objective: To assess the systemic or localized effects of this compound on gut-brain axis parameters in a living organism.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Rodent model (e.g., mice or rats)
-
Syringes and needles for injection (appropriate gauge for the route of administration)
-
Animal balance
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., mg/kg) and the weight of the animals.
-
Dissolve the this compound in sterile saline or the chosen vehicle. Ensure complete dissolution. The solution should be prepared fresh before each experiment to ensure stability.
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately to determine the precise volume of the this compound solution to be administered.
-
Choose the appropriate route of administration based on the experimental question:
-
Intraperitoneal (IP) injection: For systemic effects.
-
Oral gavage: To study the effects of serotonin in the gastrointestinal tract.
-
Subcutaneous (SC) injection: For a slower, more sustained release.
-
-
Administer the calculated volume of the this compound solution to the animal.
-
For control groups, administer an equivalent volume of the vehicle alone.
-
-
Post-administration Monitoring:
-
Observe the animals for any immediate adverse reactions.
-
Monitor the animals at regular intervals for behavioral changes, changes in food and water intake, and any signs of distress.
-
Proceed with downstream assays at the predetermined time points based on the experimental design.
-
Diagram of Experimental Workflow:
References
- 1. The Microbiota-Gut-Brain Axis: From Motility to Mood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin as a Link Between the Gut-Brain-Microbiome Axis in Autism Spectrum Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Gut-Brain Axis: Influence of Microbiota on Mood and Mental Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serotonin - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Physiology, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Exploring the serotonin‐probiotics‐gut health axis: A review of current evidence and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Essential Roles of Enteric Neuronal Serotonin in Gastrointestinal Motility and the Development/Survival of Enteric Dopaminergic Neurons | Journal of Neuroscience [jneurosci.org]
- 11. Serotonin and Colonic Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. High levels of serotonin linked to Crohn's disease flare-ups [medicalnewstoday.com]
Application of Serotonin Adipinate in Behavioral Pharmacology Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Serotonin is a critical monoamine neurotransmitter that plays a pivotal role in regulating a wide array of physiological and psychological processes, including mood, anxiety, cognition, and sleep.[1] Dysregulation of the serotonergic system has been implicated in the pathophysiology of numerous psychiatric disorders, such as major depressive disorder and anxiety disorders.[2][3][4][5] Consequently, compounds that modulate serotonergic neurotransmission are of significant interest in behavioral pharmacology research and drug development.
Serotonin adipinate, as a salt of serotonin, serves as a tool to investigate the behavioral functions of the serotonergic system. Administration of this compound is expected to increase synaptic serotonin levels, thereby activating various serotonin receptors and eliciting downstream cellular and behavioral effects. These application notes provide a framework for utilizing this compound in preclinical behavioral studies to explore its potential anxiolytic, antidepressant, and cognitive-modulating effects.
Signaling Pathways
The behavioral effects of serotonin are mediated through its interaction with a diverse family of at least 14 distinct receptor subtypes, broadly classified into seven families (5-HT1 to 5-HT7).[1][6] These receptors are coupled to different intracellular signaling cascades. For instance, 5-HT1A receptors are typically inhibitory, coupling to Gi/o proteins to decrease cyclic AMP (cAMP) production, while 5-HT2A receptors are excitatory, coupling to Gq/11 proteins to increase intracellular calcium levels. The net behavioral outcome of serotonin administration depends on the specific receptors activated and the brain regions involved.
Caption: Serotonergic signaling pathway.
Data Presentation
The following tables present hypothetical quantitative data from behavioral studies investigating the effects of this compound. These tables are for illustrative purposes to guide researchers in structuring their data.
Table 1: Effects of this compound in the Elevated Plus Maze (EPM)
| Treatment Group | Dose (mg/kg, i.p.) | Time in Open Arms (s) | Open Arm Entries (%) | Closed Arm Entries | Total Distance Traveled (cm) |
| Vehicle | 0 | 25.3 ± 3.1 | 15.2 ± 2.5 | 18.5 ± 1.9 | 1520 ± 110 |
| This compound | 1 | 35.8 ± 4.2 | 22.1 ± 3.0 | 17.9 ± 2.1 | 1495 ± 125 |
| This compound | 5 | 48.2 ± 5.5 | 30.5 ± 3.8 | 18.1 ± 1.8 | 1535 ± 105 |
| This compound | 10 | 20.1 ± 2.8 | 13.8 ± 2.1 | 12.3 ± 1.5* | 1150 ± 98 |
| Diazepam (Positive Control) | 2 | 55.6 ± 6.1 | 35.4 ± 4.2** | 19.2 ± 2.3 | 1550 ± 115 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.
Table 2: Effects of this compound in the Forced Swim Test (FST)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (s) | Climbing Time (s) | Swimming Time (s) |
| Vehicle | 0 | 185.4 ± 12.3 | 15.2 ± 2.8 | 39.4 ± 5.1 |
| This compound | 5 | 142.1 ± 10.1 | 18.5 ± 3.1 | 79.4 ± 8.2 |
| This compound | 10 | 110.6 ± 9.8 | 20.1 ± 2.9 | 109.3 ± 10.5** |
| This compound | 20 | 155.3 ± 11.5 | 14.8 ± 2.5 | 70.0 ± 7.9 |
| Fluoxetine (Positive Control) | 20 | 95.2 ± 8.7 | 22.4 ± 3.5 | 122.4 ± 11.2 |
*Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle.
Experimental Protocols
Experimental Workflow
Caption: General experimental workflow.
Protocol 1: Elevated Plus Maze (EPM) for Assessing Anxiolytic-like Effects
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[7][8][9][10] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
1. Materials:
-
Elevated plus maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).[8]
-
Video camera and recording software.
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Syringes and needles for administration.
-
Animal cages.
-
70% ethanol for cleaning.
2. Procedure:
-
Animal Handling and Habituation:
-
Acclimate animals to the housing facility for at least one week before the experiment.
-
Handle the animals for 3-5 days prior to testing to reduce stress from handling.[7]
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle. Prepare fresh on the day of the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a specific pre-treatment time (e.g., 30 minutes) before the test.
-
-
EPM Test:
-
Place the animal in the center of the maze, facing an open arm.[10]
-
Allow the animal to freely explore the maze for a 5-minute session.[7][10][11]
-
Record the session using a video camera positioned above the maze.
-
After the session, return the animal to its home cage.
-
Thoroughly clean the maze with 70% ethanol between each animal to eliminate olfactory cues.[11]
-
-
Data Analysis:
-
Score the video recordings (manually or using automated software) for the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
3. Interpretation:
-
An increase in the time spent in the open arms and/or the number of open arm entries is indicative of an anxiolytic-like effect.
-
A decrease in these parameters suggests an anxiogenic-like effect.
-
No significant change in total distance traveled is important to rule out confounding effects of the drug on general locomotor activity.
Protocol 2: Forced Swim Test (FST) for Assessing Antidepressant-like Effects
The FST is a widely used rodent behavioral test for screening potential antidepressant drugs.[12][13][14][15] The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments are known to reduce the duration of immobility.
1. Materials:
-
Cylindrical container (e.g., 40 cm high, 20 cm in diameter).
-
Water bath to maintain water temperature.
-
Video camera and recording software.
-
This compound.
-
Vehicle (e.g., sterile saline).
-
Syringes and needles for administration.
-
Towels for drying the animals.
-
Holding cage with a heat source.
2. Procedure:
-
Animal Handling and Habituation:
-
Acclimate animals to the housing facility for at least one week before the experiment.
-
Handle the animals for 3-5 days prior to testing.
-
-
Drug Preparation and Administration:
-
Dissolve this compound in the appropriate vehicle.
-
Administer this compound or vehicle (e.g., i.p.) at a specific pre-treatment time (e.g., 60, 30, and 15 minutes before the test for chronic studies, or a single injection 30-60 minutes before for acute studies).
-
-
FST Procedure:
-
Fill the cylinder with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or feet (approximately 15-20 cm).[14]
-
Gently place the animal into the water.
-
The test duration is typically 6 minutes.[14] The first 2 minutes are considered a habituation period and are not scored.
-
Record the entire 6-minute session.
-
After the test, remove the animal from the water, dry it with a towel, and place it in a warm holding cage before returning it to its home cage.
-
Change the water between animals.
-
-
Data Analysis:
-
Score the last 4 minutes of the video recording for the following behaviors:
-
Immobility: The animal remains floating with only small movements necessary to keep its head above water.
-
Swimming: The animal makes active swimming motions, moving around the cylinder.
-
Climbing: The animal makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
-
3. Interpretation:
-
A significant decrease in immobility time is indicative of an antidepressant-like effect.
-
An increase in swimming or climbing time can also be observed, and some researchers suggest that different classes of antidepressants may selectively affect these active behaviors.[15]
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. What has serotonin to do with depression? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Serotonin-prefrontal cortical circuitry in anxiety and depression phenotypes: pivotal role of pre- and post-synaptic 5-HT1A receptor expression [frontiersin.org]
- 4. Serotonin and Depression: A Disconnect between the Advertisements and the Scientific Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fifty years on: Serotonin and depression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. protocols.io [protocols.io]
- 8. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 11. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 12. animal.research.wvu.edu [animal.research.wvu.edu]
- 13. researchgate.net [researchgate.net]
- 14. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays Using Serotonin Adipinate to Study 5-HT Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial monoamine neurotransmitter that modulates a wide array of physiological and behavioral processes through its interaction with a diverse family of 14 known receptor subtypes.[1][2] These receptors, with the exception of the ligand-gated ion channel 5-HT3 receptor, are G-protein coupled receptors (GPCRs) that activate distinct intracellular signaling cascades.[2][3] Dysregulation of the serotonergic system is implicated in numerous neurological and psychiatric disorders, making 5-HT receptors significant targets for drug discovery and development.[3][4]
Serotonin adipinate, a salt of serotonin, serves as a valuable tool for in vitro studies, acting as an agonist to initiate 5-HT receptor-mediated signaling. These application notes provide detailed protocols for three common cell-based assays used to characterize the functional response of cells to 5-HT receptor activation by this compound: intracellular calcium mobilization, cyclic adenosine monophosphate (cAMP) accumulation, and extracellular signal-regulated kinase (ERK) 1/2 phosphorylation.
Key Signaling Pathways
5-HT receptors are broadly classified based on their coupling to different G-protein families, which in turn dictates the downstream signaling pathway.
-
Gq/11-coupled receptors (e.g., 5-HT2 family): Activation of these receptors stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[5][6][7]
-
Gs-coupled receptors (e.g., 5-HT4, 5-HT6, 5-HT7): These receptors activate adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[8]
-
Gi/o-coupled receptors (e.g., 5-HT1 and 5-HT5 families): Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[8][9]
The following diagram illustrates the primary 5-HT signaling pathways that can be investigated using this compound.
Caption: Major 5-HT receptor signaling pathways activated by serotonin.
Experimental Protocols
The following sections provide detailed protocols for quantifying the activation of 5-HT receptors using this compound.
Intracellular Calcium Mobilization Assay
This assay is suitable for Gq/11-coupled 5-HT receptors (e.g., 5-HT2A, 5-HT2B, 5-HT2C).[5][7][10] The binding of this compound to these receptors leads to a transient increase in intracellular calcium concentration, which can be measured using calcium-sensitive fluorescent dyes.
Experimental Workflow:
Caption: Workflow for the intracellular calcium mobilization assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293, CHO, or other suitable host cells stably expressing the 5-HT receptor of interest in appropriate media.
-
The day before the assay, seed the cells into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye such as Fura-2 AM or Fluo-4 AM according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Gently aspirate the dye-loading buffer.
-
Wash the cells twice with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and any control compounds (e.g., specific agonists or antagonists) in the assay buffer.
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Inject the compounds into the wells while simultaneously initiating fluorescence measurement.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye (e.g., excitation at 340 nm and 380 nm, emission at 510 nm for Fura-2).
-
Record data for a baseline period before compound addition and continue recording for several minutes after addition to capture the peak response.
-
-
Data Analysis:
-
Calculate the ratio of fluorescence intensities (e.g., F340/F380 for Fura-2) or the change in fluorescence relative to the baseline.
-
Plot the peak response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Data Presentation:
| Compound | Target Receptor | EC50 (nM) |
| Serotonin | 5-HT2A | 25 |
| 5-methoxytryptamine | 5-HT2A | 14 |
| DOI | 5-HT2A | 5 |
Note: The EC50 values presented are example data based on literature for serotonin and other agonists on the 5-HT2A receptor.[5] Actual values may vary depending on experimental conditions.
cAMP Accumulation Assay
This assay is used to study both Gs- and Gi/o-coupled 5-HT receptors. For Gs-coupled receptors, this compound will increase cAMP levels. For Gi/o-coupled receptors, this compound will inhibit the forskolin-stimulated increase in cAMP.[9][11]
Experimental Workflow:
Caption: Workflow for the cAMP accumulation assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture cells (e.g., CHO-K1) expressing the 5-HT receptor of interest.
-
Seed cells into a 96-well plate and allow them to attach overnight.
-
-
Assay Procedure:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 10-15 minutes.
-
For Gs-coupled receptors: Add serial dilutions of this compound.
-
For Gi/o-coupled receptors: Add serial dilutions of this compound, followed by a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production.
-
Incubate for 30 minutes at 37°C.[5]
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the protocol of the chosen cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).[3][11]
-
Add the detection reagents, which typically involve a competitive binding reaction between cellular cAMP and a labeled cAMP analog for a limited number of antibody binding sites.
-
Incubate as required by the kit instructions.
-
-
Signal Measurement:
-
Read the plate on a suitable plate reader (e.g., a time-resolved fluorescence reader for HTRF).
-
-
Data Analysis:
-
For Gs-coupled receptors: Plot the signal (which is inversely proportional to cAMP concentration in many competitive assays) against the logarithm of this compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
For Gi/o-coupled receptors: Plot the signal against the logarithm of this compound concentration to determine the IC50 for the inhibition of forskolin-stimulated cAMP production.
-
Data Presentation:
| Compound | Target Receptor | Assay Mode | EC50/IC50 (nM) |
| Serotonin | 5-HT1A (Gi) | Inhibition of Forskolin-stimulated cAMP | ~10-50 |
| 8-OH-DPAT | 5-HT1A (Gi) | Inhibition of Forskolin-stimulated cAMP | ~5-20 |
| Serotonin | 5-HT4 (Gs) | Stimulation of cAMP | ~20-100 |
Note: The presented values are representative and may vary based on the specific cell line and assay conditions.
ERK1/2 Phosphorylation Assay
Activation of various 5-HT receptors can lead to the phosphorylation and activation of ERK1/2, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway.[12][13] This can be a downstream consequence of Gq, Gs, or Gi activation, often involving complex intermediate steps.[12][14]
Experimental Workflow:
Caption: Workflow for the ERK1/2 phosphorylation assay.
Protocol:
-
Cell Culture and Serum Starvation:
-
Culture cells expressing the 5-HT receptor of interest in a multi-well plate.
-
Once the cells reach 80-90% confluency, replace the growth medium with serum-free medium and incubate for 18-24 hours to reduce basal levels of ERK phosphorylation.
-
-
Stimulation:
-
Prepare serial dilutions of this compound.
-
Add the compounds to the serum-starved cells and incubate at 37°C for a short period, typically 5-10 minutes, as ERK phosphorylation is often transient.[12]
-
-
Cell Lysis:
-
Aspirate the medium and immediately add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of ERK.
-
Incubate on ice for 10-15 minutes, then collect the cell lysates.
-
-
Detection and Quantification:
-
The levels of phosphorylated ERK (p-ERK) and total ERK can be quantified using various methods, such as:
-
Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against p-ERK1/2 and total ERK1/2.
-
In-Cell Western / ELISA: Use specific primary antibodies for p-ERK and total ERK, followed by detection with labeled secondary antibodies directly in the wells of the microplate.
-
-
-
Data Analysis:
-
Quantify the signal for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each condition to normalize for variations in cell number.
-
Plot the normalized p-ERK/total ERK ratio against the logarithm of the this compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
Data Presentation:
| Compound | Target Receptor | Fold Increase in p-ERK/Total ERK (at 1 µM) | EC50 (nM) |
| Serotonin | 5-HT1E | 2.8-fold | ~100-500 |
| Serotonin | 5-HT2C | Concentration-dependent increase | ~50-200 |
Note: Data is based on findings for 5-HT1E and 5-HT2C receptors.[12][13] The magnitude of the response and the EC50 can vary significantly depending on the receptor subtype and cellular context.
Conclusion
The cell-based assays described provide robust and quantitative methods for characterizing the interaction of this compound with specific 5-HT receptor subtypes. By measuring distinct downstream signaling events—intracellular calcium mobilization, cAMP modulation, and ERK phosphorylation—researchers can elucidate the functional consequences of receptor activation and screen for novel compounds that modulate the serotonergic system. The choice of assay should be guided by the known or expected G-protein coupling of the 5-HT receptor under investigation. These protocols serve as a foundation for the detailed pharmacological profiling of 5-HT receptor ligands in drug discovery and basic research.
References
- 1. 5-Hydroxytryptamine receptor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into constitutive activity of 5-HT6 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magic™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. Serotonin-induced platelet intracellular calcium mobilization in various psychiatric disorders: is it specific to bipolar disorder? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. Characterization of serotonin-15-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Dosing Considerations for Serotonin Adipinate in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin adipinate, a salt of the neurotransmitter serotonin, has been explored for its clinical utility in specific contexts, such as enhancing gastrointestinal motility.[1] However, comprehensive preclinical data to guide dosing, particularly for systemic applications, remains limited. These application notes provide a framework for preclinical dosing considerations for this compound, drawing from the sparse existing data and established protocols for serotonergic compounds. The aim is to offer a structured approach for researchers initiating preclinical investigations into the pharmacokinetics, pharmacodynamics, and toxicology of this compound.
Data Presentation: Quantitative Dosing Information
Due to the scarcity of specific preclinical studies on this compound, the following tables summarize the available human clinical dosing information and provide a proposed starting point for preclinical dose-ranging studies based on data for serotonin.
Table 1: Summary of Reported Human Dosing with this compound
| Indication | Dosage | Route of Administration | Population | Reference |
| Enhancement of Gastrointestinal Motility in Acute Poisoning | 5 - 20 mg (repeatedly) | Not specified | 95 patients | [1] |
| Correction of Hemodynamic Disorders in Acute Poisoning | 40 - 60 mg | Drip infusion | 30 patients | [2] |
Table 2: Proposed Dose Ranges for Preclinical Studies with this compound (Based on Serotonin Data)
| Animal Model | Proposed Starting Dose Range (mg/kg) | Route of Administration | Rationale/Relevant Data |
| Rat | 2 - 6 mg/kg | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | Based on studies with serotonin that showed dose-related decreases in energy intake in rats.[3] |
| Mouse | 1 - 10 mg/kg | Intraperitoneal (i.p.) or Subcutaneous (s.c.) | General starting range for initial tolerability and dose-finding studies. |
Experimental Protocols
The following are detailed, recommended protocols for key experiments to determine appropriate dosing for this compound in preclinical settings. These are based on standard methodologies for evaluating serotonergic compounds.
Protocol 1: Maximum Tolerated Dose (MTD) and Dose Range Finding Study
Objective: To determine the MTD and to identify a dose range for subsequent pharmacokinetic and pharmacodynamic studies.
Materials:
-
This compound
-
Sterile saline or other appropriate vehicle
-
Male and female Sprague-Dawley rats (8-10 weeks old)
-
Standard laboratory equipment for dosing and observation
Methodology:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.
-
Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Perform serial dilutions to achieve the desired dose concentrations.
-
Dose Administration: Administer single doses of this compound via the intended route of administration (e.g., intraperitoneal, subcutaneous, or oral gavage). Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts of animals.
-
Observation: Closely monitor the animals for clinical signs of toxicity immediately after dosing and at regular intervals for up to 14 days. Pay special attention to signs of serotonin syndrome, which can include tremor, rigidity, hyperthermia, and agitation.[4][5]
-
Data Collection: Record all clinical signs, body weight changes, and any instances of morbidity or mortality.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality or significant signs of toxicity.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Materials:
-
This compound
-
Male Sprague-Dawley rats with cannulated jugular veins
-
Dosing and blood collection supplies
-
LC-MS/MS or other appropriate analytical instrumentation
Methodology:
-
Dose Administration: Administer a single dose of this compound (selected from the dose-range finding study) via the intended clinical route (e.g., intravenous and oral).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and 5, 15, 30 minutes, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
Protocol 3: Pharmacodynamic (PD) Study
Objective: To assess the physiological and/or behavioral effects of this compound.
Materials:
-
This compound
-
Appropriate animal model for the intended therapeutic effect (e.g., model of gastrointestinal dysmotility, model of a specific CNS disorder).
-
Equipment for measuring the desired pharmacodynamic endpoint (e.g., gastrointestinal transit time, behavioral assays).
Methodology:
-
Animal Model: Utilize a relevant and validated animal model.
-
Dose Administration: Administer a range of doses of this compound determined from the MTD study.
-
Endpoint Measurement: Measure the relevant pharmacodynamic endpoints at appropriate time points post-dosing.
-
Dose-Response Analysis: Correlate the administered doses with the observed pharmacodynamic effects to establish a dose-response relationship.
Mandatory Visualizations
Caption: Experimental workflow for preclinical dosing studies.
Caption: Simplified serotonin (5-HT) signaling pathway.
Discussion and Considerations
-
Salt Form: It is important to consider that this compound is a salt. The molecular weight of the salt should be taken into account when calculating doses to ensure that the amount of active serotonin moiety is consistent and accurately reported.
-
Route of Administration: The choice of administration route should align with the intended clinical application.[6] Oral bioavailability of serotonin is generally low; therefore, parenteral routes may be necessary for systemic effects.
-
Serotonin Syndrome: A critical consideration in preclinical studies with serotonergic compounds is the potential for serotonin syndrome, a condition caused by excessive serotonergic activity.[5] Careful monitoring for clinical signs is essential, especially during dose-escalation studies.
-
Species Differences: Pharmacokinetic and pharmacodynamic properties of serotonergic agents can vary significantly between species.[4] Therefore, data from rodent models should be cautiously extrapolated to higher species and humans.
These application notes provide a foundational guide for researchers embarking on preclinical studies of this compound. By systematically conducting dose-range finding, pharmacokinetic, and pharmacodynamic studies, a comprehensive understanding of the dosing considerations for this compound can be established. The provided protocols and diagrams offer a structured approach to facilitate the design and execution of these crucial preclinical investigations.
References
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and pharmacological effect of lerisetron, a new 5-HT3 antagonist, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin deficiency exacerbates acetaminophen-induced liver toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of the selective 5-HT3 receptor antagonist ondansetron in the rat: an original study and a minireview of the behavioural pharmacological literature in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Effect of serotonin-adipinate on the ultrastructure and synthetic activity of endotheliocytes of microhemocirculatory bed of human brain (autopsy material, early autopsies)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. virscio.com [virscio.com]
Application Notes and Protocols for Serotonin Adipinate in In Vitro Smooth Muscle Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serotonin, or 5-hydroxytryptamine (5-HT), is a critical biogenic amine that functions as a neurotransmitter and hormone, exerting a wide array of physiological effects in both the central and peripheral nervous systems.[1][2][3][4] A significant portion of the body's serotonin is synthesized and located in the gastrointestinal tract, where it plays a pivotal role in regulating gut motility and secretion.[4][5] Serotonin's effects on smooth muscle are complex and tissue-dependent, mediated by a diverse family of 5-HT receptors.[1][2][3] This diversity makes serotonin a key molecule for in vitro studies of smooth muscle contraction and a target for therapeutic intervention in various disorders.
Serotonin adipinate is a salt of serotonin that serves as a valuable tool for researchers investigating the physiological and pathophysiological roles of serotonin in smooth muscle function.[6] Its use in in vitro preparations allows for the precise characterization of receptor subtypes involved in contraction, the elucidation of downstream signaling pathways, and the screening of potential therapeutic agents that modulate serotonergic activity. These application notes provide detailed protocols and data for the use of this compound in in vitro smooth muscle contraction studies.
Data Presentation: Serotonin-Induced Smooth Muscle Contraction
The following tables summarize quantitative data from in vitro studies on the effects of serotonin on various smooth muscle preparations. It is important to note that the specific salt of serotonin is not always mentioned in the literature; however, the data is representative of the biological activity of serotonin.
| Smooth Muscle Preparation | Receptor Subtype(s) Implicated | Agonist | EC50 | Antagonist | Reference |
| Bovine Tracheal Smooth Muscle | 5-HT2A, 5-HT1B/D, 5-HT3, 5-HT7 | Serotonin | 15.75 ± 4.25 µM | Ritanserin (5-HT2), GR127935 (5-HT1B/D), Ondansetron (5-HT3), SB258719 (5-HT7) | [7] |
| Human Uterine Smooth Muscle Cells | 5-HT2B | Serotonin | 20 nM | RS-127445 (5-HT2B) | [8] |
| Human Uterine Smooth Muscle Cells | 5-HT2B | α-methyl-5-HT | 4.1 nM | RS-127445 (5-HT2B) | [8] |
| Human Uterine Smooth Muscle Cells | 5-HT2B | BW-723C86 | 18 nM | RS-127445 (5-HT2B) | [8] |
| Human Uterine Smooth Muscle Cells | 5-HT2B | (+)-norfenfluramine | 33 nM | RS-127445 (5-HT2B) | [8] |
| Mammalian Cells (transfected) | 5-HT1C | Serotonin | 8.3 nM | Mesulergine | [9] |
| Mammalian Cells (transfected) | 5-HT2 | Serotonin | 101 nM | Ketanserin | [9] |
Experimental Protocols
Protocol 1: In Vitro Isometric Contraction of Vascular Smooth Muscle in an Organ Bath
This protocol describes the measurement of isometric contraction of isolated arterial rings in response to this compound.
Materials:
-
This compound
-
Isolated segments of artery (e.g., rat aorta)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine
-
Acetylcholine
-
Distilled water
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Preparation of Krebs-Henseleit Solution: Prepare the Krebs-Henseleit solution and continuously aerate it with carbogen gas at 37°C.
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical guidelines.
-
Carefully dissect the desired artery (e.g., thoracic aorta) and place it in ice-cold Krebs-Henseleit solution.
-
Under a dissecting microscope, remove adhering connective and adipose tissue.
-
Cut the artery into rings of 2-3 mm in length.
-
-
Mounting the Tissue:
-
Mount the arterial rings in the organ bath chambers filled with pre-warmed and aerated Krebs-Henseleit solution. One end of the ring should be attached to a fixed hook and the other to an isometric force transducer.
-
Apply an initial resting tension of 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes. During equilibration, replace the bath solution every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 1 µM).
-
Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelial integrity. A relaxation of more than 70% indicates intact endothelium.
-
Wash the tissues with fresh Krebs-Henseleit solution and allow them to return to baseline tension.
-
-
Cumulative Concentration-Response Curve for this compound:
-
Prepare stock solutions of this compound in distilled water.
-
Once the baseline is stable, add this compound to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 1 nM to 100 µM).
-
Allow the tissue to reach a stable contractile response at each concentration before adding the next.
-
Record the contractile force at each concentration.
-
-
Data Analysis:
-
Express the contractile response as a percentage of the maximal contraction induced by a reference agonist (e.g., KCl or phenylephrine).
-
Plot the concentration-response curve and calculate the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
-
Protocol 2: In Vitro Contraction of Gastrointestinal Smooth Muscle
This protocol is adapted for studying the effects of this compound on longitudinal smooth muscle strips from the intestine.
Materials:
-
This compound
-
Segment of small intestine (e.g., rat ileum)
-
Tyrode's solution (in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 12, glucose 5.5)
-
Carbachol
-
Atropine
-
Distilled water
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Preparation of Tyrode's Solution: Prepare Tyrode's solution and continuously aerate it with carbogen gas at 37°C.
-
Tissue Preparation:
-
Following euthanasia, excise a segment of the small intestine and place it in warm, aerated Tyrode's solution.
-
Gently flush the lumen to remove its contents.
-
Isolate longitudinal smooth muscle strips (approximately 1 cm in length).
-
-
Mounting the Tissue:
-
Mount the muscle strips in the organ bath chambers containing Tyrode's solution at 37°C.
-
Apply a resting tension of 1.0 g and allow for an equilibration period of at least 60 minutes, with solution changes every 15 minutes.
-
-
Viability Check:
-
Induce a contraction with a standard agonist like carbachol (e.g., 1 µM) to check for tissue viability.
-
Wash the tissue thoroughly to return to baseline.
-
-
Concentration-Response to this compound:
-
Add this compound to the bath in a cumulative fashion (e.g., from 10 nM to 100 µM), allowing a stable response at each concentration.
-
Record the isometric tension generated.
-
-
Investigating Receptor Involvement (Optional):
-
To identify the receptor subtypes involved, pre-incubate the tissue with a specific antagonist (e.g., a 5-HT2 or 5-HT3 antagonist) for 20-30 minutes before repeating the this compound concentration-response curve.
-
-
Data Analysis:
-
Normalize the contractile responses to the maximal contraction induced by carbachol or KCl.
-
Determine the EC50 and Emax values for this compound in the absence and presence of antagonists.
-
Mandatory Visualizations
Serotonin Signaling Pathway in Smooth Muscle Contraction
Caption: 5-HT2A receptor-mediated signaling pathway in smooth muscle contraction.
Experimental Workflow for In Vitro Smooth Muscle Contraction Assay
Caption: Workflow for assessing smooth muscle contraction with this compound.
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 4. Biochemistry, Serotonin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 7. 5-HT2A, 5-HT1B/D, 5HT3 and 5-HT7 receptors as mediators of serotonin-induced direct contractile response of bovine airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular pharmacological differences in the interaction of serotonin with 5-hydroxytryptamine1C and 5-hydroxytryptamine2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quality Control of Serotonin Adipinate in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the quality control parameters for serotonin adipinate intended for research purposes. Adherence to these guidelines will ensure the identity, purity, and quality of the compound, leading to reliable and reproducible experimental outcomes.
Physicochemical Properties
This compound is the salt formed between the neurotransmitter serotonin (5-hydroxytryptamine) and adipic acid.[1][2] This salt form can offer advantages in terms of stability and solubility compared to the free base.
| Property | Value | Reference |
| CAS Number | 13425-34-8 | [1] |
| Molecular Formula | C₁₆H₂₂N₂O₅ | [1] |
| Molecular Weight | 322.36 g/mol | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) |
Quality Control Parameters
The following table outlines the recommended quality control tests and their specifications for research-grade this compound.
| Parameter | Test Method | Specification |
| Identification | ¹H-NMR, ¹³C-NMR, LC-MS/MS | Conforms to the structure of this compound. |
| Assay (Purity) | HPLC-UV | ≥ 98.0% |
| Water Content | Karl Fischer Titration | ≤ 1.0% |
| Residual Solvents | GC-HS | Meets USP <467> requirements.[3] |
| Elemental Impurities | ICP-MS | Meets USP <232> requirements for oral administration.[4][5] |
| Appearance | Visual Inspection | White to off-white powder. |
Experimental Protocols
Identification by NMR Spectroscopy
Objective: To confirm the chemical structure of this compound using ¹H-NMR and ¹³C-NMR spectroscopy.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
¹H-NMR Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C-NMR Acquisition:
-
Acquire a one-dimensional ¹³C-NMR spectrum with proton decoupling.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Process the spectrum similarly to the ¹H-NMR spectrum.
-
-
Data Interpretation:
-
Compare the chemical shifts, multiplicities, and integrations of the signals in the ¹H-NMR spectrum with the expected structure of serotonin and adipic acid.
-
Compare the chemical shifts in the ¹³C-NMR spectrum with the expected carbon environments.
-
Assay (Purity) by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of this compound by HPLC with UV detection.
Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Protocol:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.0) and an organic solvent (e.g., acetonitrile). A common starting gradient could be 95:5 (aqueous:organic).
-
Standard Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 10-200 µg/mL).
-
Sample Preparation: Prepare a sample solution of the this compound being tested at a concentration within the calibration range (e.g., 50 µg/mL).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution with an aqueous buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm or 280 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution and determine its concentration from the calibration curve.
-
Calculate the purity of the sample as a percentage of the main peak area relative to the total peak area of all detected components.
-
Water Content by Karl Fischer Titration
Objective: To determine the water content in this compound.
Instrumentation: Karl Fischer Titrator (coulometric or volumetric).
Protocol:
-
Instrument Preparation: Standardize the Karl Fischer reagent with a known water standard (e.g., sodium tartrate dihydrate).
-
Sample Preparation: Accurately weigh a suitable amount of this compound (typically 50-100 mg).
-
Titration:
-
Introduce the sample into the titration vessel containing a suitable solvent (e.g., methanol).
-
Start the titration. The instrument will automatically titrate the water present in the sample with the Karl Fischer reagent.
-
-
Calculation: The instrument software will calculate the percentage of water in the sample based on the amount of reagent consumed.
Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To confirm the identity of this compound by determining its molecular weight and fragmentation pattern.
Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.
Protocol:
-
LC Conditions: Use the same or similar LC conditions as described in the HPLC purity method. The mobile phase should be compatible with MS detection (e.g., using volatile buffers like ammonium formate).
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Scan Mode: Full scan to detect the parent ions of serotonin and adipic acid.
-
MS/MS Scan Mode: Product ion scan of the parent ion of serotonin to obtain its fragmentation pattern.
-
-
Data Analysis:
-
In the full scan mode, look for the protonated molecular ion of serotonin ([M+H]⁺ at m/z 177) and potentially the protonated or deprotonated molecular ion of adipic acid.
-
In the MS/MS mode, compare the fragmentation pattern of the serotonin parent ion with known fragmentation patterns from the literature or a reference standard.
-
Visualization of Pathways and Workflows
Serotonin Synthesis and Metabolism Pathway
Caption: Serotonin synthesis from L-tryptophan and its subsequent metabolism.
Serotonin Receptor Signaling Overview
Caption: Overview of major serotonin receptor signaling pathways.
Quality Control Workflow for this compound
Caption: Quality control testing workflow for research-grade this compound.
References
Troubleshooting & Optimization
Serotonin Adipinate Solubility: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with serotonin adipinate.
Troubleshooting Guide
Q1: My this compound is not dissolving in my desired aqueous buffer (e.g., PBS, saline). What should I do?
A1: this compound, like many amine salts, can exhibit variable solubility in aqueous solutions depending on several factors. Here is a step-by-step troubleshooting approach:
-
Verify Compound Quality and Storage: Ensure your this compound is from a reputable source and has been stored according to the manufacturer's recommendations, typically in a cool, dry, and dark place to prevent degradation.[1]
-
Increase Agitation and Temperature:
-
Sonication: Use a bath sonicator for 5-10 minutes to break up any aggregates and increase the surface area for dissolution.
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
-
Gentle Warming: Warm the solution to 37°C. Do not boil, as this may degrade the compound.
-
-
Adjust the pH: The solubility of amine salts is often pH-dependent. Serotonin is a weak base, and its salt with adipic acid will have a specific pH range for optimal solubility. Try adjusting the pH of your buffer slightly. For amine salts, solubility can sometimes be increased by slightly lowering the pH.
-
Consider a Different Solvent System: If aqueous solubility remains an issue, consider preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous buffer.
-
DMSO is a good starting point. this compound is known to be soluble in DMSO.[1] Prepare a high-concentration stock (e.g., 10-50 mg/mL) in DMSO.
-
Ethanol can also be used, although the solubility of the related compound serotonin hydrochloride is lower in ethanol compared to DMSO.[2][3][4][5]
-
Important: When diluting a stock solution, add the stock slowly to the aqueous buffer while vortexing to avoid precipitation. Be mindful of the final concentration of the organic solvent in your experiment, as it may have biological effects.
-
Q2: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental medium. How can I prevent this?
A2: This is a common issue when working with compounds that have limited aqueous solubility. Here are some strategies to overcome this:
-
Use a Higher Initial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions.
-
Slow Addition with Vigorous Mixing: Add the organic stock solution dropwise to the aqueous medium while continuously and vigorously vortexing or stirring. This helps to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Work at a Lower Final Concentration: It's possible that your desired final concentration exceeds the solubility limit of this compound in your specific aqueous buffer. Try a lower final concentration to see if the compound remains in solution.
-
Incorporate a Surfactant or Co-solvent: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween® 80) or a co-solvent to your aqueous buffer can help to maintain the solubility of the compound. This should be done with caution and validated to ensure it does not interfere with your experimental assay.
Frequently Asked Questions (FAQs)
Q: What is the molecular weight of this compound? A: The molecular weight of this compound is 322.36 g/mol .[6]
Q: In which solvents is this compound known to be soluble? A: this compound is reported to be soluble in dimethyl sulfoxide (DMSO).[1] For other common laboratory solvents, quantitative data for the adipate salt is not readily available. However, data for the closely related serotonin hydrochloride can provide a useful starting point for solvent selection.
Q: What is the expected solubility of a similar serotonin salt, serotonin hydrochloride, in common solvents? A: The solubility of serotonin hydrochloride varies across different solvents. This data can be used as an estimate for initial experiments with this compound.
| Solvent | Approximate Solubility (mg/mL) | Molar Concentration (mM) |
| Water | 17 - 100[3][7][8][9] | ~79.9 - 470.2 |
| PBS (pH 7.2) | ~5[2] | ~23.5 |
| DMSO | 10 - 130[2][4][7][9][10] | ~47.0 - 611.3 |
| Ethanol | 1.2 - 42[2][3][4][5] | ~5.6 - 197.5 |
| 0.1 M HCl | 22[3][8] | ~103.4 |
Note: These values are for serotonin hydrochloride and should be used as a guide. The actual solubility of this compound may differ.
Q: How should I store this compound powder and solutions? A: this compound powder should be stored in a dry, dark place at 0 - 4°C for the short term or -20°C for the long term.[1] Aqueous solutions of serotonin salts are generally not stable and it is recommended to prepare them fresh for each experiment.[2] If you must store a solution, it is best to prepare aliquots of a stock solution in an anhydrous organic solvent like DMSO and store them at -20°C or -80°C for up to a few months. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Determination of this compound Solubility (Shake-Flask Method)
This protocol outlines a standard shake-flask method to determine the equilibrium solubility of this compound in a specific solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., water, PBS, ethanol)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator in a temperature-controlled environment
-
Microcentrifuge
-
Analytical balance
-
Spectrophotometer or HPLC for quantification
Methodology:
-
Add an excess amount of this compound powder to a vial (e.g., 5-10 mg). The exact amount should be enough to ensure that undissolved solid remains at the end of the experiment.
-
Add a known volume of the solvent to the vial (e.g., 1 mL).
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Shake the vial for 24-48 hours to allow the solution to reach equilibrium.
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
Carefully remove the vial and let the undissolved solid settle.
-
Transfer an aliquot of the supernatant to a microcentrifuge tube.
-
Centrifuge the aliquot at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any remaining suspended particles.
-
Carefully collect the supernatant and dilute it as necessary for quantification.
-
Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).
-
The calculated concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.
Visualizations
Caption: Experimental workflow for determining the solubility of this compound.
Caption: Troubleshooting flowchart for this compound solubility issues.
Caption: Simplified overview of major serotonin signaling pathways.
References
- 1. This compound | 16031-83-7 | Benchchem [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Serotonin hydrochloride, powder, 153-98-0,Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Serotonin hydrochloride (5-HT/5-Hydroxytryptamine), 5-HT receptor agonist (CAS 153-98-0) | Abcam [abcam.com]
- 8. Serotonin hydrochloride, powder, 153-98-0,Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
Technical Support Center: Serotonin Adipinate Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the stability of serotonin adipinate in stock solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
For optimal stability and solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. While serotonin adipate has some solubility in water, aqueous solutions are not recommended for long-term storage as they are more susceptible to degradation. For immediate use in aqueous buffers, prepare fresh dilutions from a DMSO stock.
Q2: How should I store my this compound stock solutions?
To ensure the longevity and integrity of your this compound stock solutions, adhere to the following storage guidelines:
-
Short-term storage (up to 1 month): Store aliquots at -20°C.
-
Long-term storage (up to 6 months): For extended storage, it is best to store aliquots at -80°C.
-
Protection from light: Serotonin is light-sensitive. Always store stock solutions in amber vials or tubes wrapped in aluminum foil to protect them from light exposure.
-
Avoid repeated freeze-thaw cycles: Prepare small, single-use aliquots to minimize the number of times the stock solution is thawed and refrozen, as this can accelerate degradation.
Q3: My this compound solution has changed color (e.g., turned yellow or brown). What does this indicate and is it still usable?
A color change in your this compound solution is a visual indicator of degradation, likely due to oxidation. The serotonin molecule, particularly the hydroxyl group on the indole ring and the amine side chain, is susceptible to oxidation, which can result in the formation of colored byproducts.
It is strongly recommended not to use a discolored solution for experiments, as the presence of degradation products can lead to inaccurate and unreliable results. The altered chemical composition may also exhibit different biological activity or unforeseen off-target effects.
Q4: I observe precipitation in my this compound stock solution after thawing. What should I do?
Precipitation upon thawing can occur if the concentration of this compound exceeds its solubility limit in the solvent at a lower temperature. To resolve this, gently warm the solution to 37°C and vortex thoroughly to redissolve the precipitate. If the precipitate does not fully dissolve, it may indicate that the initial concentration was too high or that some degradation has occurred. In such cases, it is advisable to centrifuge the solution and use the clear supernatant, after verifying its concentration, or to prepare a fresh stock solution.
Q5: What is the optimal pH for this compound solutions to maintain stability?
While specific studies on the optimal pH for this compound are limited, the stability of serotonin itself is known to be pH-dependent. Generally, slightly acidic conditions (pH 4-6) are favored to maintain the protonated (ionized) state of the primary amine group. In its ionized form, the amine group is less susceptible to oxidation[1]. Basic conditions should be avoided as they promote the formation of the unionized free base, which is more prone to oxidative degradation[1].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Reduced or inconsistent biological activity in assays | Degradation of this compound in the stock solution. | 1. Prepare a fresh stock solution of this compound. 2. Verify the concentration and purity of the new stock solution using a suitable analytical method (e.g., HPLC-UV). 3. Review storage conditions to ensure they align with the recommendations (protection from light, appropriate temperature, single-use aliquots). |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Formation of degradation products due to oxidation, photolysis, or pH-related instability. | 1. Implement the use of antioxidants (e.g., ascorbic acid, L-cysteine) in your working solutions. 2. Ensure all solutions are prepared with high-purity, degassed solvents. 3. Protect all solutions from light during preparation and experimentation. 4. Perform a forced degradation study to identify potential degradation products and validate the stability-indicating nature of your analytical method. |
| Poor solubility when preparing stock solutions | The concentration exceeds the solubility limit of the solvent. | 1. Try preparing a more dilute stock solution. 2. Gently warm the solution and use sonication to aid dissolution. 3. For aqueous solutions, adjust the pH to a slightly acidic range (pH 4-6) to potentially improve solubility. |
Experimental Protocols
Protocol for Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance in a chemical fume hood.
-
Transfer the powder to a sterile, amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 1 mL of DMSO to 3.22 mg of this compound, which has a molecular weight of 322.36 g/mol ).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
-
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound to identify potential degradation products and establish a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or acetonitrile).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 60°C, protected from light, for 24 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-degraded control, by a suitable analytical method, such as High-Performance Liquid Chromatography with UV or Mass Spectrometry detection (HPLC-UV/MS).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products.
-
Determine the percentage of degradation of this compound under each condition.
-
If using LC-MS, analyze the mass-to-charge ratio of the degradation peaks to propose potential structures.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound stock solutions.
Caption: Potential degradation pathways of this compound under various stress conditions.
References
Preventing degradation of serotonin adipinate during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of serotonin adipinate during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from serotonin or serotonin hydrochloride?
This compound is the salt formed between the neurotransmitter serotonin and adipic acid. This salt form can influence properties such as solubility, stability, and handling characteristics compared to the free base (serotonin) or its hydrochloride salt. While the core serotonin molecule is responsible for its biological activity, the adipate counter-ion may affect its physicochemical properties.
Q2: What are the primary factors that can cause this compound degradation in a laboratory setting?
The main factors contributing to the degradation of this compound are exposure to light (photodegradation), elevated temperatures, non-optimal pH conditions, and oxidation. The indoleamine structure of serotonin is susceptible to these environmental factors, leading to the formation of various degradation products.
Q3: How should I properly store this compound powder and its solutions?
For long-term storage, this compound powder should be kept in a dry, dark environment at -20°C. For short-term storage, 0-4°C is recommended.[1] Solutions of this compound are less stable and should ideally be prepared fresh for each experiment. If short-term storage of a solution is necessary, it should be protected from light and stored at 2-8°C. Do not freeze aqueous solutions.[2]
Q4: In which solvents is this compound soluble and which are recommended for experimental use?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] For biological experiments, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in an appropriate aqueous buffer or cell culture medium. Ensure the final concentration of DMSO is low enough to not affect the experimental system.
Q5: What are the visible signs of this compound degradation?
A color change in the solid powder or solution, often to a yellowish or brownish hue, can be an indicator of degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to follow proper handling and storage procedures and, when necessary, use analytical methods like HPLC to assess purity.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Experimental Results
Possible Cause: Degradation of this compound leading to a lower effective concentration of the active molecule.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the solid compound and any prepared solutions have been stored according to the recommendations (see FAQs).
-
Prepare Fresh Solutions: Discard any old solutions and prepare a fresh stock solution from the powder for each experiment.
-
Protect from Light: During the experiment, ensure that all vessels containing this compound are protected from light by using amber vials or by wrapping them in aluminum foil.
-
Control Temperature: Maintain a consistent and appropriate temperature throughout the experiment. Avoid repeated freeze-thaw cycles of stock solutions if they are not aliquoted.
-
Assess Purity: If inconsistencies persist, consider analyzing the purity of the this compound stock using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
Issue 2: Precipitation of the Compound in Aqueous Solutions
Possible Cause: Poor solubility or changes in pH of the buffer or medium.
Troubleshooting Steps:
-
Check Solvent Compatibility: Ensure that the final concentration of this compound in your aqueous buffer or medium does not exceed its solubility limit.
-
Optimize Stock Solution Dilution: When diluting a DMSO stock solution, add the stock solution to the aqueous buffer while vortexing to ensure rapid and uniform mixing.
-
Adjust pH: Serotonin's stability is pH-dependent. Ensure the pH of your experimental buffer is within a stable range, typically neutral to slightly acidic.
-
Consider a Different Salt Form: If solubility issues persist, consider if another salt form of serotonin with different solubility properties might be suitable for your application.
Issue 3: Suspected Oxidative Degradation
Possible Cause: Presence of dissolved oxygen or metal ions in the buffer, which can catalyze oxidation.
Troubleshooting Steps:
-
Use High-Purity Water and Reagents: Prepare buffers with high-purity, deoxygenated water.
-
Degas Buffers: Before adding this compound, degas the buffer by sparging with an inert gas like nitrogen or argon, or by using a vacuum.
-
Add an Antioxidant: In some applications, the addition of a small amount of an antioxidant, such as ascorbic acid, may help prevent oxidation. However, its compatibility with the experimental system must be verified.
-
Use a Chelating Agent: To prevent metal-catalyzed oxidation, consider adding a chelating agent like EDTA to your buffers.
Data Summary
The following table summarizes the stability of serotonin under various conditions. While this data is not specific to the adipinate salt, it provides a useful guide for experimental design.
| Parameter | Condition | Stability/Recommendation |
| Storage (Solid) | Long-term | -20°C, dry, dark |
| Short-term | 0-4°C, dry, dark | |
| Storage (Aqueous Solution) | Short-term | 2-8°C, protected from light. Prepare fresh when possible. |
| pH | Acidic (pH < 4) | Prone to degradation. |
| Neutral (pH 6-7.5) | Generally more stable. | |
| Basic (pH > 8) | Increased susceptibility to oxidation. | |
| Light Exposure | UV or ambient light | Susceptible to photodegradation. |
| Temperature | Elevated temperatures | Accelerates degradation. |
| Oxidizing Agents | H₂O₂, metal ions | Promotes oxidative degradation. |
Experimental Protocols
Protocol for Preparation of a Stable this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vial
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Transfer the powder to a sterile amber glass vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Cap the vial tightly and vortex thoroughly until the powder is completely dissolved.
-
For immediate use, proceed with dilution. For short-term storage, store the stock solution at 2-8°C, protected from light. For longer-term storage, aliquot the stock solution into smaller, single-use amber vials and store at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol for Assessing this compound Stability by HPLC
This is a general protocol and should be optimized for your specific HPLC system and column.
-
Materials:
-
HPLC system with a UV or fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., a mixture of a buffered aqueous solution and an organic solvent like acetonitrile or methanol)
-
This compound reference standard
-
Degraded this compound samples (from forced degradation studies)
-
-
Forced Degradation Study (Stress Conditions):
-
Acidic/Basic Hydrolysis: Incubate this compound solutions in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.
-
Oxidative Degradation: Treat a this compound solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Photodegradation: Expose a this compound solution to a controlled light source (e.g., a photostability chamber).
-
Thermal Degradation: Heat a this compound solution at an elevated temperature (e.g., 60°C).
-
-
HPLC Analysis:
-
Prepare a calibration curve using the this compound reference standard.
-
Inject the reference standard, control (unstressed) sample, and degraded samples onto the HPLC system.
-
Develop a suitable gradient or isocratic elution method to separate the parent this compound peak from any degradation product peaks.
-
Monitor the elution profile using a UV detector (typically around 275-280 nm) or a fluorescence detector for higher sensitivity.
-
Quantify the amount of remaining this compound in the stressed samples by comparing the peak area to the calibration curve.
-
Calculate the percentage of degradation for each stress condition.
-
Visualizations
References
Common pitfalls in using serotonin adipinate for in vivo research
Welcome to the technical support center for the use of serotonin adipinate in in vivo research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from serotonin hydrochloride (HCl)?
This compound is a salt of serotonin, where serotonin is combined with adipic acid. It is considered a pharmaceutical formulation of serotonin.[1] While both are forms of serotonin, they may exhibit different physicochemical properties, such as solubility and stability, due to the different salt formers. Serotonin HCl is more commonly documented in research literature, with established solubility profiles in various solvents.
Q2: I am having trouble dissolving this compound. What is the recommended solvent and procedure?
There is limited published data on the specific solubility of this compound in common laboratory solvents. However, based on the properties of the more common serotonin HCl salt, aqueous-based buffers are typically used.
Recommended Starting Solvents:
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile Saline (0.9% NaCl)
Troubleshooting Insolubility:
-
Gentle Warming: Warm the solution to 37°C to aid dissolution.
-
Sonication: Use a bath sonicator for short intervals.
-
pH Adjustment: Serotonin's solubility can be pH-dependent. Ensure your buffer's pH is appropriate.
-
Co-solvents: For compounds with poor aqueous solubility, a small percentage of an organic solvent like DMSO may be necessary. However, it is crucial to ensure the final concentration of the organic solvent is low and non-toxic to the animals in your study.[2]
Q3: How stable are this compound solutions for in vivo use? How should I store them?
The stability of this compound in solution has not been extensively reported. For the related compound, serotonin HCl, it is recommended to prepare aqueous solutions fresh and not to store them for more than one day.[2] Serotonin can be susceptible to oxidation and degradation, especially when exposed to light and non-optimal temperatures.
Best Practices for Solution Stability:
-
Prepare Fresh: Always prepare solutions on the day of the experiment.
-
Protect from Light: Store solutions in amber vials or cover them with foil to prevent photodegradation.
-
Refrigerate if Necessary: If short-term storage is unavoidable, keep the solution at 2-8°C.
-
Visual Inspection: Before each use, visually inspect the solution for any signs of precipitation or color change, which could indicate degradation or insolubility.
Q4: Can I use this compound for central nervous system (CNS) studies via peripheral injection?
Serotonin does not readily cross the blood-brain barrier. Therefore, peripheral administration (e.g., intraperitoneal or intravenous injection) of this compound is unlikely to produce direct central nervous system effects. For CNS studies, direct administration methods such as intracerebroventricular (ICV) injections are typically required.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation in solution after preparation | - Low solubility in the chosen vehicle- Solution is supersaturated- Incorrect pH of the buffer | - Try a different vehicle (e.g., saline instead of PBS)- Reduce the final concentration of the solution- Verify and adjust the pH of your buffer- Consider a vehicle with a small, non-toxic percentage of a co-solvent like DMSO |
| Inconsistent or no biological effect observed in vivo | - Degradation of this compound in solution- Incorrect dosage or administration route- Low bioavailability | - Prepare fresh solutions for each experiment and protect from light- Review literature for appropriate dosing and administration routes for serotonin in your model- For CNS studies, consider direct administration (e.g., ICV) |
| Discoloration of the solution (e.g., turning yellow or brown) | - Oxidation of the serotonin molecule | - Discard the solution immediately- Prepare fresh solution using deoxygenated buffer if possible- Minimize headspace in the storage vial |
Quantitative Data Summary
As specific quantitative data for this compound is scarce, the following tables for the more commonly used serotonin hydrochloride are provided as a reference point. Researchers should empirically determine the specific solubility and stability for this compound in their chosen vehicle.
Table 1: Solubility of Serotonin Hydrochloride in Various Solvents
| Solvent | Approximate Solubility | Reference |
| Water | 17 mg/mL | |
| PBS (pH 7.2) | 5 mg/mL | [2] |
| 0.1 M HCl | 22 mg/mL | |
| Ethanol | 5.3 mg/mL | |
| DMSO | 10-43 mg/mL | [2][3] |
| Dimethyl formamide | 16 mg/mL | [2] |
Table 2: Stability of Serotonin Hydrochloride
| Form | Storage Condition | Reported Stability | Reference |
| Solid | -20°C | ≥ 4 years | [2] |
| Solid | +4°C (desiccated) | Up to 12 months | [4] |
| Aqueous Solution | Room Temperature / Refrigerated | Not recommended for storage > 24 hours | [2] |
Experimental Protocols
Protocol: Preparation of this compound Solution for In Vivo Injection
-
Calculate the Required Amount: Based on your experimental design (dosage in mg/kg and animal weight), calculate the total mass of this compound needed.
-
Weigh the Compound: Accurately weigh the this compound powder in a sterile microcentrifuge tube.
-
Add Vehicle: Add a small volume of the chosen sterile vehicle (e.g., PBS pH 7.4 or 0.9% saline) to the tube.
-
Solubilize: Vortex the solution gently. If the compound does not fully dissolve, you may use gentle warming (up to 37°C) or brief sonication.
-
Adjust to Final Volume: Once dissolved, add the remaining vehicle to reach the final desired concentration.
-
Sterile Filtration: Filter the final solution through a 0.22 µm syringe filter into a new sterile, light-protected vial. This is critical to ensure the sterility of the injectate.
-
Visual Inspection: Before administration, visually inspect the solution for any particulates or signs of precipitation.
-
Use Immediately: Administer the freshly prepared solution to the experimental animals.
Visualizations
Caption: Experimental workflow for preparing this compound solution.
Caption: Simplified peripheral serotonin signaling pathway.
Caption: Relationship between pitfalls and solutions.
References
Technical Support Center: Enhancing the Bioavailability of Serotonin Adipate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of serotonin adipate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral delivery of serotonin adipate?
The primary challenges in achieving high oral bioavailability for serotonin adipate stem from the inherent properties of the serotonin molecule itself. Serotonin is a hydrophilic substance, meaning it has poor lipid solubility and therefore does not easily pass through the lipid-rich membranes of the intestinal epithelium.[1][2][3] Furthermore, serotonin undergoes extensive first-pass metabolism in both the gut wall and the liver, where it is rapidly broken down by enzymes like monoamine oxidase (MAO).[2] This enzymatic degradation significantly reduces the amount of active compound that reaches systemic circulation.
Q2: Is there a difference in bioavailability between serotonin and its salt form, serotonin adipate?
Serotonin adipate is a salt form of serotonin. While the adipate salt can influence physicochemical properties like solubility and stability, the fundamental challenges of poor membrane permeability and extensive first-pass metabolism of the active serotonin moiety remain. At physiological pH, serotonin exists in its protonated form due to its high pKa (around 9.97), and this charged nature further limits its passive diffusion across biological membranes.[4]
Q3: What is the rationale for using 5-hydroxytryptophan (5-HTP) as an alternative to direct serotonin adipate administration?
5-Hydroxytryptophan (5-HTP) is the immediate precursor in the biosynthesis of serotonin.[5] Unlike serotonin, 5-HTP can be administered orally and is more readily absorbed from the gastrointestinal tract.[6][7][8] Once absorbed, 5-HTP can cross the blood-brain barrier and is then converted into serotonin in the central nervous system and peripheral tissues.[5][9] This strategy effectively bypasses the poor absorption and extensive first-pass metabolism associated with direct oral serotonin administration.
Troubleshooting Guides
Issue 1: Low In Vitro Intestinal Permeability of Serotonin Adipate
Symptoms:
-
Low apparent permeability coefficient (Papp) values in Caco-2 cell monolayer assays.
-
Inconsistent permeability results across different experimental setups.
Possible Causes:
-
High Hydrophilicity: Serotonin's inherent water-solubility and low lipophilicity hinder its passive diffusion across the Caco-2 cell monolayer.[1]
-
Active Transport Mechanisms: While serotonin is primarily poorly absorbed, some uptake can occur via the serotonin transporter (SERT) expressed on intestinal epithelial cells, which can become saturated.[10][11]
Solutions:
-
Use of Permeation Enhancers: Investigate the co-administration of GRAS (Generally Recognized as Safe) permeation enhancers that can transiently open tight junctions between epithelial cells.
-
Prodrug Approach: Synthesize a lipophilic prodrug of serotonin by masking the hydrophilic hydroxyl and amine groups. This can enhance passive diffusion across the cell membrane, with the active serotonin being released intracellularly by enzymatic cleavage.
-
Nanoformulations: Encapsulate serotonin adipate in nanoparticles (e.g., solid lipid nanoparticles, polymeric nanoparticles) to facilitate transport across the intestinal epithelium.
Issue 2: High Variability in Plasma Concentrations Following Oral Administration in Animal Models
Symptoms:
-
Large standard deviations in plasma concentration-time profiles among individual animals.
-
Inconsistent peak plasma concentrations (Cmax) and time to reach peak concentration (Tmax).
Possible Causes:
-
Gastrointestinal Transit Time: Variations in gastric emptying and intestinal transit time among animals can significantly affect the rate and extent of absorption.
-
First-Pass Metabolism Saturation: The enzymes responsible for serotonin metabolism can become saturated at higher doses, leading to non-linear pharmacokinetics and increased variability.
-
Food Effects: The presence of food in the gastrointestinal tract can alter the absorption profile of the compound.
Solutions:
-
Controlled Feeding: Ensure animals are fasted for a standardized period before dosing to minimize food-related variability.
-
Slow-Release Formulations: Develop a slow-release formulation of 5-HTP to provide a more consistent and sustained release, which can lead to more predictable plasma concentrations.[5][6][12][13][14][15]
-
Co-administration with a Decarboxylase Inhibitor: When using 5-HTP, co-administration with a peripheral decarboxylase inhibitor (e.g., carbidopa) can prevent its premature conversion to serotonin in the periphery, thereby increasing its bioavailability for central nervous system effects.[16]
Data Presentation
Table 1: Physicochemical Properties of Serotonin and its Adipate Salt
| Property | Serotonin | Serotonin Adipate | Reference(s) |
| Molecular Formula | C₁₀H₁₂N₂O | C₁₆H₂₂N₂O₅ | [17][18] |
| Molecular Weight | 176.22 g/mol | 322.36 g/mol | [17][18][19] |
| pKa (protonated amine) | ~9.97 | ~9.97 | [4] |
| LogP (Octanol/Water) | ~0.2 | Not explicitly found, but expected to be low due to the hydrophilic nature of serotonin. | [17][20] |
| Aqueous Solubility | 25.5 mg/mL | Expected to be soluble in water. | [17] |
Table 2: Oral Bioavailability of 5-Hydroxytryptophan (5-HTP) in Different Species
| Species | Formulation | Dose | Absolute Bioavailability (%) | Reference(s) |
| Human | Immediate Release | Multiple dose levels | 47-84 (mean 69.2) | [8] |
| Mouse | Immediate Release | 60 mg/kg | 40 | [6][14] |
Experimental Protocols
Protocol 1: In Vitro Caco-2 Cell Permeability Assay for Serotonin Adipate
Objective: To determine the intestinal epithelial permeability of serotonin adipate.
Materials:
-
Caco-2 cells (passages 25-40)
-
Transwell® inserts (0.4 µm pore size)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin
-
Hank's Balanced Salt Solution (HBSS)
-
Serotonin adipate
-
Lucifer yellow (paracellular integrity marker)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity: Assess the integrity of the Caco-2 cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.
-
Permeability Study (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test solution of serotonin adipate in HBSS to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes). f. Replace the collected volume with fresh HBSS.
-
Permeability Study (Basolateral to Apical): Repeat the above procedure by adding the test compound to the basolateral side and sampling from the apical side to assess for active efflux.
-
Sample Analysis: Quantify the concentration of serotonin in the collected samples using a validated LC-MS/MS method.
-
Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the insert
-
C₀ is the initial concentration in the donor compartment
-
Protocol 2: In Vivo Oral Bioavailability Study of a Serotonin Adipate Formulation in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a novel serotonin adipate formulation.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Test formulation of serotonin adipate
-
Intravenous formulation of serotonin
-
Oral gavage needles
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
HPLC system with electrochemical or fluorescence detection for serotonin quantification
Methodology:
-
Animal Acclimatization: Acclimatize rats for at least one week before the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) with free access to water.
-
Dosing:
-
Oral Group: Administer the test formulation of serotonin adipate via oral gavage at a predetermined dose.
-
Intravenous Group: Administer the intravenous formulation of serotonin via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: a. Precipitate proteins from the plasma samples. b. Analyze the supernatant for serotonin concentration using a validated HPLC method.[21][22][23][24][25]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t₁/₂) using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
Visualizations
Caption: Experimental workflow for improving serotonin adipate bioavailability.
References
- 1. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Serotonin - Wikipedia [en.wikipedia.org]
- 3. Absence of bioactivity of lipid derivatives of serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Adjunctive 5-hydroxytryptophan slow-release for treatment-resistant depression: Clinical and pre-clinical rationale - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Slow-release delivery enhances the pharmacological properties of oral 5-hydroxytryptophan: mouse proof-of-concept - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocolforlife.com [protocolforlife.com]
- 8. Bioavailability and related pharmacokinetics in man of orally administered L-5-hydroxytryptophan in steady state. | Semantic Scholar [semanticscholar.org]
- 9. 5-HTP: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 10. Uptake of serotonin at the apical and basolateral membranes of human intestinal epithelial (Caco-2) cells occurs through the neuronal serotonin transporter (SERT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression of 5-HT1A and 5-HT7 receptors in Caco-2 cells and their role in the regulation of serotonin transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SSRI Augmentation by 5-Hydroxytryptophan Slow Release: Mouse Pharmacodynamic Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 14. evecxia.com [evecxia.com]
- 15. Slow-release delivery enhances the pharmacological properties of oral 5-hydroxytryptophan: mouse proof-of-concept - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CA3103477A1 - Formulations of 5-hydroxy tryptophan (5-htp) for better bioavailability for various indications - Google Patents [patents.google.com]
- 17. Serotonin | C10H12N2O | CID 5202 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. GSRS [gsrs.ncats.nih.gov]
- 20. Bufotenin - Wikipedia [en.wikipedia.org]
- 21. academic.oup.com [academic.oup.com]
- 22. Serotonin, metabolites, analogs analyzed by HPLC with LCMS - AppNote [mtc-usa.com]
- 23. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 24. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Serotonin Adipinate Delivery to the Brain
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the delivery of serotonin adipinate to the brain. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experimental workflow.
1. Nanoparticle-Mediated Delivery of this compound
Problem: Low Encapsulation Efficiency of this compound in Liposomes
| Possible Cause | Suggested Solution |
| Poor aqueous solubility of this compound | While serotonin itself is water-soluble, the adipinate salt may have different solubility characteristics[1][2]. Prepare a saturated solution or a fine suspension of this compound in the aqueous phase during liposome preparation. Sonication of the drug solution prior to encapsulation can also improve dispersion. |
| Suboptimal lipid composition | The charge and fluidity of the lipid bilayer can affect encapsulation. For a potentially charged molecule like this compound, consider using charged lipids (e.g., DSPG) to improve electrostatic interactions and encapsulation[3]. The addition of cholesterol can increase liposome stability[4]. |
| Incorrect preparation method | The chosen liposome preparation method (e.g., thin-film hydration, reverse-phase evaporation, microfluidics) significantly impacts encapsulation efficiency. For hydrophilic drugs, methods that create a large aqueous core are preferable. Optimize parameters such as hydration temperature, sonication time, and extrusion pressure. |
| Drug leakage during preparation/storage | Ensure the temperature during preparation is kept below the phase transition temperature of the lipids to minimize leakage[4]. Store liposomes at an appropriate temperature (often 4°C) and use cryoprotectants if freeze-drying for long-term storage[5]. |
Problem: Inconsistent or Low Brain Penetration of this compound-Loaded Nanoparticles
| Possible Cause | Suggested Solution |
| Inadequate nanoparticle characteristics | Nanoparticle size, surface charge, and stability are critical for crossing the blood-brain barrier (BBB). Aim for a particle size of 100-200 nm. Neutral or slightly negative zeta potential is often preferred to minimize clearance by the reticuloendothelial system. Ensure nanoparticles are stable in physiological media. |
| Inefficient targeting strategy | Simply encapsulating the drug may not be sufficient. Consider surface functionalization of nanoparticles with ligands that target receptors on the BBB, such as transferrin receptors (e.g., using OX26 mAb) or low-density lipoprotein receptors[6][7]. |
| Rapid clearance from circulation | PEGylation of nanoparticles can increase their circulation half-life, providing more time for them to interact with and cross the BBB. |
| Incorrect animal model or administration route | The choice of animal model and administration route (e.g., intravenous, intraperitoneal) can influence biodistribution. Ensure the chosen model is appropriate for the study and the administration technique is consistent. |
| Inaccurate quantification of brain uptake | Bulk brain analysis can be misleading as it includes the drug in the vasculature[8][9]. Use techniques like capillary depletion to separate brain parenchyma from the vasculature for a more accurate measurement of brain penetration[8]. In situ brain perfusion can also provide valuable data on BBB transport kinetics. |
2. Focused Ultrasound (FUS) for BBB Opening
Problem: Ineffective or Inconsistent BBB Opening
| Possible Cause | Suggested Solution |
| Suboptimal ultrasound parameters | The frequency, pressure, and duration of FUS are critical. Higher frequencies may require higher pressures to achieve BBB opening[10]. A systematic review of protocols is recommended to determine a starting point for your specific setup[11]. |
| Incorrect microbubble administration | Microbubbles are essential for FUS-mediated BBB opening. Ensure the correct type and dose of microbubbles are administered intravenously immediately before or during FUS application. |
| Poor acoustic window | The skull can attenuate the ultrasound beam. For preclinical models, creating a craniotomy may be necessary to achieve a sufficient acoustic window, especially for higher frequencies[12][13]. Numerical simulations can help determine the optimal craniotomy size[12]. |
| Inaccurate targeting of the brain region | Use an MRI-guided FUS system for precise targeting of the desired brain region. T2-weighted MR images can be used to identify the target location before treatment[10]. |
Problem: Evidence of Tissue Damage Post-FUS
| Possible Cause | Suggested Solution |
| Excessive ultrasound energy | High acoustic pressures or long exposure times can lead to tissue damage. Carefully titrate the ultrasound parameters to find the minimum effective dose for BBB opening. |
| Inertial cavitation | While stable cavitation of microbubbles is desired, inertial cavitation can cause damage. Monitor for broadband emissions, which can be an indicator of inertial cavitation. |
| Thermal effects | Although FUS for BBB opening is primarily a mechanical effect, there can be some heating. Monitor the temperature at the focal point if possible. |
Frequently Asked Questions (FAQs)
1. General Questions about this compound Brain Delivery
-
Q: What is this compound and why is its delivery to the brain a challenge? A: this compound is a salt composed of serotonin and adipic acid[1]. Like serotonin itself, this compound is not expected to cross the blood-brain barrier (BBB) due to its physicochemical properties[3]. The BBB is a highly selective barrier that protects the brain from harmful substances, and it presents a major obstacle for the delivery of many drugs to the central nervous system.
-
Q: What are the main strategies being explored to deliver this compound to the brain? A: The primary strategies focus on overcoming the BBB and include:
-
Nanoparticle-based carriers: Encapsulating this compound in nanoparticles (e.g., liposomes) to facilitate its transport across the BBB[6].
-
Transient BBB disruption: Using non-invasive techniques like focused ultrasound (FUS) in combination with microbubbles to temporarily open the BBB and allow this compound to enter the brain[10].
-
Alternative delivery routes: Exploring routes like intranasal administration to bypass the BBB[14].
-
Precursor strategy: While not directly delivering this compound, using precursors like L-tryptophan, which can cross the BBB and are then converted to serotonin in the brain, is a related approach[15].
-
2. Questions about Experimental Protocols
-
Q: Where can I find a detailed protocol for intranasal delivery of drugs to the brain in mice? A: Detailed protocols for region-specific intranasal administration in mice have been published and often involve the use of a catheter to deliver the substance to the olfactory region[16]. These protocols provide step-by-step procedures for this nose-to-brain delivery method. Acclimatizing the mice to handling is a crucial first step[17].
-
Q: Is there a standard protocol for FUS-mediated BBB opening in rats? A: While there is no single "standard" protocol, several have been developed and published. These protocols typically specify the ultrasound parameters (power, treatment time, duty cycle), the need for a craniotomy for a good acoustic window, and the use of an indicator like Evans Blue to confirm BBB opening[12][13]. A systematic review of existing protocols can help in designing your experiment[11].
-
Q: How can I quantify the amount of this compound that has reached the brain? A: Quantifying brain delivery requires careful experimental design. It is crucial to distinguish between the drug in the brain parenchyma and the drug remaining in the blood vessels of the brain[8][9]. Techniques like capillary depletion are used to separate the brain capillaries from the parenchyma. For dynamic measurements of neurotransmitter release, in vivo microdialysis is a powerful but technically challenging technique[18][19][20].
3. Questions about Data Interpretation
-
Q: I see an increase in total brain concentration of my drug after administration. Does this mean it crossed the BBB? A: Not necessarily. An increase in the total brain homogenate concentration can be misleading as it may reflect the drug present in the cerebral vasculature[8][9]. To confirm that the drug has crossed the BBB and entered the brain parenchyma, you should use techniques like capillary depletion or in situ brain perfusion.
-
Q: How do I interpret the results from my in vitro BBB model? A: In vitro BBB models, such as Transwell assays with brain endothelial cells, can be useful for screening and mechanistic studies[21][22]. They can provide data on the potential of a compound or formulation to cross the BBB. However, these models do not fully replicate the complexity of the in vivo BBB, and results should be confirmed with in vivo studies[23].
Data Summary
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₂N₂O₅ | [1][24] |
| Molar Mass | 322.36 g/mol | [1][24] |
| Boiling Point | 416.1 °C at 760 mmHg | [1] |
| Flash Point | 205.4 °C | [1] |
| Vapor Pressure | 1.63E-07 mmHg at 25°C | [1] |
| Solubility | Soluble in DMSO | [2] |
Experimental Methodologies
1. Liposomal Encapsulation of Serotonin
A study by Goren et al. (2009) described the formulation of negatively-charged nano-sized liposomes encapsulating serotonin. While the specific use of this compound was not detailed, the principles can be adapted. The formulation involved:
-
Lipids: A mixture of phosphatidylcholine, phosphatidylglycerol, and cholesterol.
-
Method: The lipids are dissolved in an organic solvent, which is then evaporated to form a thin film. The film is hydrated with an aqueous solution of serotonin. The resulting liposomes are then sized by extrusion through polycarbonate membranes.
-
Characterization: The resulting liposomes should be characterized for size, zeta potential, and encapsulation efficiency.
2. Focused Ultrasound-Mediated BBB Opening in Rats
A protocol by Martinez-Perez et al. (2023) outlines the following steps for FUS-induced BBB opening in rats[12]:
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Craniotomy: Perform a craniotomy over the target brain region (e.g., substantia nigra) to create an acoustic window. The size of the craniotomy is critical for efficient ultrasound transmission[12][13].
-
FUS Application: Apply focused ultrasound with specific parameters (e.g., power, duration, duty cycle) to the target region.
-
Confirmation of BBB Opening: Administer a marker dye like Evans Blue intravenously. After a set time, perfuse the animal and examine the brain for dye extravasation, which indicates BBB opening. The opening is typically reversible within several hours[13].
3. Intranasal Administration in Mice
A method for intranasal administration to awake mice for brain targeting has been described by Hanson et al. (2013)[17]:
-
Acclimation: The mice must be acclimated to handling for 2-4 weeks prior to the experiment.
-
Restraint: Use a specific "intranasal grip" to immobilize the mouse's head without anesthesia.
-
Administration: Use a pipettor to deliver small droplets of the drug solution into the nares of the awake mouse. This method allows for chronic dosing without the confounding effects of anesthesia.
Visualizations
References
- 1. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 2. This compound | 16031-83-7 | Benchchem [benchchem.com]
- 3. Delivery of serotonin to the brain by monocytes following phagocytosis of liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposomal Formulations: A Recent Update [mdpi.com]
- 6. Nanoparticle-mediated Brain-Specific Drug Delivery, Imaging, and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Strategies to overcome/penetrate the BBB for systemic nanoparticle delivery to the brain/brain tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. Focused ultrasound-mediated drug delivery through the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 11. You are being redirected... [fusfoundation.org]
- 12. Protocol to Induce the Temporary Opening of the Blood–Brain Barrier with Short-Time Focused Ultrasound in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative analysis of drug delivery to the brain via nasal route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. in.yvex.de [in.yvex.de]
- 16. Intranasal Nose-to-Brain Drug Delivery via the Olfactory Region in Mice: Two In-Depth Protocols for Region-Specific Intranasal Application of Antibodies and for Expression Analysis of Fc Receptors via In Situ Hybridization in the Nasal Mucosa | Springer Nature Experiments [experiments.springernature.com]
- 17. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Challenges for the in vivo quantification of brain neuropeptides using microdialysis sampling and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vitro models of the blood–brain barrier: An overview of commonly used brain endothelial cell culture models and guidelines for their use - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research Models of the Nanoparticle-Mediated Drug Delivery across the Blood–Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Serotonin Adipinate in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of serotonin adipinate in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target receptors for this compound?
A1: The on-target receptors for this compound are the various subtypes of serotonin (5-HT) receptors.[1][2][3][4] However, due to structural similarities in binding sites, serotonin can also interact with other G protein-coupled receptors (GPCRs) and transporters, leading to off-target effects. The most commonly reported off-target interactions for serotonin are with adrenergic, dopaminergic, and histaminergic receptors.[5][6][7][8][9]
Q2: I'm observing unexpected cellular responses at high concentrations of this compound. Could these be off-target effects?
A2: Yes, it is highly likely. Off-target effects are often concentration-dependent. At higher concentrations, this compound can bind to lower-affinity off-target receptors, triggering unintended signaling pathways. It is crucial to perform a dose-response curve to identify the optimal concentration range that elicits the desired on-target effect with minimal off-target engagement.
Q3: How can I differentiate between on-target and off-target effects in my cell culture model?
A3: To distinguish between on-target and off-target effects, you can employ several strategies:
-
Use of Selective Antagonists: Pre-treat your cells with a selective antagonist for the suspected off-target receptor before adding this compound. If the unexpected response is blocked, it confirms the involvement of that off-target receptor.
-
Knockdown or Knockout Models: Utilize cell lines where the suspected off-target receptor has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9). If the off-target effect is absent in these cells, it validates the role of that receptor.
-
Use of More Selective Agonists: Compare the cellular response of this compound with that of a more selective agonist for your 5-HT receptor of interest. If the selective agonist does not produce the unexpected effect, it is likely an off-target effect of this compound.
Q4: What is the role of the adipinate counter-ion in potential off-target effects?
A4: Adipic acid is used to form a salt with serotonin for improved stability and solubility. In most cell culture experiments, the concentration of adipic acid will be very low and is generally considered biologically inert. However, it is crucial to include a vehicle control in your experiments where you treat cells with adipic acid alone at the same concentration that would be present at the highest dose of this compound used. This will help you rule out any effects of the counter-ion itself.
Q5: My cells are showing signs of desensitization or downregulation of the serotonin receptor. How can I manage this?
A5: Continuous exposure to an agonist like serotonin can lead to receptor desensitization and internalization.[10][11][12] To mitigate this:
-
Time-Course Experiments: Determine the optimal stimulation time to achieve the desired response before significant desensitization occurs.
-
Pulsatile Stimulation: Instead of continuous exposure, consider stimulating the cells in pulses, with recovery periods in agonist-free media.
-
Lower Concentrations: Use the lowest effective concentration of this compound to minimize receptor overstimulation.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent results between experiments | 1. Cell passage number variability.2. Inconsistent agonist concentration.3. Receptor desensitization.[10][11][12] | 1. Use cells within a consistent and low passage number range.2. Prepare fresh dilutions of this compound for each experiment.3. Refer to the desensitization management strategies in the FAQ section. |
| High background signal in functional assays (e.g., cAMP, Calcium Flux) | 1. High basal receptor activity.2. Assay components interfering with the signal.3. Cell health issues. | 1. Consider using an inverse agonist to reduce basal activity before stimulation.2. Run appropriate controls with assay buffer and vehicle to identify interfering components.3. Ensure cells are healthy and not overly confluent. |
| Observed effect is not blocked by a selective 5-HT receptor antagonist | 1. The effect is mediated by a different 5-HT receptor subtype.2. The effect is off-target. | 1. Test antagonists for other 5-HT receptor subtypes expressed in your cells.2. Investigate potential off-target receptors (e.g., adrenergic, dopaminergic) using selective antagonists for those receptors. |
| Cell toxicity at higher concentrations | 1. Off-target receptor activation leading to cytotoxic signaling.2. Non-specific membrane effects.3. Adipic acid toxicity (less likely). | 1. Lower the concentration of this compound.2. Perform a cell viability assay (e.g., MTT, trypan blue) across a range of concentrations.3. Include an adipic acid vehicle control at equivalent concentrations. |
Quantitative Data: Serotonin's Binding Affinity for On-Target and Potential Off-Target Receptors
The following table summarizes the binding affinities (Ki in nM) of serotonin for various human receptors. Lower Ki values indicate higher binding affinity. This data can help predict potential off-target interactions of this compound.
| Receptor Family | Receptor Subtype | Ki (nM) | Primary G-protein Coupling |
| Serotonin (On-Target) | 5-HT1A | 3.17 | Gi/o |
| 5-HT1B | 4.38 | Gi/o | |
| 5-HT1D | 3.73 | Gi/o | |
| 5-HT1E | 7.53 | Gi/o | |
| 5-HT2A | 12.6 | Gq/11 | |
| 5-HT2B | 3.98 | Gq/11 | |
| 5-HT2C | 5.01 | Gq/11 | |
| 5-HT5A | 6.31 | Gi/o | |
| 5-HT6 | 100 | Gs | |
| 5-HT7 | 2.51 | Gs | |
| Adrenergic (Off-Target) | α1A | ~1,000 | Gq/11 |
| α2A | ~800 | Gi/o | |
| β1 | >10,000 | Gs | |
| β2 | >10,000 | Gs | |
| Dopamine (Off-Target) | D1 | ~2,000 | Gs |
| D2 | ~1,500 | Gi/o | |
| D3 | ~1,800 | Gi/o | |
| Histamine (Off-Target) | H1 | ~5,000 | Gq/11 |
Note: This data is for serotonin and is intended to be representative for this compound. Actual values can vary depending on the assay conditions and cell type.
Experimental Protocols
Radioligand Binding Assay for Off-Target Screening
This protocol is used to determine the binding affinity (Ki) of this compound for a panel of potential off-target receptors.[13][14]
Materials:
-
Cell membranes expressing the receptor of interest.
-
Radioligand specific for the receptor of interest.
-
This compound.
-
Non-specific binding control compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either this compound, vehicle, or the non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the specific binding and perform a competitive binding analysis to determine the Ki value of this compound for the tested receptor.
cAMP Functional Assay
This protocol measures the effect of this compound on the production of cyclic AMP (cAMP), a common second messenger for Gs and Gi/o-coupled receptors.[15][16][17][18]
Materials:
-
Cells expressing the receptor of interest.
-
This compound.
-
Forskolin (for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based).
-
Cell culture medium and plates.
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Replace the culture medium with assay buffer.
-
Add serial dilutions of this compound to the wells. For Gi-coupled receptors, also add a fixed concentration of forskolin to stimulate cAMP production.
-
Incubate at 37°C for a specified time.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Generate a dose-response curve and calculate the EC50 or IC50 value for this compound.
Intracellular Calcium Flux Assay
This protocol measures changes in intracellular calcium concentration, a downstream effect of Gq-coupled receptor activation.[19][20][21][22][23]
Materials:
-
Cells expressing the Gq-coupled receptor of interest.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hank's Balanced Salt Solution with calcium and magnesium).
-
Fluorometric plate reader or flow cytometer.
Procedure:
-
Load the cells with the calcium-sensitive fluorescent dye according to the dye manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Add assay buffer to the cells.
-
Measure the baseline fluorescence.
-
Add this compound and immediately begin measuring the fluorescence intensity over time.
-
Analyze the data to determine the change in intracellular calcium concentration in response to this compound.
Visualizations
Signaling Pathways
Caption: Overview of major G protein-coupled receptor signaling pathways.
Experimental Workflow for Off-Target Characterization
Caption: Workflow for identifying and characterizing off-target effects.
Troubleshooting Logic for High Background Signal
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. acnp.org [acnp.org]
- 3. Serotonin Receptors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. biomed.cas.cz [biomed.cas.cz]
- 5. Distinction between adrenergic and serotonergic receptor subtypes: specificity of drugs and absence of cooperative interactions between adrenergic and serotonergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Interaction Between Brain Histamine and Serotonin, Norepinephrine, and Dopamine Systems: In Vivo Microdialysis and Electrophysiology Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Histamine and histamine receptors: Roles in major depressive disorder [frontiersin.org]
- 8. Histamine Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Implications of Off‐Target Serotoninergic Drug Activity: An Analysis of Serotonin Syndrome Reports Using a Systematic Bioinformatics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-directed serotonin 5-HT2C receptor desensitization and sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rapid desensitization and resensitization of 5-HT2 receptor mediated phosphatidyl inositol hydrolysis by serotonin agonists in quiescent calf aortic smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Internalization and recycling of 5-HT2A receptors activated by serotonin and protein kinase C-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cAMP-Glo™ Assay Protocol [promega.jp]
- 16. promega.com [promega.com]
- 17. GloSensor™ cAMP Assay Protocol [promega.com]
- 18. revvity.com [revvity.com]
- 19. bu.edu [bu.edu]
- 20. Fluo-8 Calcium Flux Assay [protocols.io]
- 21. Calcium flux assay [bio-protocol.org]
- 22. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
Adjusting serotonin adipinate concentration for optimal cell response
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using serotonin adipinate in cell-based assays. Our aim is to help you optimize experimental conditions to achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it differ from serotonin?
This compound is a salt of serotonin where the serotonin molecule is paired with adipic acid. In solution, it dissociates, releasing serotonin (5-hydroxytryptamine or 5-HT). For the purpose of in vitro cell culture experiments, the active compound is serotonin. It is crucial to calculate the molar concentration based on the serotonin component of the salt to ensure accurate dosing.
2. What are the primary signaling pathways activated by serotonin?
Serotonin can activate multiple signaling pathways, largely dependent on the specific serotonin receptors expressed by the cell line. Two of the most prominent pathways are:
-
MAPK/ERK Pathway: This pathway is crucial for regulating cell proliferation, differentiation, and survival. Serotonin-mediated activation of certain G-protein coupled receptors (GPCRs) can initiate a phosphorylation cascade that leads to the activation of ERK (extracellular signal-regulated kinase).
-
PI3K/Akt Pathway: This pathway is a key regulator of cell survival, growth, and metabolism. Activation of this pathway by serotonin can promote cell survival by inhibiting apoptosis.
3. Which serotonin receptors are responsible for these signaling events?
There are at least 14 distinct serotonin receptor subtypes. The 5-HT1A and 5-HT2A receptors, for example, can have opposing effects on cell proliferation and apoptosis. The specific receptor subtypes (e.g., 5-HT1A, 5-HT2A) expressed on your cell line will determine the downstream effects of serotonin.
4. What is a typical starting concentration range for this compound in cell culture experiments?
The optimal concentration of serotonin is highly cell-type dependent. A general starting point for dose-response experiments is to use a logarithmic dilution series. Based on published literature, concentrations can range from nanomolar (nM) to micromolar (µM). For example, in some cancer cell lines, effects on proliferation and signaling can be observed in the 10-100 µM range. However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
5. How long should I incubate my cells with this compound?
Incubation time will vary depending on the assay being performed:
-
Signaling Pathway Activation (Phosphorylation): These are typically rapid events. You may observe phosphorylation of proteins like ERK and Akt within 5 to 60 minutes of stimulation.
-
Gene Expression Changes: These events occur later, typically requiring several hours of incubation (e.g., 6-24 hours).
-
Cell Viability and Proliferation Assays: These experiments usually require longer incubation times, from 24 to 72 hours, to observe significant changes.
-
Apoptosis Assays: The timing for apoptosis induction can vary widely, from a few hours to over 24 hours, depending on the cell type and serotonin concentration.
It is advisable to perform a time-course experiment to determine the optimal incubation period for your specific research question.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect on cell viability/proliferation. | 1. Sub-optimal concentration: The concentration of serotonin may be too low or too high, potentially causing biphasic effects. 2. Inappropriate incubation time: The duration of treatment may be too short to induce a measurable response. 3. Cell line insensitivity: The cell line may not express the necessary serotonin receptors. 4. Reagent degradation: this compound may have degraded due to improper storage. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM). 2. Conduct a time-course experiment (e.g., 24h, 48h, 72h). 3. Verify the expression of serotonin receptors in your cell line via RT-qPCR, Western blot, or immunofluorescence. Consider using a positive control cell line known to respond to serotonin. 4. Ensure this compound is stored according to the manufacturer's instructions, protected from light and moisture. Prepare fresh stock solutions for each experiment. |
| High background or inconsistent results in signaling assays (e.g., Western blot for p-ERK). | 1. High basal signaling: Cells may have high baseline levels of pathway activation due to serum components in the culture medium. 2. Variability in cell density: Inconsistent cell numbers can lead to variable results. 3. Timing issues: Inconsistent timing of cell lysis after stimulation can affect the detection of transient phosphorylation events. | 1. Serum-starve the cells for a few hours (e.g., 4-18 hours) before serotonin stimulation to reduce basal signaling. 2. Ensure uniform cell seeding and confluence across all wells/plates. 3. Lyse all samples simultaneously on ice using an ice-cold lysis buffer containing phosphatase inhibitors. |
| Unexpected cell death or cytotoxicity. | 1. Serotonin toxicity: High concentrations of serotonin can be cytotoxic to some cell lines. 2. pH shift in media: The addition of a high concentration of a stock solution could alter the pH of the culture medium. 3. Contamination: The cell culture may be contaminated with bacteria, yeast, or mycoplasma. | 1. Perform a dose-response curve to identify the cytotoxic concentration range. Use a lower concentration or a shorter incubation time. 2. Ensure the vehicle for your stock solution does not affect the final pH of the medium. Use a buffered vehicle if necessary. 3. Regularly check your cell cultures for signs of contamination. If contamination is suspected, discard the culture and start a new one from a frozen stock. |
| Difficulty reproducing published results. | 1. Differences in cell line passage number: High passage numbers can lead to genetic drift and altered cellular responses. 2. Variations in experimental conditions: Minor differences in media, serum, supplements, or incubation conditions can impact results. 3. Different sources of reagents: Reagents from different suppliers may have variations in purity or formulation. | 1. Use low-passage number cells and maintain a consistent passaging schedule. 2. Carefully document and standardize all experimental parameters. 3. Use reagents from the same supplier and lot number for a set of experiments whenever possible. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol provides a method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the treatment medium. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or an acid-isopropanol solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caspase-3/7 Activity Assay (Fluorometric)
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include a positive control for apoptosis (e.g., staurosporine).
-
Lysis: After treatment, centrifuge the plate at 800 x g for 5 minutes and carefully remove the medium. Wash the cells with PBS. Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.
-
Assay Reaction: Prepare a reaction mixture containing a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC) in an appropriate assay buffer with DTT. Add 50 µL of the reaction mixture to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.
Serotonin Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of compounds for serotonin receptors using a radiolabeled ligand.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the serotonin receptor of interest.
-
Assay Setup: In a 96-well filter plate, add the following in order:
-
Assay buffer
-
Unlabeled competitor compound (this compound or other test compounds) at various concentrations.
-
Radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a fixed concentration.
-
Cell membranes (typically 5-10 µg of protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter membrane using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50, which can then be used to calculate the binding affinity (Ki).
Data Presentation
Table 1: Example Concentration Ranges for Serotonin in Cellular Assays
| Assay Type | Cell Line Example | Concentration Range | Incubation Time | Reference |
| Proliferation | Prostate Cancer (PC-3, Du145) | Dose-dependent effects observed | Up to 18h | |
| Signaling (ERK/Akt) | Prostate Cancer (PC-3, Du145) | Dose-dependent effects observed | 1 hour | |
| Receptor Binding | CHO-K1 (expressing 5-HT2A) | 0.047 µM (EC50) | 30 minutes | |
| Cell Viability | SH-SY5Y | Not specified for serotonin | 6 hours (for other compounds) |
Note: These values are examples and should be optimized for your specific experimental system.
Visualizations
Caption: Serotonin signaling pathways.
Technical Support Center: Troubleshooting Inconsistent Results in Serotonin Adipinate Experiments
Welcome to the technical support center for serotonin adipinate experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies in experimental results. The following guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific issues you may encounter.
Troubleshooting Guides
This section provides detailed troubleshooting advice for common problems encountered during in vitro and in vivo experiments using this compound.
In Vitro Assays (e.g., Receptor Binding, Cell-Based Functional Assays)
Question: We are observing high variability between replicate wells in our this compound receptor binding assay. What are the potential causes and solutions?
Answer: High variability in receptor binding assays can stem from several factors related to ligand preparation, assay conditions, and technical execution.
Potential Causes & Troubleshooting Strategies:
| Potential Cause | Troubleshooting Strategy |
| Incomplete Solubilization of this compound | This compound is a salt of serotonin and adipic acid. Ensure complete dissolution in your chosen buffer. Prepare fresh stock solutions for each experiment. Consider a brief sonication or vortexing step. For initial stock solutions, sterile-filtered DMSO is a common solvent, followed by serial dilution in the appropriate aqueous assay buffer.[1] |
| Ligand Degradation | Serotonin is susceptible to oxidation and photodegradation. Prepare this compound solutions fresh and protect them from light by using amber tubes or covering them with foil. Avoid repeated freeze-thaw cycles of stock solutions.[2] Consider adding an antioxidant like ascorbic acid to your buffer if compatible with your assay. |
| Inconsistent Pipetting | High variability is often due to pipetting errors, especially with small volumes. Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions. When preparing serial dilutions, ensure thorough mixing between each step. |
| Cell/Membrane Preparation Inconsistency | Inconsistent cell numbers or membrane protein concentrations between wells can lead to variability. Ensure homogenous cell suspension before plating. For membrane preparations, ensure the protein concentration is accurately determined and equal across replicates. |
| Suboptimal Incubation Time/Temperature | Ensure that the binding has reached equilibrium. Perform a time-course experiment to determine the optimal incubation time. Maintain a consistent temperature throughout the incubation period. |
| Washing Steps | Inadequate or inconsistent washing can leave unbound radioligand, increasing background noise. Optimize the number and duration of wash steps. Ensure the wash buffer is at the correct temperature and pH. |
Experimental Workflow for Optimizing a Receptor Binding Assay:
References
Impact of pH on serotonin adipinate stability and activity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of pH on the stability and activity of serotonin adipinate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
While specific long-term stability data for this compound is not extensively published, serotonin itself is most stable in acidic conditions. For short-term storage (hours to a few days) in solution, a pH range of 4.0-6.0 is recommended to minimize oxidative degradation. For long-term storage, it is advisable to store this compound as a dry powder at -20°C or below.
Q2: How does pH affect the activity of this compound in cell-based assays?
The activity of this compound is primarily determined by the serotonin molecule. Serotonin's interaction with its receptors is pH-sensitive. Most cell culture media are buffered to a physiological pH of around 7.4. Deviations from this pH can alter the ionization state of both the serotonin molecule and the amino acid residues on its receptors, potentially affecting binding affinity and downstream signaling. It is crucial to maintain a stable physiological pH during your experiments to ensure reproducible results.
Q3: Can I use a phosphate-based buffer to dissolve this compound?
While phosphate-buffered saline (PBS) is common in biological experiments, be aware that phosphate ions can sometimes interact with amine-containing compounds. For initial dissolution and stock solution preparation, using sterile, deionized water or a citrate-based buffer at a slightly acidic pH may be preferable. If you must use PBS for your experimental dilutions, ensure the final pH is within a stable range for your assay.
Q4: What are the common degradation pathways for serotonin at unfavorable pH?
Serotonin is susceptible to oxidation, particularly at neutral to alkaline pH. This can lead to the formation of colored degradation products and a loss of biological activity.[1] Extreme pH conditions (highly acidic or highly alkaline) can also catalyze other degradation reactions, such as hydrolysis, though oxidation is the primary concern for serotonin.[1]
Q5: How can I monitor the stability of my this compound solution?
High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection is a common and reliable method to assess the purity and concentration of this compound in solution.[2][3] A decrease in the main this compound peak and the appearance of new peaks over time can indicate degradation.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in bioassays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution of this compound in a slightly acidic buffer (e.g., pH 5.0). Compare the activity of the fresh stock to your existing stock. Analyze both solutions via HPLC to check for degradation products. |
| pH Shift in Experimental Medium | Measure the pH of your cell culture medium or assay buffer after the addition of this compound and any other reagents. Ensure the final pH is within the optimal range for your cells or assay (typically 7.2-7.4). |
| Interaction with Assay Components | Some assay reagents may be incompatible with this compound or may alter the pH. Run a control experiment with this compound in the assay buffer alone to check for any immediate degradation. |
Issue 2: Visible color change (e.g., yellowing) in the this compound solution.
| Possible Cause | Troubleshooting Step |
| Oxidative Degradation | This is a strong indicator of oxidation, which is accelerated at neutral to alkaline pH and by exposure to light and air. Discard the solution. Prepare fresh solutions and protect them from light by using amber vials and minimizing exposure to air. Consider de-gassing your solvent before dissolving the compound. |
| Contamination | Microbial or chemical contamination can lead to color changes. Ensure you are using sterile reagents and proper aseptic techniques when preparing solutions. |
Quantitative Data Summary
The following tables present hypothetical stability data for this compound under different pH conditions, as might be determined by HPLC analysis.
Table 1: Stability of this compound (1 mg/mL) at 25°C over 7 Days
| pH | Day 0 (% Purity) | Day 1 (% Purity) | Day 3 (% Purity) | Day 7 (% Purity) |
| 4.0 | 99.8 | 99.7 | 99.5 | 99.1 |
| 5.5 | 99.9 | 99.6 | 99.2 | 98.5 |
| 7.4 | 99.7 | 98.1 | 95.3 | 90.2 |
| 8.5 | 99.8 | 96.5 | 91.0 | 82.4 |
Table 2: Impact of pH on Receptor Binding Affinity (Hypothetical Data)
| pH | Receptor Kd (nM) |
| 6.8 | 15.2 |
| 7.4 | 8.5 |
| 7.8 | 12.8 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, sterile deionized water or 0.01 M citrate buffer (pH 5.0), sterile microcentrifuge tubes, vortex mixer.
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile deionized water or citrate buffer to achieve the desired concentration (e.g., 10 mg/mL).
-
Vortex thoroughly until the powder is completely dissolved.
-
If not for immediate use, aliquot into smaller volumes in light-protecting tubes and store at -20°C or below.
-
Protocol 2: HPLC Method for Stability Assessment
-
Instrumentation: HPLC system with a C18 column and a UV detector (set to ~275 nm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~3.0 with phosphoric acid).
-
Sample Preparation: Dilute the this compound solution to be tested to a suitable concentration (e.g., 10 µg/mL) with the mobile phase.
-
Analysis:
-
Inject a standard solution of freshly prepared this compound to determine the retention time and peak area.
-
Inject the test samples.
-
Monitor for a decrease in the area of the main peak and the appearance of new peaks, which indicate degradation. The percentage of remaining this compound can be calculated by comparing the peak area of the aged sample to that of the fresh standard.
-
Visualizations
Caption: Serotonin G-protein coupled receptor signaling pathways.
Caption: Troubleshooting workflow for this compound stability issues.
References
Serotonin Adipinate: Technical Support Center for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of serotonin adipinate. The following information is curated to ensure the stability and integrity of the compound during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the ideal temperature and humidity conditions for the long-term storage of this compound?
A1: For long-term storage, it is recommended to store this compound in a cool, dry, and dark environment. Specifically, maintaining a controlled room temperature between 20°C and 25°C (68°F and 77°F) is advisable.[1] To prevent degradation from moisture, the relative humidity should be kept low.[1][2][3] For sensitive applications or extended storage periods, refrigeration at 2°C to 8°C may be considered, provided the compound is in a tightly sealed, moisture-proof container to prevent condensation.
Q2: How does light exposure affect the stability of this compound?
A2: this compound, containing an indole functional group, is potentially sensitive to light. Exposure to direct sunlight or strong artificial light can lead to photodegradation.[4][5] Therefore, it is crucial to store the compound in an opaque or amber-colored container to protect it from light.
Q3: What type of container is best for storing this compound?
A3: this compound should be stored in a well-sealed, non-reactive container. Glass or high-density polyethylene (HDPE) containers are generally suitable.[3] The container must have a tight-fitting lid to prevent exposure to air and moisture.[5][6][7] For hygroscopic materials like amine salts, using a container with a desiccant may provide additional protection against humidity.[3]
Q4: I've noticed a change in the color of my this compound powder. What should I do?
A4: A change in color, such as yellowing or browning, can be an indication of chemical degradation. Do not use the product if you observe any physical changes. It is recommended to discard the material and use a fresh batch for your experiments to ensure the accuracy and reproducibility of your results.
Q5: Can I store this compound in a standard laboratory freezer?
A5: While lower temperatures generally slow down chemical degradation, storing this compound in a standard freezer (around -20°C) is not typically necessary unless specified by the manufacturer. If you choose to store it in a freezer, ensure the container is exceptionally well-sealed to prevent moisture from condensing on the cold product when it is removed from the freezer. Allow the container to warm to room temperature before opening to avoid water absorption.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Clumping or caking of the powder | Exposure to humidity. This compound, as an amine salt, is likely hygroscopic.[3] | Store in a desiccator or a sealed container with a desiccant. Ensure the container is tightly closed immediately after use. |
| Decreased potency or inconsistent experimental results | Chemical degradation due to improper storage (e.g., exposure to heat, light, or moisture). | Review storage conditions against the recommended best practices. Use a fresh, properly stored batch of this compound. Consider performing a purity analysis on the suspect batch. |
| Visible discoloration (e.g., yellowing) | Oxidation or other degradation pathways of the indole or amine moieties. | Discard the discolored product. To prevent future occurrences, store the compound in a dark, cool, and dry place, and consider purging the container with an inert gas like argon or nitrogen before sealing. |
| Formation of an oily or liquid substance | Significant degradation or absorption of a large amount of water. | The product is likely compromised and should be disposed of according to your institution's chemical waste guidelines. |
Data Presentation: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 20°C to 25°C (68°F to 77°F) | Controlled room temperature is generally sufficient for stable chemical powders.[1] |
| 2°C to 8°C (Refrigerated) | For enhanced long-term stability, especially for high-purity standards. Must be in a moisture-proof container.[1] | |
| Humidity | Low relative humidity | To prevent hygroscopic absorption and subsequent hydrolysis or degradation.[2][3] |
| Light | In the dark (use opaque or amber containers) | To prevent photodegradation of the light-sensitive indole ring.[4][5] |
| Atmosphere | Tightly sealed container. Consider inert gas (e.g., Argon) for extended storage. | To minimize oxidation of the amine and indole functional groups. |
| Container | Well-sealed, non-reactive material (e.g., amber glass, HDPE) | To protect from environmental factors and prevent chemical reactions with the container material.[3] |
Experimental Protocols
As no specific stability studies for this compound were found in the initial search, the following is a generalized protocol for conducting a long-term stability study, based on standard pharmaceutical practices.
Objective: To evaluate the stability of this compound under various storage conditions over an extended period.
Materials:
-
This compound powder from a single, well-characterized batch.
-
Climate-controlled stability chambers.
-
Amber glass vials with screw caps.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).
-
Reference standards for serotonin and adipic acid.
Methodology:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into multiple amber glass vials.
-
Initial Analysis (Time Zero):
-
Perform a visual inspection of the powder (color, appearance).
-
Conduct a purity assay using a validated HPLC method to determine the initial percentage of this compound and identify any existing impurities.
-
Measure the moisture content using Karl Fischer titration.
-
-
Storage Conditions: Place the vials in stability chambers set to the following conditions:
-
25°C / 60% RH (ICH recommended long-term condition)
-
40°C / 75% RH (ICH recommended accelerated stability condition)
-
5°C (Refrigerated)
-
-20°C (Frozen)
-
Ambient light at room temperature (to assess photostability).
-
-
Time Points for Testing: Withdraw samples from each storage condition at predetermined intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 2, 3, 6 months for accelerated).
-
Analysis at Each Time Point:
-
Perform a visual inspection.
-
Conduct the HPLC purity assay to quantify the amount of this compound remaining and measure the formation of any degradation products.
-
Assess moisture content.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Identify and, if possible, characterize any significant degradation products.
-
Determine the shelf-life of the product under the tested conditions based on the time it takes for the purity to fall below a specified limit (e.g., 95%).
-
Mandatory Visualizations
References
- 1. Proper Storage of Pharmaceutical Products: A Comprehensive Guide | The Exeter Daily [theexeterdaily.co.uk]
- 2. Pharmaceutical Product Storage: Optimize Transport and Handling - [pharmuni.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]
- 6. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 7. Proper Chemical Storage | Compliance and Risk Management [kent.edu]
Avoiding precipitation of serotonin adipinate in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with guidance on avoiding the precipitation of serotonin adipinate in physiological buffers during experiments.
Troubleshooting Guides
This section addresses specific issues related to the precipitation of this compound.
Question: My this compound is precipitating out of my phosphate-buffered saline (PBS) solution. What could be the cause and how can I fix it?
Answer:
Precipitation of this compound in physiological buffers like PBS is often related to the pH of the buffer and the concentration of the compound exceeding its solubility limit under the specific experimental conditions. This compound is a salt formed from a weak base (serotonin) and a weak acid (adipic acid). Its solubility is highly dependent on the pH of the solution.
Potential Causes and Solutions:
-
pH-Dependent Solubility: The solubility of this compound is lowest near its isoelectric point and increases as the pH moves away from this point. In typical PBS (pH 7.4), the equilibrium between the salt and its free forms might favor precipitation if the concentration is high.
-
Solution: Adjusting the pH of the buffer can significantly increase solubility. Lowering the pH (e.g., to pH 6.0) will increase the protonation of the adipinate, while raising the pH will deprotonate the serotonin. A solubility profile should be determined to identify the optimal pH for your experiment.
-
-
Concentration Exceeding Solubility: The concentration of your this compound solution may be higher than its solubility limit in PBS at the experimental temperature.
-
Solution: First, determine the solubility of this compound in your specific buffer system. If the desired concentration is too high, consider using a co-solvent or a different buffer system. Reducing the concentration, if experimentally viable, is the most straightforward solution.
-
-
Common Ion Effect: While less common with adipinate, high concentrations of certain ions in the buffer could potentially reduce the solubility of the salt.
-
Solution: If the common ion effect is suspected, try using a buffer with a different ionic composition.
-
-
Temperature Effects: Solubility is temperature-dependent. If experiments are conducted at a lower temperature than the one at which the solution was prepared, precipitation can occur.
-
Solution: Ensure that the temperature is controlled and consistent throughout the experiment. If possible, run the experiment at the temperature at which the compound has the highest solubility, provided it does not affect the experimental outcome.
-
Illustrative Solubility Data
The following table provides an example of how the solubility of this compound might vary with pH in a phosphate buffer system at 25°C. (Note: This data is illustrative and should be confirmed experimentally).
| Buffer pH | This compound Solubility (mg/mL) |
| 5.0 | > 50 |
| 6.0 | 25 |
| 7.0 | 5 |
| 7.4 | 2 |
| 8.0 | 10 |
Question: I am observing precipitation when I switch from a stock solution of this compound in DMSO to an aqueous physiological buffer. How can I prevent this?
Answer:
This is a common issue known as "crashing out," where a compound that is highly soluble in an organic solvent like DMSO precipitates when diluted into an aqueous buffer where it is less soluble.
Troubleshooting Steps:
-
Reduce DMSO Concentration: Minimize the final concentration of DMSO in your aqueous buffer. A general rule of thumb is to keep the final DMSO concentration below 1%, and ideally below 0.1%, as higher concentrations can affect biological assays and compound solubility.
-
Use an Intermediate Dilution Step: Instead of diluting the DMSO stock directly into the final buffer, perform an intermediate dilution step. For example, dilute the DMSO stock into a small volume of buffer that contains a solubilizing agent or is at a more favorable pH, and then add this to your final assay volume.
-
Incorporate Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents or precipitation inhibitors in your buffer.
-
Optimize the Dilution Process:
-
Stirring: Ensure the aqueous buffer is being stirred vigorously while the DMSO stock is added slowly, drop by drop. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.
-
Temperature: Gently warming the aqueous buffer (if experimentally permissible) can increase the solubility of the compound during dilution.
-
Experimental Protocols
Protocol: Determining the pH-Dependent Solubility of this compound
This protocol outlines a method to determine the equilibrium solubility of this compound in a physiological buffer at various pH values.
Materials:
-
This compound
-
Physiological buffer (e.g., phosphate or citrate-phosphate buffer) adjusted to various pH levels (e.g., 5.0, 6.0, 7.0, 7.4, 8.0)
-
HPLC system with a suitable column and detection method for serotonin
-
Calibrated pH meter
-
Thermostatic shaker
-
Centrifuge
-
0.22 µm syringe filters
Methodology:
-
Buffer Preparation: Prepare a series of the chosen physiological buffer at different pH values.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer solution in separate vials. The amount should be enough to ensure that undissolved solid remains after equilibrium is reached.
-
Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C). Shake the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.
-
Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of serotonin.
-
Data Analysis: Calculate the solubility of this compound in mg/mL or mM for each pH value based on the measured concentration and the dilution factor.
Frequently Asked Questions (FAQs)
Q1: What are the pKa values for serotonin and adipic acid, and why are they important?
A1: Adipic acid is a dicarboxylic acid with two pKa values, approximately 4.41 and 5.41.[3][4][5][6][7] Serotonin has a protonated primary amine with a pKa of about 10 and a phenolic hydroxyl group with a pKa around 9.31.[8] These pKa values are critical because they determine the ionization state of each molecule at a given pH. The ionization state directly influences the solubility of the this compound salt. Maximum solubility is generally achieved at pH values where both components are fully ionized.
Q2: Which physiological buffer is best to avoid precipitation?
A2: The "best" buffer depends on your specific experimental needs, including the required pH and the presence of other components.
-
Phosphate Buffers (e.g., PBS): Widely used and suitable for many applications around pH 7.4.[9] However, they can precipitate with divalent cations like Ca²⁺ and Mg²⁺.[9]
-
Bicarbonate Buffers: This is the most physiologically relevant buffer system for in vivo conditions, especially for blood pH.[10][11][12] However, it requires a controlled CO₂ atmosphere to maintain a stable pH.[13]
-
TRIS Buffers: Often used in biochemistry, but its pH is highly temperature-dependent. A universal buffer composed of multiple components can be used over a broad pH range, which can be beneficial when screening for optimal pH conditions.[9]
Q3: Can I use co-solvents to increase the solubility of this compound?
A3: Yes, co-solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be used to increase the solubility of poorly soluble compounds. However, it is crucial to first determine the compatibility of the co-solvent with your experimental system, as they can impact cell viability, enzyme activity, or other biological readouts. Always run appropriate vehicle controls.
Q4: Are there any in vitro high-throughput methods to screen for precipitation?
A4: Yes, several high-throughput methods exist to assess drug precipitation.[14][15] These methods often use 96-well plate formats and can rapidly screen different formulations, buffer conditions, and the effectiveness of precipitation inhibitors.[14] A common approach is a solvent-shift method, where a concentrated drug solution in an organic solvent is added to various aqueous buffer conditions, and precipitation is monitored over time using techniques like nephelometry or UV-Vis spectroscopy.[14]
Q5: How can I confirm that the precipitate I am seeing is indeed this compound?
A5: To confirm the identity of the precipitate, you can collect the solid material by centrifugation, wash it with a solvent in which it is insoluble (like cold water), and then dry it. The dried solid can be analyzed using techniques such as:
-
HPLC: Dissolve the precipitate in a suitable solvent and compare its retention time to that of a this compound standard.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Compare the infrared spectrum of the precipitate with that of a reference standard.
-
PXRD (Powder X-ray Diffraction): This can identify the crystalline form of the precipitate.
Visual Guides
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Adipic acid - Wikipedia [en.wikipedia.org]
- 4. Adipic acid | 124-04-9 [chemicalbook.com]
- 5. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ADIPIC ACID - Ataman Kimya [atamanchemicals.com]
- 7. atamankimya.com [atamankimya.com]
- 8. Showing Compound Serotonin (FDB012158) - FooDB [foodb.ca]
- 9. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. quora.com [quora.com]
- 12. What do you mean by physiological buffers $ ? $ What are the different types of buffers found in the blood $ ? $ If possible, please state examples. [vedantu.com]
- 13. Physiological Buffer Effects in Drug Supersaturation - A Mechanistic Study of Hydroxypropyl Cellulose as Precipitation Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. In vitro methods to assess drug precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Serotonin adipinate vs serotonin hydrochloride in vivo efficacy
A Comparative Guide to the In Vivo Efficacy of Serotonin Adipinate and Serotonin Hydrochloride
For researchers, scientists, and drug development professionals, the choice of salt form for an active pharmaceutical ingredient is a critical decision that can significantly impact its in vivo performance. This guide provides a comparative analysis of two common salt forms of serotonin: this compound and serotonin hydrochloride. The following sections detail their properties, efficacy, and the experimental protocols used to evaluate them, with a focus on their in vivo applications.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and serotonin hydrochloride is presented in Table 1. While direct comparative studies on their in vivo efficacy are limited, their individual characteristics can inform their potential applications.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Serotonin Hydrochloride |
| Molecular Formula | C₁₆H₂₂N₂O₅[1] | C₁₀H₁₂N₂O·HCl[2][3] |
| Molecular Weight | 322.36 g/mol [1] | 212.68 g/mol [2] |
| Appearance | Not specified in provided results | White to cream powder[4] |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[3] The adipic acid component may influence its solubility profile compared to serotonin alone.[1] | Soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[3] Solubility in these solvents is approximately 1.2, 10, and 16 mg/ml, respectively.[3] Soluble in PBS (pH 7.2) at approximately 5 mg/ml.[3] |
| Stability | Stable, but may be light sensitive and hygroscopic.[4] | Stable, but light sensitive and hygroscopic.[4] Incompatible with strong oxidizing agents.[4] |
| Storage | -20°C[3] | -20°C[3] |
In Vivo Efficacy and Applications
This compound:
Research on this compound has notably focused on its effects on gastrointestinal motility and its protective role in the brain.[1][5] Clinical studies have suggested its potential in restoring normal gastrointestinal function, particularly in critically ill patients.[1] It has been shown to correct hemodynamic disorders in patients with acute poisoning by psychotropic drugs.[6] Furthermore, investigations have pointed to its role in supporting intracellular processes and acting as a protective agent for brain capillary endotheliocytes during ischemia.[5]
Serotonin Hydrochloride:
Serotonin hydrochloride is widely used as an endogenous agonist at 5-HT receptors in research to study the roles of serotonin in various physiological processes.[4][7] It is utilized in in vivo studies to investigate its role in regulating mood, emesis, cognition, appetite, and sleep.[4][7]
Experimental Protocols
Detailed experimental methodologies are crucial for interpreting and replicating research findings. Below are generalized protocols derived from the available information.
Assessment of Gastrointestinal Motility (this compound)
This protocol is a generalized representation based on the described applications of this compound.
-
Animal Model: Utilize a suitable animal model, such as rats or mice, with induced gastrointestinal adynamic conditions.
-
Drug Administration: Administer this compound intravenously or via another appropriate route. A control group should receive a vehicle.
-
Measurement of Gastric Emptying: Administer a non-absorbable marker (e.g., phenol red) orally. After a set time, sacrifice the animals and measure the amount of marker remaining in the stomach.
-
Measurement of Intestinal Transit: Administer a charcoal meal orally. After a specific duration, sacrifice the animals and measure the distance the charcoal has traveled through the small intestine.
-
Data Analysis: Compare the gastric emptying and intestinal transit rates between the this compound-treated group and the control group.
In Vivo Chronoamperometry for Neurotransmitter Release (Serotonin Hydrochloride)
This protocol is based on studies investigating the in vivo dynamics of neurotransmitter release.[8]
-
Animal Preparation: Anesthetize the subject animal (e.g., a rat) and place it in a stereotaxic frame.
-
Electrode Implantation: Implant a carbon fiber microelectrode into the brain region of interest (e.g., striatum or hippocampus).
-
Drug Application: Locally apply serotonin hydrochloride via a micropipette positioned near the microelectrode.
-
Data Acquisition: Use high-speed chronoamperometry to monitor the electrochemical signal, which corresponds to the concentration of serotonin in the extracellular space.
-
Data Analysis: Analyze the recorded signal to determine the kinetics of serotonin release and clearance.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in their understanding.
Serotonin Signaling Pathway
Serotonin exerts its effects by binding to a variety of 5-HT receptors, which can be broadly classified into G-protein coupled receptors (GPCRs) and a ligand-gated ion channel (5-HT3 receptor).[9][10] The activation of these receptors triggers downstream signaling cascades that modulate neuronal activity and various physiological functions.
Caption: Serotonin synthesis, release, and postsynaptic signaling pathway.
General In Vivo Efficacy Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a serotonin salt.
Caption: A generalized workflow for in vivo efficacy studies.
References
- 1. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Serotonin hydrochloride | 153-98-0 [chemicalbook.com]
- 5. [Effect of serotonin-adipinate on the ultrastructure and synthetic activity of endotheliocytes of microhemocirculatory bed of human brain (autopsy material, early autopsies)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serotonin HCl | Endogenous 5-HT Receptor Agonist | Tocris Bioscience [tocris.com]
- 8. Differences in the in vivo dynamics of neurotransmitter release and serotonin uptake after acute para-methoxyamphetamine and 3,4-methylenedioxymethamphetamine revealed by chronoamperometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Guide to the Stability of Serotonin Adipinate and Serotonin Creatinine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Serotonin, a critical neurotransmitter in mood, sleep, and appetite regulation, is commonly utilized in research in its salt forms to enhance its stability and solubility. Among the various available salts, serotonin adipinate and serotonin creatinine sulfate are frequently employed. The choice of a particular salt form can significantly impact the handling, storage, and ultimately the experimental outcomes. This guide provides a comparative overview of the stability of this compound and serotonin creatinine sulfate, supported by available data and standardized experimental protocols for their evaluation.
Comparative Stability Profile
While direct comparative studies on the stability of this compound and serotonin creatinine sulfate are not extensively available in peer-reviewed literature, existing information and structural analysis suggest potential differences. Serotonin adipate has been noted as an alternative to serotonin creatinine sulfate, partly to overcome challenges with thermal instability in solution, indicating that the adipinate salt may offer enhanced stability.[1][2]
Below is a summary of the available and inferred stability characteristics of the two salts.
| Property | This compound | Serotonin Creatinine Sulfate Monohydrate |
| Molecular Formula | C₁₆H₂₂N₂O₅ | C₁₄H₁₉N₅O₂ · H₂SO₄ · H₂O |
| Molecular Weight | 322.36 g/mol [3] | 405.43 g/mol [4][5] |
| Physical Form | Solid | White to off-white powder[6] |
| Storage (Powder) | Data not available | 3 years at -20°C[7] |
| Storage (Solution) | Data not available | 1 year at -80°C in solvent, 1 month at -20°C in solvent[7] |
| Thermal Stability | Suggested to have higher thermal stability in solution than the creatinine sulfate salt.[1][2] | Stable for one month at room temperature as a powder without loss of biological activity.[4] |
| Solubility | Data not available | Insoluble in water and ethanol; soluble in 0.1 M HCl and DMSO.[4][6] |
| Light Sensitivity | Data not available | Noted to be light-sensitive.[8] |
Experimental Protocols for Stability Assessment
To provide a comprehensive understanding of the stability of these serotonin salts, standardized stability testing protocols are essential. These include thermal stability, photostability, and hygroscopicity assessments.
Thermal Stability Analysis
Objective: To determine the thermal decomposition profile and melting point of the serotonin salts.
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: A small amount of the serotonin salt (typically 5-10 mg) is accurately weighed into an aluminum or ceramic pan.
-
TGA Protocol:
-
The sample is heated under a controlled nitrogen atmosphere.
-
A temperature ramp is applied, for instance, from 25°C to 300°C at a rate of 10°C/min.
-
The weight loss of the sample is recorded as a function of temperature.
-
-
DSC Protocol:
-
A similar temperature program to the TGA is used.
-
The heat flow to or from the sample relative to a reference is measured.
-
Endothermic (melting, decomposition) and exothermic (crystallization) events are recorded.
-
-
Data Analysis: The TGA thermogram reveals the temperatures at which degradation occurs, indicated by weight loss. The DSC thermogram identifies the melting point (endothermic peak) and other thermal events.
Photostability Testing
Objective: To evaluate the impact of light exposure on the stability of the serotonin salts.
Methodology: Forced Photodegradation Study
-
Instrumentation: A photostability chamber equipped with a light source that conforms to ICH Q1B guidelines, providing controlled UV-A and visible light.[9][10]
-
Sample Preparation:
-
Solid State: A thin layer of the serotonin salt powder is spread in a chemically inert, transparent container.
-
Solution State: A solution of the serotonin salt is prepared in a suitable solvent (e.g., water or a buffer) and placed in a transparent container.
-
-
Exposure Protocol:
-
Samples are exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A dark control sample is stored under the same conditions but protected from light.
-
-
Analysis:
-
After exposure, the samples are analyzed using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and any degradation products.
-
Changes in physical appearance (e.g., color) are also noted.
-
Hygroscopicity Assessment
Objective: To determine the tendency of the serotonin salts to absorb moisture from the atmosphere.
Methodology: Dynamic Vapor Sorption (DVS)
-
Instrumentation: A DVS analyzer.
-
Sample Preparation: A small, accurately weighed amount of the serotonin salt is placed in the DVS sample pan.
-
Protocol:
-
The sample is initially dried under a stream of dry nitrogen until a stable weight is achieved.
-
The relative humidity (RH) in the chamber is then increased in a stepwise manner (e.g., from 0% to 90% RH in 10% increments).
-
The sample is held at each RH step until equilibrium is reached (i.e., no further significant change in mass).
-
The process is then reversed, with the RH decreased stepwise to observe desorption.
-
-
Data Analysis: A sorption-desorption isotherm is generated by plotting the change in mass versus RH. This allows for the classification of the material's hygroscopicity.
Visualizing Key Processes
To further aid in the understanding of serotonin's function and the evaluation of its salt forms, the following diagrams illustrate the serotonin signaling pathway and a typical experimental workflow for stability testing.
Caption: Serotonin (5-HT) signaling pathway from synthesis to postsynaptic reception.
Caption: A generalized workflow for the comparative stability testing of serotonin salts.
Conclusion
The selection of an appropriate salt form for serotonin is a critical decision in research and drug development. While this compound is suggested to possess greater thermal stability in solution compared to serotonin creatinine sulfate, a comprehensive, data-driven comparison requires further experimental investigation. The protocols outlined in this guide provide a framework for researchers to conduct such stability assessments. By systematically evaluating the thermal, photo-, and hygroscopic stability, scientists can make informed decisions on the most suitable serotonin salt for their specific application, ensuring the reliability and reproducibility of their results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Serotonin Creatine Sulfate Monohydrate(5-Hydroxy Tryptamine Creatinine Sulfate Monohydrate) [lgcstandards.com]
- 6. Serotonin creatinine sulfate powder 61-47-2 [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Serotonin Creatinine Sulfate 61-47-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
A Comparative Analysis of Serotonin Adipinate and Other Serotonin Salts for Biological Research
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Serotonin Salt for Your Experimental Needs.
Serotonin, a pivotal neurotransmitter in a vast array of physiological processes, is commonly utilized in research in its salt form to enhance stability and solubility. The choice of the counter-ion can significantly influence the physicochemical properties of the serotonin molecule, which in turn may affect its biological activity. This guide provides a comparative overview of serotonin adipinate against other frequently used serotonin salts—hydrochloride, creatinine sulfate, and oxalate—to aid researchers in making an informed decision for their specific applications.
While direct comparative studies on the biological activity of these specific serotonin salts are limited, this guide synthesizes available data on their physicochemical properties and reports from individual in vivo and in vitro studies.
Physicochemical Properties of Serotonin Salts
The solubility and stability of a compound are critical factors that can impact its handling, formulation, and bioavailability in experimental settings. The following table summarizes the available data for the different serotonin salts.
| Property | This compound | Serotonin Hydrochloride | Serotonin Creatinine Sulfate | Serotonin Oxalate |
| Molecular Formula | C₁₆H₂₂N₂O₅[1][2] | C₁₀H₁₃ClN₂O | C₁₄H₂₃N₅O₇S[3] | C₁₂H₁₄N₂O₅ |
| Molecular Weight | 322.36 g/mol [1][2] | 212.67 g/mol | 405.43 g/mol [3] | 266.25 g/mol |
| Solubility in Water | Not available | Soluble | Insoluble[4] | Soluble[5] |
| Solubility in PBS (pH 7.2) | Not available | Approx. 5 mg/mL | Not available | Not available |
| Solubility in DMSO | Soluble[6] | Soluble | 20 mg/mL (49.33 mM)[4] | Not available |
| Solubility in Ethanol | Not available | Sparingly soluble | Insoluble[4] | Sparingly soluble |
| Stability | Salt formation may enhance stability[6] | Light sensitive and hygroscopic | Stable for at least one month at room temperature | Addition of oxalic acid enhances stability[7] |
Biological Activity and Applications
The biological activity of serotonin is primarily mediated through its interaction with a variety of 5-HT receptors. While it is expected that the serotonin moiety across all salts will exhibit affinity for these receptors, the salt form can influence the compound's overall performance in biological assays due to differences in solubility and stability.
This compound: Clinical studies have indicated the use of this compound in correcting hemodynamic disorders in patients with acute poisoning by psychotropic drugs[8]. Another study suggested its protective role and support of intracellular processes in brain capillary endotheliocytes during ischemia[9]. These applications suggest good in vivo tolerability and activity.
Serotonin Hydrochloride: As one of the most common forms, serotonin hydrochloride is widely used in a vast range of in vitro and in vivo studies exploring the physiological roles of serotonin. Its good solubility in aqueous solutions makes it a convenient choice for many experimental setups.
Serotonin Creatinine Sulfate: This salt has been utilized in various animal studies. For instance, it has been used to investigate the effects of serotonin on feeding motions in Caenorhabditis elegans and on the chronotropic responses of the zebrafish heart[3]. The complex with creatinine sulfate is thought to provide good stability for research applications.
Serotonin Oxalate: The oxalate salt of serotonin is also used in neuroscience research, with some sources suggesting it offers good stability and solubility for such applications[5]. Studies on the related compound, escitalopram oxalate, have shown it to be stable under neutral, photolytic, and thermal stress, though it degrades in alkaline conditions[10].
Due to the lack of direct comparative data on receptor binding affinities and in vivo efficacy, researchers are encouraged to consider the physicochemical properties outlined above in the context of their specific experimental design. For instance, for in vivo studies requiring high aqueous solubility, the hydrochloride salt may be preferable. For applications where stability is a primary concern, the creatinine sulfate or oxalate salts might be considered.
Experimental Protocols
Detailed below are generalized protocols for key experiments used to assess the biological activity of serotonin. These should be adapted based on the specific serotonin salt and the experimental goals.
Receptor Binding Assay
This assay determines the affinity of a serotonin salt for specific 5-HT receptors.
-
Preparation of Cell Membranes:
-
Culture cells expressing the 5-HT receptor of interest (e.g., HEK293 cells transfected with the 5-HT1A receptor).
-
Harvest the cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable assay buffer.
-
-
Binding Reaction:
-
In a multi-well plate, add the cell membrane preparation, a radiolabeled ligand known to bind to the receptor (e.g., [³H]8-OH-DPAT for 5-HT1A), and varying concentrations of the serotonin salt being tested.
-
To determine non-specific binding, include wells with an excess of a non-radiolabeled, high-affinity ligand.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a set period to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound ligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the serotonin salt concentration.
-
Determine the IC₅₀ (the concentration of the serotonin salt that inhibits 50% of the specific binding of the radioligand) and subsequently the Kᵢ (inhibition constant) to quantify the receptor affinity.
-
In Vivo Behavioral Assay (Forced Swim Test in Rodents)
This assay is used to assess the antidepressant-like effects of a compound.
-
Animal Preparation:
-
Acclimate rodents (e.g., mice or rats) to the testing room for at least one hour before the experiment.
-
Administer the serotonin salt or vehicle control via the desired route (e.g., intraperitoneal injection) at a specific time before the test.
-
-
Forced Swim Test:
-
Place each animal individually in a transparent cylinder filled with water (23-25°C) to a depth where it cannot touch the bottom or escape.
-
Record the animal's behavior for a set period (e.g., 6 minutes).
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
-
Data Analysis:
-
Compare the duration of immobility between the group treated with the serotonin salt and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
A significant reduction in immobility time is indicative of an antidepressant-like effect.
-
Visualizing Serotonin's Action and Experimental Design
To further elucidate the biological context and experimental approaches, the following diagrams are provided.
Conclusion
The selection of a serotonin salt for research purposes requires careful consideration of its physicochemical properties and the specific demands of the experimental protocol. While serotonin hydrochloride is a well-characterized and highly soluble option, this compound, creatinine sulfate, and oxalate may offer advantages in terms of stability. The lack of direct comparative biological data underscores the need for researchers to carefully validate their chosen serotonin salt within their experimental system. This guide serves as a starting point for navigating these choices, emphasizing the importance of aligning the properties of the serotonin salt with the objectives of the research.
References
- 1. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 2. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ≥99% (TLC), powder, neurotransmitter | Sigma-Aldrich [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound | 16031-83-7 | Benchchem [benchchem.com]
- 7. Oxalic acid stabilizes dopamine, serotonin, and their metabolites in automated liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Effect of serotonin-adipinate on the ultrastructure and synthetic activity of endotheliocytes of microhemocirculatory bed of human brain (autopsy material, early autopsies)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Column liquid chromatography-ultraviolet and column liquid chromatography/mass spectrometry evaluation of stress degradation behavior of escitalopram oxalate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Serotonin Adipinate and SSRIs in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Serotonin Adipinate and Selective Serotonin Reuptake Inhibitors (SSRIs) based on available data from preclinical animal models. While extensive research has been conducted on SSRIs, it is crucial to note at the outset that there is a significant lack of publicly available scientific literature on the effects of this compound in animal models of depression and anxiety. This guide, therefore, presents a comprehensive summary of the well-established findings on SSRIs and clearly delineates the current knowledge gap regarding this compound.
Overview of this compound
This compound is a salt form of serotonin (5-hydroxytryptamine or 5-HT)[1]. Limited clinical research suggests its use in specific medical contexts, such as correcting hemodynamic disorders in patients with acute poisoning by psychotropic drugs and a potential protective role for brain capillary endotheliocytes during ischemia[2][3]. However, to date, no preclinical studies have been identified that investigate the behavioral effects of this compound in animal models of depression or anxiety, nor are there any direct comparative studies against SSRIs.
Selective Serotonin Reuptake Inhibitors (SSRIs) in Animal Models
SSRIs are a class of drugs that are widely used to treat depression and anxiety disorders. Their primary mechanism of action is to block the reuptake of serotonin in the synaptic cleft, thereby increasing the extracellular concentration of this neurotransmitter. Numerous studies have characterized the behavioral and neurochemical effects of various SSRIs in animal models.
Data Presentation: Efficacy of Common SSRIs in Animal Models of Depression
The following table summarizes the effects of commonly studied SSRIs in the Forced Swim Test (FST), a standard preclinical assay for assessing antidepressant-like activity. In the FST, a reduction in immobility time is indicative of an antidepressant effect.
| SSRI | Animal Model | Dose Range | Effect on Immobility Time | Citation(s) |
| Fluoxetine | Mouse | 10-20 mg/kg | Significant Decrease | [1] |
| Sertraline | Mouse | 5-10 mg/kg | Significant Decrease | [1] |
| Paroxetine | Mouse | 5-10 mg/kg | Significant Decrease | [1] |
| Citalopram | Mouse | 10-20 mg/kg | Significant Decrease | [1] |
| Escitalopram | Mouse | 1-5 mg/kg | Significant Decrease | Not explicitly stated, but implied as a potent SSRI |
Note: The efficacy of SSRIs can vary depending on the specific animal model, strain, and experimental conditions. The data presented here are a general summary from the available literature.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant-like activity in rodents.
Objective: To assess the effect of a compound on the duration of immobility when a rodent is placed in an inescapable cylinder of water.
Apparatus:
-
A transparent plastic cylinder (e.g., 25 cm high, 10 cm in diameter).
-
Water maintained at a temperature of 23-25°C.
-
A video camera for recording the sessions.
Procedure:
-
Pre-test Session (Day 1): Mice are individually placed in the cylinder filled with water (15 cm deep) for a 15-minute period. This session is for habituation.
-
Drug Administration: The test compound (e.g., an SSRI) or vehicle is administered at a specified time before the test session (e.g., 30-60 minutes intraperitoneally).
-
Test Session (Day 2): 24 hours after the pre-test, the animals are again placed in the water-filled cylinder for a 6-minute session. The duration of immobility (defined as the time the animal floats without struggling, making only small movements to keep its head above water) is scored during the last 4 minutes of the session.
-
Data Analysis: The total time of immobility is calculated for each animal. A statistically significant decrease in immobility time in the drug-treated group compared to the vehicle-treated group is interpreted as an antidepressant-like effect.
Mandatory Visualizations
Signaling Pathway of Serotonin and Mechanism of SSRIs
Caption: Serotonergic synapse and the mechanism of action of SSRIs.
Experimental Workflow for Preclinical Antidepressant Screening
Caption: A typical experimental workflow for evaluating antidepressants in animal models.
Conclusion and Future Directions
The existing body of preclinical research provides robust evidence for the antidepressant-like effects of SSRIs in various animal models. These studies have been instrumental in understanding the neurobiology of depression and in the development of novel therapeutic agents.
In stark contrast, there is a clear and significant gap in the scientific literature regarding the preclinical evaluation of this compound in the context of depression and anxiety. To establish a scientific basis for any potential antidepressant effects of this compound, future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal models.
-
Behavioral Screening: Evaluating the effects of this compound in a battery of well-validated animal models of depression and anxiety (e.g., Forced Swim Test, Tail Suspension Test, Sucrose Preference Test, Elevated Plus Maze).
-
Head-to-Head Comparative Studies: Directly comparing the efficacy, potency, and side-effect profile of this compound with established SSRIs.
-
Mechanism of Action Studies: Investigating the molecular and cellular mechanisms by which this compound may exert its effects.
Without such foundational preclinical data, any claims regarding the efficacy of this compound as an antidepressant remain unsubstantiated. This guide underscores the need for rigorous scientific investigation to explore the potential of novel compounds and to provide a solid evidence base for drug development professionals.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. [Effect of serotonin-adipinate on the ultrastructure and synthetic activity of endotheliocytes of microhemocirculatory bed of human brain (autopsy material, early autopsies)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Use of this compound in combined therapy of hemodynamic disorders in acute poisoning by psychopharmacological preparations] - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Serotonin Adipinate and Serotonin Hydrochloride: A Review of Physicochemical Properties and a Proposed Pharmacokinetic Evaluation
A critical evaluation of serotonin adipinate and serotonin hydrochloride reveals a significant gap in publicly available pharmacokinetic data for a direct comparison. This guide summarizes the known physicochemical properties of both salt forms, outlines the established metabolic fate of serotonin, and presents a comprehensive experimental protocol for a head-to-head preclinical pharmacokinetic study to address the existing knowledge gap.
Introduction
Physicochemical Properties
The physicochemical properties of a drug's salt form are fundamental to its pharmacokinetic behavior. A summary of the available data for this compound and serotonin hydrochloride is presented below.
| Property | This compound | Serotonin Hydrochloride |
| Molecular Formula | C₁₆H₂₂N₂O₅[2] | C₁₀H₁₃ClN₂O[3] |
| Molecular Weight | 322.36 g/mol [2] | 212.67 g/mol [3] |
| Appearance | Solid powder[4] | White to off-white powder[5] |
| Solubility | The adipic acid component may lead to different solubility profiles compared to serotonin alone.[4] | Soluble in water (17 mg/mL[5], 21.27 mg/mL), 0.1 M HCl (22 mg/mL), and ethanol (5.3 mg/mL)[5]. Soluble in DMSO (10 mg/mL, 16 mg/mL, 21.27 mg/mL)[6]. |
| Stability | May be more stable in solution due to the presence of adipic acid.[7] | Stable, but light sensitive and hygroscopic.[8] |
Metabolic Pathway of Serotonin
Once absorbed into the systemic circulation, both this compound and serotonin hydrochloride will release the active serotonin moiety. The metabolism of serotonin is well-established and occurs primarily in the liver.[1] The main metabolic pathway involves two key enzymatic steps:
-
Oxidation by Monoamine Oxidase (MAO): Serotonin is first oxidized by MAO to form 5-hydroxyindoleacetaldehyde (5-HIAL).[1]
-
Oxidation by Aldehyde Dehydrogenase (ALDH): 5-HIAL is subsequently oxidized by ALDH to produce the major inactive metabolite, 5-hydroxyindoleacetic acid (5-HIAA), which is then excreted by the kidneys.[1]
Proposed Experimental Protocol for Comparative Pharmacokinetic Analysis
To elucidate the pharmacokinetic differences between this compound and serotonin hydrochloride, a rigorous preclinical study is necessary. The following protocol outlines a proposed experimental design.
Objective: To compare the oral bioavailability and pharmacokinetic profiles of this compound and serotonin hydrochloride in a relevant animal model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (n=6 per group) are a suitable model for oral absorption studies.[9]
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.
-
Acclimatization: A minimum of one week of acclimatization to the housing conditions is required before the study.
2. Dosing:
-
Formulation: Both this compound and serotonin hydrochloride will be formulated as a solution or suspension in a suitable vehicle (e.g., 0.5% methylcellulose in water). The dose will be calculated based on the molar equivalent of the serotonin base.
-
Administration: A single oral gavage administration will be performed for each group. A third group receiving an intravenous (IV) administration of serotonin hydrochloride will be included to determine absolute bioavailability.
3. Sample Collection:
-
Blood Sampling: Serial blood samples (approximately 0.2 mL) will be collected from the tail vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Blood samples will be collected into tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. Plasma samples will be stored at -80°C until analysis.
4. Bioanalytical Method:
-
Technique: Plasma concentrations of serotonin will be quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10][11]
-
Validation: The method will be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
5. Pharmacokinetic Analysis:
-
Parameters: The following pharmacokinetic parameters will be calculated using non-compartmental analysis:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC₀-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC₀-inf)
-
Elimination half-life (t₁/₂)
-
Apparent volume of distribution (Vd/F)
-
Apparent total clearance (CL/F)
-
-
Bioavailability: The absolute oral bioavailability (F) will be calculated for each oral formulation using the formula: F = (AUCoral / AUCiv) * (Doseiv / Doseoral).
6. Statistical Analysis:
-
Data will be presented as mean ± standard deviation.
-
Statistical comparisons between the two oral groups will be performed using an appropriate statistical test, such as a t-test or ANOVA. A p-value of <0.05 will be considered statistically significant.
Conclusion
While both this compound and serotonin hydrochloride serve as delivery forms for the active serotonin molecule, the absence of direct comparative pharmacokinetic studies presents a significant challenge for researchers and drug developers in selecting the optimal salt form. The differing physicochemical properties, particularly potential differences in solubility and stability, suggest that their in vivo performance may vary. The proposed preclinical experimental protocol provides a robust framework for a head-to-head comparison, which would yield crucial data on the oral bioavailability and overall pharmacokinetic profiles of these two serotonin salts. The results of such a study would be invaluable for making informed decisions in the development of serotonin-based therapeutics.
References
- 1. Serotonin - Wikipedia [en.wikipedia.org]
- 2. Serotonin adipate | C16H22N2O5 | CID 202856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Serotonin Hydrochloride | C10H13ClN2O | CID 160436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 13425-34-8 | Benchchem [benchchem.com]
- 5. ≥98%, powder, neurotransmitter | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Serotonin hydrochloride | 153-98-0 [chemicalbook.com]
- 9. Medwin Publishers | Animal Models Used for Bioavailability and BioequivalenceStudies: Focus on Their Human Likeness [medwinpublishers.com]
- 10. Development, validation and application of LC-MS/MS method for quantification of amino acids, kynurenine and serotonin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijrpr.com [ijrpr.com]
A Comparative Analysis of Serotonin Salts and Their Receptor Binding Affinities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of different serotonin salts on their binding affinity to various serotonin (5-HT) receptors. While the specific salt form of serotonin is not always detailed in published research, this document synthesizes the available data and provides the established scientific context regarding the role of salt forms in ligand-receptor interactions.
The Influence of Salt Forms on Receptor Binding
In pharmacology and drug development, the active pharmaceutical ingredient (API) is often formulated as a salt to improve its physicochemical properties, such as solubility, stability, and bioavailability.[1] For serotonin, various salt forms like hydrochloride, sulfate, and adipate are utilized.[2][3]
Theoretically, in in vitro receptor binding assays, the salt counter-ion (e.g., chloride, sulfate) dissociates in the buffered solution, leaving the protonated serotonin molecule to interact with the receptor. Therefore, the choice of the salt form is not expected to significantly alter the intrinsic binding affinity (Ki) of serotonin to its receptors. The binding affinity is primarily determined by the molecular structure of the ligand (serotonin) and its interactions with the amino acid residues of the receptor's binding pocket.
However, the physicochemical properties influenced by the salt form can have a profound impact on experimental outcomes and in vivo pharmacology. For instance, differences in solubility can affect the concentration of the ligand available to bind to the receptors in an assay. Furthermore, the presence of different ions in the assay buffer can sometimes allosterically modulate receptor conformation and ligand binding.[4][5]
Serotonin Receptor Binding Affinity Data
The following table summarizes the available binding affinity (Ki) data for serotonin at various human 5-HT receptors. It is important to note that the specific salt form of serotonin used in these studies is often not specified. Where "Serotonin Hydrochloride" is mentioned, it is explicitly stated.
| Receptor Subtype | Ligand | Ki (nM) | Receptor Family Signaling |
| 5-HT1A | Serotonin | 3.17 | Gi/o coupled (inhibitory) |
| 5-HT1B | Serotonin | 4.58 | Gi/o coupled (inhibitory) |
| 5-HT1D | Serotonin | 4.68 | Gi/o coupled (inhibitory) |
| 5-HT1E | Serotonin | 7.5 | Gi/o coupled (inhibitory) |
| 5-HT1F | Serotonin | 10 | Gi/o coupled (inhibitory) |
| 5-HT2A | Serotonin | 12.8 | Gq/11 coupled (excitatory) |
| 5-HT2B | Serotonin | 1.8 | Gq/11 coupled (excitatory) |
| 5-HT2C | Serotonin | 5.01 | Gq/11 coupled (excitatory) |
| 5-HT3 | Serotonin | - | Ligand-gated ion channel (excitatory) |
| 5-HT4 | Serotonin | 125.9 | Gs coupled (excitatory) |
| 5-HT5A | Serotonin | 223.9 | Gi/o coupled (inhibitory) |
| 5-HT6 | Serotonin | 100 | Gs coupled (excitatory) |
| 5-HT7 | Serotonin | 2.51 | Gs coupled (excitatory) |
| Various | Serotonin Hydrochloride | - | Endogenous 5-HT receptor agonist |
Data compiled from various sources. The Ki values for "Serotonin" are generally understood to be for the native ligand, with the specific salt form used in the experiment often unreported.
Experimental Protocol: Radioligand Binding Assay for Serotonin Receptors
This section details a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of different serotonin salts for a specific 5-HT receptor subtype.
Objective: To determine the inhibition constant (Ki) of various serotonin salts for a specific 5-HT receptor subtype by measuring their ability to displace a specific radioligand.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the human 5-HT receptor of interest (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A).
-
Test Compounds: Serotonin salts (e.g., serotonin hydrochloride, serotonin sulfate, serotonin adipate) at a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled ligand known to bind to the receptor (e.g., unlabeled serotonin or a specific antagonist).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Filtration Apparatus: 96-well filter plates (e.g., GF/B or GF/C filters) and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
-
Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Homogenize cells expressing the target receptor in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a desired protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Receptor membranes, radioligand, and assay buffer.
-
Non-specific Binding: Receptor membranes, radioligand, and a high concentration of the non-labeled specific ligand.
-
Competitive Binding: Receptor membranes, radioligand, and varying concentrations of the serotonin salt being tested.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Quantification:
-
Allow the filters to dry.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the serotonin salt.
-
Determine the IC50 value (the concentration of the serotonin salt that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Experimental Workflow for Radioligand Binding Assay
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Serotonin - Wikipedia [en.wikipedia.org]
- 4. The Effects of Sodium Ions on Ligand Binding and Conformational States of G Protein-Coupled Receptors—Insights from Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Examining the Effects of Sodium Ions on the Binding of Antagonists to Dopamine D2 and D3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Validation of Serotonin Adipinate Using Reference Standards
For researchers, scientists, and drug development professionals, the purity of active pharmaceutical ingredients (APIs) and reference standards is of paramount importance. This guide provides a comparative overview of the purity validation of serotonin adipinate against other common serotonin salts, namely serotonin creatinine sulfate and serotonin hydrochloride. While direct comparative experimental data is not extensively published, this guide outlines a comprehensive methodology for such a comparison, based on established analytical techniques.
Comparison of Serotonin Salt Reference Standards
The selection of a suitable reference standard is critical for the accurate quantification and purity assessment of a serotonin salt. The ideal reference standard should have a well-characterized purity profile and be stable under defined storage conditions. The following table summarizes the typical purities of commercially available serotonin salts that can be used as reference standards.
| Serotonin Salt | Supplier Example | Stated Purity | Method |
| This compound | Benchchem | Not Publicly Available | - |
| Serotonin Creatinine Sulfate | Sigma-Aldrich | ≥99% | TLC |
| Tokyo Chemical Industry | >98.0% | Titration | |
| Serotonin Hydrochloride | Selleck Chemicals | 99.82% | HPLC |
| Tocris Bioscience | ≥98% | HPLC |
Experimental Protocol: Stability-Indicating HPLC Method for Purity Validation of Serotonin Salts
This protocol describes a High-Performance Liquid Chromatography (HPLC) method designed to be stability-indicating, meaning it can separate the intact serotonin molecule from its potential degradation products and synthesis-related impurities.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (e.g., 20 mM ammonium formate in water, pH adjusted to 3.0 with formic acid) and Solvent B (acetonitrile).
-
Gradient Program:
-
0-5 min: 5% B
-
5-20 min: 5% to 40% B
-
20-25 min: 40% B
-
25-26 min: 40% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
2. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the serotonin reference standard (e.g., serotonin hydrochloride or creatinine sulfate of known purity) in a suitable diluent (e.g., 50:50 water/acetonitrile) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
3. Common Serotonin Impurities to Monitor:
The analytical method should be capable of separating serotonin from its known impurities, which include:
-
N-Methylserotonin
-
5-Hydroxyindoleacetic acid (5-HIAA)
-
N-Acetylserotonin
-
Tryptamine
-
5-Methoxytryptamine
-
L-Tryptophan (starting material)
4. Forced Degradation Studies:
To ensure the method is stability-indicating, forced degradation studies should be performed on the serotonin salt. This involves subjecting the sample to various stress conditions to intentionally induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
After exposure, the stressed samples are analyzed by the HPLC method to ensure that the degradation products are well-separated from the main serotonin peak. The salt form of the API can influence its stability; for instance, studies on other amine salts have shown differences in oxidative stability depending on the counter-ion.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the purity validation of this compound.
Caption: Workflow for HPLC Purity Validation.
Caption: Forced Degradation Study Workflow.
Conclusion
The purity of a serotonin salt is a critical attribute that can be reliably determined using a validated, stability-indicating HPLC method. While published comparative data for this compound is scarce, the experimental protocol outlined in this guide provides a robust framework for researchers to conduct their own purity validation and comparison against established reference standards like serotonin creatinine sulfate and serotonin hydrochloride. The choice of the salt form can potentially impact the stability and impurity profile of the serotonin molecule, a factor that should be considered during drug development. By following a systematic approach to analysis and forced degradation studies, researchers can ensure the quality and reliability of their serotonin-based compounds.
Cross-Validation of HPLC and Mass Spectrometry for Serotonin Adipinate Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) like serotonin adipinate is paramount. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides an objective comparison of these methods for the analysis of this compound, supported by experimental data and detailed protocols to aid in methodological selection and cross-validation.
Performance Comparison: HPLC vs. Mass Spectrometry
The choice between HPLC-UV and LC-MS for the analysis of this compound often depends on the specific requirements of the assay, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of typical performance characteristics for the analysis of serotonin, which are expected to be comparable for its adipinate salt.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 31.25–4000 ng/mL[1][2] | 0.05–3.27 nmol/L (urine)[3] |
| Limit of Detection (LOD) | ~50 ng/mL (norepinephrine)[1] | 8.8–18.2 nmol/L (urine)[3] |
| Limit of Quantification (LOQ) | 31.25 ng/mL[1] | 29.4–55.7 nmol/L (urine)[3] |
| Accuracy (% Recovery) | 86.43–89.61%[2] | 98–104%[3] |
| Precision (%RSD) | <2% (Intra-day and Inter-day) | 1.1% to 9.3% (Inter-day)[3] |
| Selectivity | Good, but susceptible to co-eluting impurities | Excellent, based on mass-to-charge ratio |
| Cost & Complexity | Lower cost, simpler operation | Higher cost, more complex operation |
Experimental Workflows
A robust cross-validation process ensures that both analytical methods provide comparable and reliable results. The general workflow involves preparing a common set of samples, including calibration standards and quality controls, and analyzing them using both HPLC-UV and LC-MS/MS. The results are then statistically compared to assess for any significant differences.
Experimental workflow for cross-validation.
Serotonin Signaling Pathway
Understanding the biological context of serotonin is crucial in drug development. Serotonin, or 5-hydroxytryptamine (5-HT), is a key neurotransmitter that mediates a wide range of physiological functions through its interaction with various receptors.[4][5] Most serotonin receptors are G-protein-coupled receptors (GPCRs), with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[4][6][7] The activation of these receptors triggers several downstream signaling cascades.[4]
Simplified serotonin signaling pathways.
Experimental Protocols
Below are representative protocols for the analysis of serotonin. These can be adapted for this compound with appropriate validation.
HPLC-UV Method
This method is adapted from a validated procedure for the simultaneous estimation of norepinephrine and serotonin in brain samples.[1][2]
-
Instrumentation: Quaternary pump HPLC system with a UV detector and a C18 column (e.g., 25 cm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of 0.05% formic acid in water and acetonitrile (90:10, v/v) run in an isocratic elution mode.[1][2]
-
Detection: UV detection at 280 nm.[8]
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase.
-
Generate a series of calibration standards by diluting the stock solution to cover the desired concentration range (e.g., 31.25–4000 ng/mL).[1][2]
-
Prepare quality control samples at low, medium, and high concentrations within the calibration range.
-
Filter all solutions through a 0.25 µm nylon filter before injection.[1]
-
LC-MS/MS Method
This protocol is based on methods developed for the quantification of serotonin in biological matrices.[3][9][10]
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[9]
-
Chromatographic Column: A reverse-phase C18 column (e.g., 150 × 1 mm, 3 μm).[10]
-
Mobile Phase:
-
Flow Rate: 100 µL/min.[10]
-
Mass Spectrometry:
-
Sample Preparation:
-
Prepare a stock solution of this compound and an internal standard (e.g., serotonin-d4) in an appropriate solvent.[10]
-
Create calibration standards by spiking known concentrations of this compound into the matrix (e.g., blank plasma or a surrogate matrix) along with a fixed concentration of the internal standard.[10]
-
Prepare QC samples similarly.
-
Samples may require a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.
-
Conclusion
Both HPLC-UV and LC-MS/MS are suitable for the quantitative analysis of this compound. HPLC-UV offers a cost-effective and straightforward approach for routine analysis where high sensitivity is not the primary concern. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for complex matrices or when very low concentrations need to be measured. A thorough cross-validation as outlined is essential to ensure data integrity and consistency between the two methods, providing flexibility in analytical approaches for drug development and quality control.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A validated HPLC-UV method and optimization of sample preparation technique for norepinephrine and serotonin in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS/MS method for the analysis of serotonin and related compounds in urine and the identification of a potential biomarker for attention deficit hyperactivity/hyperkinetic disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 9. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of Serotonin Concentration by LC-MS/MS [bio-protocol.org]
Serotonin adipinate efficacy compared to standard prokinetic agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prokinetic efficacy of serotonin adipinate against standard prokinetic agents, including metoclopramide, domperidone, and the selective 5-HT4 agonist, prucalopride. The information is compiled from available preclinical and clinical data to offer an objective overview for research and development purposes.
Executive Summary
This compound has demonstrated prokinetic properties, showing potential in the management of gastrointestinal motility disorders. Its mechanism of action is believed to be mediated, at least in part, through the activation of 5-HT4 receptors, a pathway shared by established prokinetic agents like cisapride and prucalopride. While direct, head-to-head clinical trials with extensive quantitative comparisons are limited, existing studies suggest that this compound can be effective in restoring intestinal motility, particularly in critically ill patients.
Standard prokinetic agents such as metoclopramide (a dopamine D2 receptor antagonist with some 5-HT4 agonist activity), domperidone (a peripheral dopamine D2 receptor antagonist), and prucalopride (a high-affinity, selective 5-HT4 receptor agonist) have well-documented effects on accelerating gastric emptying and intestinal transit. This guide will present the available data for each agent to facilitate a comparative assessment.
Data Presentation: Prokinetic Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and standard prokinetic agents. Due to the limited availability of direct comparative studies, the data is presented for each agent based on individual study findings.
Table 1: Efficacy of this compound on Gastrointestinal Motility
| Parameter | Study Population | Dosage | Outcome | Citation |
| Duration of Prokinetic Therapy | Non-surgical ICU patients with gastrointestinal dysfunction | 30-50 mg, 3 times a day | Shorter duration of prokinetic therapy compared to standard therapy (metoclopramide and erythromycin) | [1] |
| Resolution of Enteral Insufficiency Syndrome (EIN) | Patients with generalized peritonitis | Not specified | Promoted early recovery of intestinal motility and resolution of EIN | [2] |
| Gastric Motor Response | Anesthetized rats | 1 mg/kg (intra-arterial infusion) | Stimulatory effect on the stomach, which was eliminated by a 5-HT4 receptor blocker |
Table 2: Efficacy of Standard Prokinetic Agents on Gastric Emptying
| Agent | Study Population | Dosage | Baseline Gastric Emptying (T½ in minutes) | Post-treatment Gastric Emptying (T½ in minutes) | Citation |
| Metoclopramide | Patients with delayed gastric emptying post-vagotomy | 10 mg IV | 369 (mean) | 194 (mean) | |
| Domperidone | Patients with gastroparesis | 20 mg, 4 times a day (chronic) | 87.3 ± 3.71% retention at 2 hours | 57.2 ± 5.04% retention at 2 hours | [3] |
| Cisapride | Critically ill patients | 10 mg, 4 times a day | 78 ± 40 (mean) | 18 ± 7 (mean) | [4] |
| Prucalopride | Patients with gastroparesis | 2 mg daily for 4 weeks | 143 ± 11 | 98 ± 10 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the experimental protocols for key studies cited in this guide.
This compound in ICU Patients
-
Study Design: A study was conducted on non-surgical ICU patients with gastrointestinal dysfunction. Patients were divided into two groups: one receiving serotonin adipate and a control group receiving standard prokinetic therapy (metoclopramide and erythromycin).
-
Intervention: The this compound group received 30 mg three times a day, with the dose potentially increased to a maximum of 150 mg per day if needed. The control group received metoclopramide (10 mg, 3 times a day) and erythromycin (200 mg, 6 times a day).
-
Outcome Measures: The primary outcome was the duration of prokinetic therapy required to resolve gastrointestinal dysfunction.
-
Citation: [1]
Prucalopride in Gastroparesis
-
Study Design: A double-blind, randomized, placebo-controlled crossover study was conducted in 34 patients with gastroparesis.
-
Intervention: Patients received 4 weeks of treatment with either prucalopride (2 mg once daily) or a placebo, separated by a 2-week washout period.
-
Outcome Measures: The primary endpoint was the change in symptom severity assessed by the Gastroparesis Cardinal Symptom Index. Gastric emptying rate was a secondary endpoint, measured by the 13C-octanoic acid breath test.
-
Data Analysis: The gastric half-emptying time (T½) was calculated and compared between the prucalopride and placebo treatment periods.
-
Citation: [5]
Cisapride in Critically Ill Patients
-
Study Design: A prospective, randomized, controlled trial was performed on 21 mechanically ventilated and enterally fed patients.
-
Intervention: Patients were randomized to receive either no cisapride or 10 mg of cisapride four times daily, added to a standard enteral nutrition feeding protocol.
-
Outcome Measures: Gastric emptying was assessed by daily measurements of gastric residue and by bedside scintigraphy on days 5 through 7.
-
Data Analysis: The time at which 50% of a technetium-99m-labeled test meal was eliminated from the stomach (T½) was determined and compared between the groups.
-
Citation: [4]
Mandatory Visualizations
Signaling Pathway of 5-HT4 Receptor Agonists
The prokinetic effects of this compound and other 5-HT4 agonists are mediated through a specific signaling cascade within the enteric nervous system.
Caption: 5-HT4 Receptor Agonist Signaling Pathway.
Experimental Workflow for Assessing Prokinetic Efficacy
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a prokinetic agent on gastric emptying.
Caption: Prokinetic Efficacy Clinical Trial Workflow.
Conclusion
This compound emerges as a prokinetic agent with a plausible mechanism of action centered on the 5-HT4 receptor. The available evidence, although not as robust as for more established drugs, suggests its potential utility in clinical settings where gastrointestinal dysmotility is a concern. Standard prokinetic agents like metoclopramide, domperidone, and prucalopride have demonstrated significant efficacy in accelerating gastric emptying, supported by a larger body of quantitative clinical trial data.
For drug development professionals, this compound represents an interesting compound that warrants further investigation. Future research should focus on well-designed, double-blind, randomized controlled trials that directly compare the efficacy and safety of this compound with standard prokinetic agents, utilizing standardized methodologies for assessing gastric and intestinal transit. Such studies will be essential to fully elucidate its therapeutic potential and position it within the existing armamentarium of prokinetic therapies.
References
- 1. The experience of using serotonin adipate in intensive care unit for non-surgical patients with gastrointestinal dysfunction [klin-razbor.ru]
- 2. [Evaluation of clinical efficacy of serotonin adipate in treatment and prevention of enteral insufficiency syndrome at generalized peritonitis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of chronic oral domperidone therapy on gastrointestinal symptoms, gastric emptying, and quality of life in patients with gastroparesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gastric emptying in critically ill patients is accelerated by adding cisapride to a standard enteral feeding protocol: results of a prospective, randomized, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prucalopride in Gastroparesis: A Randomized Placebo-Controlled Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Potency of Serotonin and Other 5-HT Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro potency comparison of serotonin and other key 5-HT receptor agonists. The data presented is compiled from various scientific sources and is intended to serve as a valuable resource for researchers engaged in the study of the serotonergic system and the development of novel therapeutics targeting 5-HT receptors.
Data Presentation: Quantitative Comparison of Agonist Potency
The following tables summarize the in vitro binding affinity (Ki) and functional potency (EC50) of serotonin and a selection of other well-characterized 5-HT receptor agonists across various receptor subtypes. These values are indicative of the concentration of a ligand required to occupy 50% of the receptors (Ki) or to elicit a 50% maximal response in a functional assay (EC50). Lower values typically signify higher potency.
It is important to note that absolute values can vary between studies due to different experimental conditions, such as the radioligand used, the cell line expressing the receptor, and the specific functional assay employed. Therefore, this data should be used for comparative purposes.
Table 1: Binding Affinity (Ki, nM) of 5-HT Receptor Agonists
| Ligand | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT3 | 5-HT6 | 5-HT7 |
| Serotonin (5-HT) | 1-10 | 10-30 | 10-20 | - | 10-40 | 0.5-5 | 5-20 | 123-1800[1] | 65[2] | 1-10 |
| 8-OH-DPAT | 0.5-2 | >1000[3][4] | >1000 | - | >1000 | >1000 | >1000 | - | >500[2] | 466[3] |
| Buspirone | 10-30[5] | Weak Affinity | Weak Affinity | - | Weak Affinity[5][6] | - | - | - | - | - |
| Sumatriptan | 100[7] | 27[7] | 17[7] | High Affinity | Low Affinity | Low Affinity | Low Affinity | - | >500[2] | - |
| LSD | 1-10 | 1-10 | 1-10 | - | 1-5 | 0.57[8] | 1-5 | - | - | 1-10 |
Table 2: Functional Potency (EC50, nM) of 5-HT Receptor Agonists
| Ligand | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1F | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT3 | 5-HT6 | 5-HT7 |
| Serotonin (5-HT) | 1-10 | 10-30 | 10-20 | - | 10-40[8] | 20[9] | 10-30 | 123-1800[1] | - | 1-10 |
| 8-OH-DPAT | 1-10 | - | - | - | - | - | - | - | - | - |
| Buspirone | Partial Agonist | Partial Agonist | Partial Agonist | - | - | - | - | - | - | - |
| Sumatriptan | - | Agonist | Agonist | 247[7] | - | - | - | - | - | - |
| LSD | Agonist | Agonist | Agonist | - | 0.5-1.5[8] | Agonist | Agonist | - | - | Agonist |
Experimental Protocols
The in vitro potency of 5-HT receptor agonists is primarily determined through two types of assays: radioligand binding assays to measure binding affinity (Ki) and functional assays to measure the biological response (EC50).
Radioligand Binding Assay (for Ki Determination)
Objective: To determine the affinity of a test compound for a specific 5-HT receptor subtype by measuring its ability to displace a radiolabeled ligand.
General Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., HEK293, CHO) stably expressing the human 5-HT receptor subtype of interest or from homogenized animal tissues known to be rich in the target receptor.
-
Incubation: A constant concentration of a specific high-affinity radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., serotonin adipinate).
-
Separation: After incubation to equilibrium, the receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Functional Assay (for EC50 Determination) - Example: cAMP Assay
Objective: To determine the potency of a test compound to activate a 5-HT receptor and elicit a downstream cellular response. The choice of assay depends on the G-protein coupling of the receptor subtype. For Gs or Gi/o coupled receptors, measuring changes in cyclic adenosine monophosphate (cAMP) is common.
General Methodology for a Gi/o-coupled Receptor (e.g., 5-HT1A):
-
Cell Culture: A cell line (e.g., CHO, HEK293) stably expressing the 5-HT receptor of interest is cultured. These cells are often engineered to also express a reporter system that is sensitive to changes in cAMP levels.
-
Stimulation: The cells are first treated with a substance like forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels to a detectable baseline.
-
Agonist Addition: The cells are then incubated with varying concentrations of the test agonist (e.g., this compound). For a Gi/o-coupled receptor, agonist binding will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP.
-
Detection: The intracellular cAMP concentration is measured. Common methods include competitive immunoassays using fluorescence (e.g., HTRF) or luminescence (e.g., AlphaScreen) readouts.
-
Data Analysis: A dose-response curve is generated by plotting the agonist concentration against the measured response (e.g., decrease in cAMP). The EC50 value, which is the concentration of the agonist that produces 50% of the maximal inhibitory effect, is determined using non-linear regression.
Mandatory Visualizations
Signaling Pathways
The 5-HT receptors are predominantly G-protein coupled receptors (GPCRs) that initiate intracellular signaling cascades upon activation. The major pathways are depicted below.
Caption: Major signaling pathways of 5-HT receptor families.
Experimental Workflow
The general workflow for determining the in vitro potency of a 5-HT receptor agonist is a multi-step process.
References
- 1. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acnp.org [acnp.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Buspirone: what is it all about? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Sumatriptan succinate, 5-HT1 receptor agonist (CAS 103628-48-4) | Abcam [abcam.com]
- 8. Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological evidence for a functional serotonin-2B receptor in a human uterine smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
The Adipate Counter-Ion's Subtle Influence on Serotonin's Conformation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacological effects of serotonin, with a special focus on the potential influence of the adipate counter-ion. While direct comparative studies on the pharmacological effects of different serotonin salts are scarce in publicly available literature, this document synthesizes existing data on serotonin's receptor interactions and discusses the structural impact of the adipate counter-ion, offering valuable insights for drug development and research.
Executive Summary
Serotonin Receptor Binding and Functional Activity
The following tables summarize the binding affinity (Ki) and functional potency (EC50) of serotonin at two of its key receptors, 5-HT1A and 5-HT2A. It is important to note that this data is for the serotonin molecule itself and has been generated using various salt forms (most commonly hydrochloride). Specific comparative data for the adipate salt is not available.
Table 1: Binding Affinity of Serotonin at Human 5-HT2A Receptor
| Receptor | Radioligand | Ki (nM) |
| 5-HT2A | --INVALID-LINK--DOI | 10 |
Table 2: Functional Activity of Serotonin at Human 5-HT1A and 5-HT2A Receptors
| Receptor | Assay Type | Measured Response | EC50 (nM) |
| 5-HT1A | cAMP Assay | Inhibition of cAMP | Not specified |
| 5-HT2A | IP1 Assay | Increase in IP1 | 47 |
| 5-HT2A | Calcium Flux | Increase in intracellular Ca2+ | 1.40 x 10^-8 M (14 nM) |
The Influence of the Adipate Counter-Ion on Serotonin's Structure
A study comparing the crystal structures of several serotonin salts, including adipate, oxalate, creatinine sulfate, and picrate, revealed that the counter-ion can affect the conformation of the serotonin molecule.[1] While serotonin adopts an almost flat conformation in the presence of oxalate and creatinine sulfate, the adipate and picrate salts lead to a non-planar conformation.[1] This is a critical finding, as the three-dimensional shape of a ligand is a key determinant of its binding affinity and efficacy at its receptor.
The adipate anion, through hydrogen bonding and stacking interactions, influences the torsion angles of the ethylamine side chain of serotonin.[1] This alteration in conformation could potentially modulate how serotonin fits into the binding pockets of its various receptors and the serotonin transporter (SERT), thereby subtly influencing its pharmacological profile. However, without direct experimental data from binding or functional assays comparing serotonin adipate to other salts, the biological significance of this conformational change remains theoretical.
Physicochemical Properties and Pharmacokinetics
The choice of a salt form for a drug is often dictated by its physicochemical properties, such as solubility and stability, which in turn affect its pharmacokinetics (absorption, distribution, metabolism, and excretion).
-
Stability: Serotonin itself can be unstable in solution.[4] The formation of salts like serotonin adipate is a common strategy to improve its stability.[1]
-
Pharmacokinetics: Comprehensive pharmacokinetic data directly comparing different serotonin salts is lacking. The in vivo disposition of serotonin is complex, with rapid uptake and metabolism. Any differences in the oral bioavailability of various serotonin salts would likely be influenced by their dissolution rate and solubility in the gastrointestinal tract.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay (for Ki determination)
Objective: To determine the binding affinity of a ligand for a specific receptor.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., --INVALID-LINK--DOI for 5-HT2A receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (serotonin).
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Inositol Monophosphate (IP1) Accumulation Assay (for Gq-coupled receptor activity)
Objective: To measure the activation of Gq-coupled receptors, such as the 5-HT2A receptor.
General Protocol:
-
Cell Culture: Cells stably expressing the human 5-HT2A receptor are cultured in appropriate media.
-
Stimulation: The cells are incubated with varying concentrations of the agonist (serotonin) in a stimulation buffer.
-
Lysis and Detection: The cells are lysed, and the accumulated IP1 is detected using a competitive immunoassay, often employing fluorescence resonance energy transfer (FRET).
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined by fitting the data to a sigmoidal dose-response curve.
Calcium Flux Assay (for Gq-coupled receptor activity)
Objective: To measure the increase in intracellular calcium concentration following the activation of Gq-coupled receptors.
General Protocol:
-
Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Stimulation: The cells are exposed to varying concentrations of the agonist (serotonin).
-
Detection: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader or a flow cytometer.
-
Data Analysis: The EC50 value is calculated from the dose-response curve of the peak fluorescence signal.
cAMP Assay (for Gi/o or Gs-coupled receptor activity)
Objective: To measure the inhibition (Gi/o) or stimulation (Gs) of adenylyl cyclase activity.
General Protocol:
-
Cell Culture: Cells expressing the target receptor (e.g., 5-HT1A, which is Gi/o-coupled) are cultured.
-
Stimulation: For Gi/o-coupled receptors, cells are typically stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the agonist (serotonin).
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP level is measured using a competitive immunoassay, often based on FRET or enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The EC50 for the inhibition of forskolin-stimulated cAMP production is determined.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways for the 5-HT1A and 5-HT2A receptors and a general workflow for comparing the pharmacological effects of different serotonin salts.
Caption: Serotonin receptor signaling pathways.
Caption: Experimental workflow for comparison.
Conclusion and Future Directions
The adipate counter-ion has been shown to influence the solid-state conformation of serotonin. This finding provides a rationale for investigating whether this structural difference translates into meaningful pharmacological distinctions compared to other serotonin salts. Currently, there is a lack of direct, publicly available experimental data to confirm or refute this hypothesis.
Future research should focus on head-to-head comparisons of serotonin adipate with other common salts, such as the hydrochloride salt, in a comprehensive panel of in vitro and in vivo assays. Such studies would provide valuable data for drug development professionals in selecting the optimal salt form for serotonin-based therapeutics and would offer deeper insights into the subtle yet potentially significant role of counter-ions in modulating drug action.
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. New antioxidant mixture for long term stability of serotonin, dopamine and their metabolites in automated microbore liquid chromatography with dual electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Serotonylating Potential of L-Tryptophan and 5-Hydroxytryptophan
Published: November 3, 2025
This guide provides a comparative analysis of the two primary serotonin precursors, L-tryptophan and 5-hydroxytryptophan (5-HTP), focusing on their potential to induce protein serotonylation. This post-translational modification, catalyzed by transglutaminases (TGases), involves the covalent attachment of serotonin to glutamine residues on target proteins, modulating their function. Understanding the efficiency of different precursors is critical for researchers studying the physiological and pathological roles of serotonylation in cellular signaling, epigenetics, and various disease states.
Biochemical Pathways: From Precursor to Serotonylation
The synthesis of serotonin is the prerequisite for serotonylation. This process begins with the essential amino acid L-tryptophan.
-
Step 1: Hydroxylation of L-Tryptophan: The enzyme tryptophan hydroxylase (TPH) converts L-tryptophan to 5-HTP. This is the rate-limiting step in the entire serotonin synthesis pathway.[1] There are two main isoforms of this enzyme: TPH1, found primarily in peripheral tissues, and TPH2, which is the predominant isoform in the central nervous system.[2][3]
-
Step 2: Decarboxylation of 5-HTP: The enzyme aromatic amino acid decarboxylase (AAAD) rapidly converts 5-HTP into serotonin (5-hydroxytryptamine or 5-HT).
-
Step 3: Protein Serotonylation: In the presence of Ca²⁺, tissue transglutaminase (TG2) catalyzes the formation of an isopeptide bond between the primary amine group of serotonin and the γ-carboxamide group of a glutamine residue on a substrate protein.[4]
Below is a diagram illustrating the serotonin synthesis pathway.
The subsequent serotonylation of a target protein is depicted in the following diagram.
Comparative Data: L-Tryptophan vs. 5-HTP
While direct quantitative studies comparing the serotonylating potential of L-tryptophan and 5-HTP are limited, a comparison of their biochemical and pharmacokinetic properties allows for a strong inference of their relative efficacy. 5-HTP consistently demonstrates advantages that suggest a higher potential for driving protein serotonylation by more efficiently increasing the intracellular substrate pool of serotonin.
The table below summarizes the key differences between these two precursors.
| Feature | L-Tryptophan | 5-Hydroxytryptophan (5-HTP) | Implication for Serotonylating Potential |
| Source | Essential amino acid obtained from diet (e.g., meat, cheese, nuts).[5] | Metabolite of L-tryptophan; supplements derived from Griffonia simplicifolia seeds. | N/A |
| Intestinal Absorption | Requires a transport molecule and competes with other amino acids.[6] | Does not require a transport molecule and is not affected by the presence of other amino acids.[1] | 5-HTP has more consistent and efficient absorption, leading to higher plasma levels. |
| Blood-Brain Barrier Transport | Competes with other large neutral amino acids for transport across the barrier.[6] | Easily crosses the blood-brain barrier without competition.[1][7] | 5-HTP has more direct and efficient access to the central nervous system. |
| Rate-Limiting Step | Must be converted to 5-HTP by Tryptophan Hydroxylase (TPH), the rate-limiting step in serotonin synthesis.[1] | Bypasses the TPH-catalyzed rate-limiting step.[1] | 5-HTP allows for a more rapid and direct synthesis of serotonin, unconstrained by TPH activity. |
| Metabolic Fate | Can be shunted into other metabolic pathways, including protein synthesis or niacin (Vitamin B3) production.[1] | Primarily converted into serotonin.[1] | A greater proportion of available 5-HTP is directed towards serotonin synthesis. |
| Oral Bioavailability | Variable. | High; approximately 70% of an oral dose reaches the bloodstream.[1] | Higher systemic availability of 5-HTP increases the substrate pool for serotonin synthesis. |
| Reported Clinical Efficacy | Effective, but generally considered to have gentler or more subtle effects.[5] | Reported to have stronger, faster, and more direct effects on serotonin levels and related conditions.[5][7] | The more potent effect of 5-HTP on serotonin levels logically extends to a higher potential for serotonylation. |
Experimental Protocols for Measuring Protein Serotonylation
Several robust methods exist for the detection and quantification of protein serotonylation. The choice of method depends on the specific research question, required sensitivity, and available equipment.
This modern technique offers high specificity and is suitable for identifying novel serotonylated proteins from complex mixtures like cell lysates.[8][9][10][11] It involves using a modified serotonin analog that can be detected after its incorporation into proteins.
Protocol Outline:
-
Cell/Tissue Culture: Incubate cells or tissues with an alkyne-functionalized serotonin derivative (e.g., 5-propargyl-serotonin). This probe is taken up by cells and used by TGases as a substrate, incorporating the alkyne tag into target proteins.
-
Lysis and Proteome Extraction: Harvest and lyse the cells to extract the total proteome.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a reporter molecule to the alkyne tag. A common reporter is an azide-biotin conjugate.
-
Enrichment: Use streptavidin-coated magnetic beads to pull down the biotin-tagged (and thus serotonylated) proteins, separating them from the rest of the proteome.
-
Analysis:
-
Western Blot: Elute the enriched proteins and probe with an antibody against a specific protein of interest to confirm its serotonylation.
-
Mass Spectrometry: Perform on-bead digestion of the enriched proteins into peptides, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the full spectrum of serotonylated proteins and map the precise glutamine modification sites.[8][9][10][11]
-
The workflow for this method is illustrated below.
Mass spectrometry is considered the gold standard for confirming serotonylation and identifying the exact modification site.[12]
Protocol Outline:
-
Protein Isolation: Purify the protein of interest via immunoprecipitation or other chromatographic techniques.
-
Proteolytic Digestion: Digest the protein into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Separate the peptides using liquid chromatography and analyze them with a tandem mass spectrometer.[13][14]
-
Data Analysis: Search the resulting spectra for peptide fragments exhibiting a specific mass shift on a glutamine residue corresponding to the addition of a serotonin molecule (mass increase of 159.08 Da after the loss of ammonia). This provides definitive evidence and pinpoints the exact site of modification.[15]
This method is useful for quantifying total serotonin incorporated into a highly abundant, purified protein.[12]
Protocol Outline:
-
Protein Purification: Isolate the target serotonylated protein to a high degree of purity.
-
Acid Hydrolysis: Use a strong acid (e.g., mercaptoethane sulfonic acid) to cleave the isopeptide bond, releasing the covalently attached serotonin from the protein.
-
Quantification: Separate the components of the hydrolysate using HPLC and quantify the released serotonin using a suitable detector (e.g., electrochemical or fluorescence).
This is a classic and highly sensitive method for detecting the incorporation of serotonin into proteins.
Protocol Outline:
-
Incubation: Incubate cells or a purified protein system with radiolabeled serotonin (e.g., ³H- or ¹⁴C-serotonin).
-
Separation: Separate the proteins from unincorporated serotonin using SDS-PAGE or size-exclusion chromatography.
-
Detection: Detect the radiolabeled proteins using autoradiography or liquid scintillation counting to quantify the amount of incorporated serotonin.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]
- 3. 5-Hydroxytryptophan (5-HTP): Natural Occurrence, Analysis, Biosynthesis, Biotechnology, Physiology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. performancelab.com [performancelab.com]
- 6. Tryptophan and 5‐Hydroxytryptophan for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Tryptophan and 5-Hydroxytryptophan in Mental Health Care | Psychology Today [psychologytoday.com]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of protein serotonylation via bioorthogonal labeling and enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - Characterization of Protein Serotonylation via Bioorthogonal Labeling and Enrichment - Journal of Proteome Research - Figshare [figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Serotonylation: Serotonin Signaling and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated mass spectrometric analysis of urinary and plasma serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
Decoding Specificity: A Comparative Analysis of Serotonin Adipinate in Cellular Signaling
For researchers, scientists, and drug development professionals, the precise modulation of cellular signaling pathways is paramount. This guide provides a comprehensive comparison of serotonin adipinate with other commonly used serotonin receptor agonists, focusing on their specificity and potential for off-target effects. By presenting quantitative data, detailed experimental protocols, and clear visual representations of signaling pathways, this document aims to facilitate informed decisions in research and development.
Serotonin, or 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter that regulates a vast array of physiological processes, including mood, appetite, sleep, and gastrointestinal function.[1][2] Its effects are mediated by a large family of 5-HT receptors, which are G-protein coupled receptors (GPCRs) with the exception of the 5-HT3 receptor, a ligand-gated ion channel.[3] The diverse subtypes of 5-HT receptors (e.g., 5-HT1, 5-HT2, 5-HT4, 5-HT7) allow for fine-tuned control of cellular responses.
This compound, a salt of serotonin, is utilized in pharmaceutical formulations and is expected to exhibit the pharmacological profile of endogenous serotonin. This guide compares the specificity of serotonin (as a proxy for this compound) with three widely used synthetic serotonin receptor agonists: Buspirone, Sumatriptan, and 8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT).
Comparative Analysis of Receptor Binding Affinity
The specificity of a compound is determined by its binding affinity (Ki) for its intended target receptor compared to other receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities of serotonin and the selected agonists across various human 5-HT receptor subtypes.
| Compound | 5-HT1A (Ki, nM) | 5-HT1B (Ki, nM) | 5-HT1D (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | 5-HT7 (Ki, nM) |
| Serotonin | 3.1 | 4.9 | 3.2 | 11.7 | 5.0 | 1.3 |
| Buspirone | 20.5[4] | >10000 | >10000 | 280 | 186 | 360 |
| Sumatriptan | 200 | 11.07[5] | 6.58[5] | >10000 | >10000 | >10000 |
| 8-OH-DPAT | 1.02[6] | >1000 | >1000 | >1000 | >1000 | 466[7] |
Comparative Analysis of Functional Activity
Beyond binding, the functional activity of an agonist is crucial. This is often quantified by the half-maximal effective concentration (EC50), representing the concentration at which the compound elicits 50% of its maximal effect, and the maximum efficacy (Emax).
| Compound | Receptor | Assay Type | EC50 (nM) | Emax (% of 5-HT) |
| Serotonin | 5-HT2A | Calcium Mobilization | 1.23[8] | 100% |
| 5-HT4 | cAMP Accumulation | 119[9] | 100% | |
| Buspirone | 5-HT1A | [35S]GTPγS Binding | 186.21[4] | Partial Agonist[10] |
| Sumatriptan | 5-HT1B | [35S]GTPγS Binding | 140[11] | Full Agonist[10] |
| 5-HT1D | [35S]GTPγS Binding | 8.3[11] | Full Agonist[10] | |
| 8-OH-DPAT | 5-HT1A | cAMP Inhibition | 3.3[6] | Full Agonist[12] |
| 5-HT7 | cAMP Accumulation | 2345[13] | Partial Agonist (62%)[13] |
Off-Target Binding Profile
A critical aspect of specificity is the potential for a compound to bind to unintended targets, leading to off-target effects. The following table presents the binding affinities of the compared molecules at key off-target receptors.
| Compound | Dopamine D2 (Ki, nM) | Alpha-1A Adrenergic (Ki, nM) | Alpha-2A Adrenergic (Ki, nM) | Histamine H1 (Ki, nM) |
| Serotonin | >10000 | >10000 | >10000 | >10000 |
| Buspirone | 380[14] | 58[14] | >1000 | >1000 |
| Sumatriptan | >10000 | >10000 | >10000 | >10000 |
| 8-OH-DPAT | >1000 | >1000 | >1000 | >1000 |
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the primary signaling pathways of the compared agonists and a typical experimental workflow for validating agonist specificity.
References
- 1. 5-Hydroxytryptamine Receptor Subtypes and their Modulators with Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. buspirone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Characterisation of the 5-HT receptor binding profile of eletriptan and kinetics of [3H]eletriptan binding at human 5-HT1B and 5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 8-OH-DPAT | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. A comparative study of functional 5-HT4 receptors in human colon, rat oesophagus and rat ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. Comparison of the vasoconstrictor effects of the selective 5-HT1D-receptor agonist L-775,606 with the mixed 5-HT1B/1D-receptor agonist sumatriptan and 5-HT in human isolated coronary artery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. repository.lsu.edu [repository.lsu.edu]
- 13. Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Selective interaction of novel anxiolytics with 5-hydroxytryptamine1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Serotonin Adipinate: A Guide for Laboratory Professionals
The proper disposal of serotonin adipinate is crucial for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to safely manage and dispose of this compound.
Immediate Safety and Handling Precautions
Emergency Procedures:
-
If Swallowed: Rinse mouth and immediately call a poison center or doctor. Do not induce vomiting.[1][3][4]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[1][3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[2][5]
Hazard Profile of Serotonin Compounds
Based on data for serotonin hydrochloride, this compound should be handled as a hazardous substance. The following table summarizes the key hazards.
| Hazard Classification | Description | Primary References |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][2][3] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | [1][2] |
| Reproductive Toxicity | May damage fertility or the unborn child. | [1][3] |
| Aquatic Hazard | Harmful to aquatic life with long-lasting effects. | [1] |
| Skin and Eye Irritation | Causes skin and serious eye irritation. | [2][5] |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with federal, state, and local regulations for pharmaceutical waste. The U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies regulating this waste.[6][7][8]
Step 1: Waste Identification and Classification
Determine if the this compound waste is classified as hazardous under the Resource Conservation and Recovery Act (RCRA).[7][8] Pharmaceutical waste is considered hazardous if it is specifically listed by the EPA or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the hazard profile, it is prudent to manage this compound as a hazardous waste unless confirmed otherwise by your institution's environmental health and safety (EHS) office.
Step 2: Segregation and Containerization
-
Do not mix this compound waste with other waste streams.[9]
-
Use a designated, compatible, and properly labeled hazardous waste container.[9]
-
The container must be in good condition, kept securely closed except when adding waste, and labeled with the words "HAZARDOUS WASTE" and the chemical name (this compound).[9]
Step 3: On-site Accumulation
-
Store the hazardous waste container in a designated satellite accumulation area near the point of generation.
-
Ensure the storage area is secure and under the control of the laboratory personnel.
Step 4: Disposal through a Licensed Contractor
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste contractor.
-
Most hazardous pharmaceutical waste is disposed of via incineration at a permitted treatment facility.[7][10]
-
Never dispose of this compound down the drain or in the regular trash.[7] Flushing of certain pharmaceuticals is only recommended by the FDA for a specific list of medications due to high abuse potential, and this practice is increasingly restricted by regulations like the EPA's Subpart P.[6][7]
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the search results, the general procedure for preparing chemical waste for disposal is as follows:
-
Neutralization (if applicable and safe): For some chemical waste, neutralization may be an option. However, for this compound, this is not a recommended on-site procedure due to the potential for hazardous reactions.
-
Packaging for Disposal:
-
Ensure the waste container is not leaking and the exterior is clean.
-
Complete a hazardous waste pickup request form as required by your institution, providing the chemical name and quantity.[9]
-
Attach the completed form to the waste container.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. fishersci.com [fishersci.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. danielshealth.com [danielshealth.com]
- 9. engineering.purdue.edu [engineering.purdue.edu]
- 10. easyrxcycle.com [easyrxcycle.com]
Personal protective equipment for handling Serotonin adipinate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Serotonin adipate. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling Serotonin adipate, a comprehensive approach to personal protection is essential to minimize exposure and ensure safety. The following table summarizes the required PPE.
| PPE Category | Item | Standard/Specification |
| Eye/Face Protection | Safety glasses with side shields or goggles | NIOSH (US) or EN166 (EU) approved |
| Face shield | Required when there is a risk of splashing | |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | Inspected before use and compliant with EN 374 |
| Disposable gown | Polyethylene-coated polypropylene or similar non-absorbent material | |
| Full-body protective suit | Recommended for large quantities or high-risk operations | |
| Respiratory Protection | N95 or P3 respirator | For operations that may generate dust |
| Full-face supplied air respirator | If respirator is the sole means of protection |
Table 1: Recommended Personal Protective Equipment for Handling Serotonin Adipate
Operational Plan: Safe Handling and Storage
Adherence to proper handling and storage protocols is critical to maintaining the integrity of Serotonin adipate and ensuring the safety of laboratory personnel.
Handling Procedures:
-
Work Area Preparation : Conduct all handling of Serotonin adipate within a designated controlled area, such as a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment : Before handling, ensure all personnel are equipped with the appropriate PPE as detailed in Table 1.
-
Weighing and Transfer : When weighing or transferring the compound, use techniques that minimize dust generation.
-
Avoid Contact : Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, follow the first aid measures outlined in the Safety Data Sheet (SDS).
-
Hygiene Practices : Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where Serotonin adipate is handled.
Storage Conditions:
-
Temperature : Store in a cool, dry, and well-ventilated area.
-
Container : Keep the container tightly sealed to prevent contamination and degradation.
-
Incompatibilities : Store away from strong oxidizing agents.
Disposal Plan
Proper disposal of Serotonin adipate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Disposal Steps:
-
Waste Segregation : Segregate Serotonin adipate waste from other laboratory waste. This includes unused product, contaminated PPE, and any materials used for spill cleanup.
-
Containerization : Place all Serotonin adipate waste in a clearly labeled, sealed, and appropriate waste container.
-
Regulatory Compliance : Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Contaminated PPE : Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1]
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and disposal of Serotonin adipate in a laboratory setting.
Caption: Workflow for Safe Handling and Disposal of Serotonin Adipate.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
